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  • Product: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1365939-36-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its distinct molecular architecture, featuring a substituted pyrazole core, positions it as a valuable building block for the synthesis of a variety of bioactive molecules, including pharmaceutical intermediates and potential agrochemicals.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both available data and predictive insights essential for its application in research and development. The guide delves into the structural and electronic characteristics, key physical constants, and spectral data, alongside detailed methodologies for their experimental determination. This document is intended to serve as a foundational resource for scientists engaged in drug discovery, process development, and material science involving pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets.[1] The specific substitution pattern of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, with its ethoxy, methyl, and carboxylic acid groups, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its rational utilization in the synthesis of novel therapeutic agents and other advanced materials.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity lies in its molecular structure and identity.

Chemical Structure:

Figure 1: 2D structure of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Table 1: Chemical Identity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

IdentifierValueSource
CAS Number 1365939-36-1[1][2]
Molecular Formula C₇H₁₀N₂O₃[1][2]
Molecular Weight 170.17 g/mol [1][2]
IUPAC Name 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Physicochemical Properties: Data and Predictive Analysis

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from reaction vessels to biological environments. Due to the limited availability of experimental data for this specific molecule, this section presents a combination of reported data, information on related compounds, and computationally predicted values.

Table 2: Summary of Physicochemical Properties

PropertyValueData TypeSource
Melting Point Not availableExperimental
Boiling Point 333.8 ± 22.0 °C at 760 mmHgPredicted[1][2]
pKa (acidic) ~3-4Predicted
Aqueous Solubility Not availableExperimental
LogP Not availableExperimental
Melting Point

The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. While no experimental melting point for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid has been found in the reviewed literature, related pyrazole carboxylic acid derivatives exhibit a range of melting points. For instance, 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 157 - 160 °C.

Experimental Protocol for Melting Point Determination (Capillary Method):

A standard and reliable method for determining the melting point of a crystalline solid is the capillary method.

graphdot cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result prep1 Dry the crystalline sample thoroughly. prep2 Finely powder the sample. prep1->prep2 prep3 Pack the powder into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in a melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Decrease heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the last solid melts (T2). meas4->meas5 result The melting point is reported as the range T1 - T2. meas5->result

Figure 2: Workflow for melting point determination.

Causality Behind Experimental Choices:

  • Thorough Drying: Residual solvent can act as an impurity, depressing and broadening the melting point range.

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Acidity (pKa)

The carboxylic acid moiety of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid imparts acidic properties to the molecule. The pKa value is a quantitative measure of this acidity and is critical for predicting its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and receptor binding.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

G start Start prep Prepare a solution of the compound in water or a co-solvent. start->prep titrate Titrate with a standardized solution of a strong base (e.g., NaOH). prep->titrate monitor Monitor the pH of the solution using a calibrated pH meter after each addition of titrant. titrate->monitor plot Plot the pH versus the volume of titrant added. monitor->plot determine Determine the equivalence point (Veq). plot->determine calculate The pH at half the equivalence point (Veq/2) is equal to the pKa. determine->calculate end End calculate->end

Figure 3: Workflow for pKa determination by potentiometric titration.

Self-Validating System:

  • Calibration: The pH meter must be calibrated with at least three standard buffer solutions before the titration to ensure accurate pH measurements.

  • Blank Titration: A titration of the solvent without the compound should be performed to account for any acidic or basic impurities in the solvent.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The interplay of the polar carboxylic acid and ethoxy groups with the relatively nonpolar pyrazole ring and methyl group will govern the solubility of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Experimental data on the aqueous solubility of this compound is not currently available in the public domain. Computational models can provide an initial estimate, though experimental determination is crucial for definitive characterization.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic solubility.

G cluster_equilibration Equilibration cluster_analysis Analysis step1 Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4). step2 Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. step1->step2 step3 Separate the undissolved solid from the saturated solution by centrifugation or filtration. step2->step3 step4 Carefully remove an aliquot of the clear supernatant. step3->step4 step5 Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). step4->step5

Figure 4: Workflow for the shake-flask solubility assay.

Trustworthiness of the Protocol:

  • Verification of Equilibrium: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau, confirming that equilibrium has been established.

  • Purity of the Solid: The purity of the starting material should be confirmed, as impurities can affect the measured solubility.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational states. While experimental spectra for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid are not widely published, the expected characteristic signals can be inferred from the known behavior of its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Predicted Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid) 3300 - 2500Broad, StrongStretching vibration, broadened due to hydrogen bonding.
C-H (Alkyl) 2980 - 2850MediumStretching vibrations of methyl and ethyl groups.
C=O (Carboxylic Acid) 1725 - 1700Strong, SharpStretching vibration of the carbonyl group.
C=N, C=C (Pyrazole) 1600 - 1450Medium to WeakRing stretching vibrations.
C-O (Ethoxy & Carboxyl) 1300 - 1000Medium to StrongStretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).

  • Pyrazole Ring Proton: A singlet in the aromatic region (around 7-8 ppm).

  • Ethoxy Methylene Protons (-OCH₂CH₃): A quartet (around 4.0-4.5 ppm).

  • N-Methyl Protons (-NCH₃): A singlet (around 3.5-4.0 ppm).

  • Ethoxy Methyl Protons (-OCH₂CH₃): A triplet (around 1.2-1.5 ppm).

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (-COOH): In the range of 165-185 ppm.

  • Pyrazole Ring Carbons: In the range of 100-150 ppm.

  • Ethoxy Methylene Carbon (-OCH₂CH₃): Around 60-70 ppm.

  • N-Methyl Carbon (-NCH₃): Around 30-40 ppm.

  • Ethoxy Methyl Carbon (-OCH₂CH₃): Around 14-16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (MW = 170.17), the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 170 or 171, respectively. Common fragmentation pathways would likely involve the loss of the ethoxy group, the carboxylic acid group, or parts of the pyrazole ring.

Synthesis

A plausible synthetic route to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid would likely involve the cyclization of a suitably functionalized precursor. A general approach to substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] For the target molecule, a potential route could start from diethyl oxalate and a suitable ketone, followed by reaction with methylhydrazine and subsequent functional group manipulations. A patent describes a process for producing 5-alkoxy-4-hydroxymethylpyrazole compounds which could be adapted.

Conclusion

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a compound with considerable potential in the development of new pharmaceuticals and agrochemicals. This guide has consolidated the available and predicted physicochemical data to provide a foundational understanding of its properties. While there is a clear need for more extensive experimental characterization, the information presented herein offers a valuable starting point for researchers. The provided protocols for determining key parameters such as melting point, pKa, and solubility are robust and widely accepted, ensuring that future experimental work can be conducted with a high degree of confidence and comparability. As research into pyrazole-based compounds continues to expand, a comprehensive understanding of the properties of key intermediates like 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid will be indispensable for the rational design and development of next-generation functional molecules.

References

  • MySkinRecipes. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide. Available from: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • PubChem. Pyrazole-4-carboxylic acid. Available from: [Link]

  • Google Patents. Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound.
  • MySkinRecipes. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

Sources

Exploratory

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS number

An In-Depth Technical Guide to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Ethoxy-1-methyl-1H-pyrazole-4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1365939-36-1), a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. The document details the compound's physicochemical properties, proposes a logical synthetic pathway, and explores its applications as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs) and other bioactive molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile pyrazole derivative in their discovery pipelines.

Compound Identification and Physicochemical Properties

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a valuable pharmacophore in modern drug discovery.[1] The unique arrangement of its substituents—an ethoxy group at the 5-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 4-position—provides a versatile scaffold for chemical modification.

Quantitative data and key identifiers for the compound are summarized below.

PropertyValueSource
CAS Number 1365939-36-1[2][3]
Molecular Formula C₇H₁₀N₂O₃[2]
Molecular Weight 170.17 g/mol [2]
Boiling Point (Predicted) 333.8 ± 22.0 °C at 760 mmHg[2]
Appearance Off-white to white crystalline powder (Typical)N/A
Purity ≥ 97% (Typical for commercial grades)[2]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is not widely published, a robust and logical pathway can be proposed based on established pyrazole synthesis methodologies. The core strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent, followed by functional group manipulation.

Causality and Experimental Rationale

The chosen pathway leverages the classical Knorr pyrazole synthesis as a foundation. The reaction begins with a Claisen condensation to form a β-ketoester, which is the ideal precursor for cyclization with methylhydrazine.

  • Step 1: Claisen Condensation: Diethyl oxalate and ethyl propionate are reacted in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of ethyl propionate, creating a nucleophile that attacks the electrophilic carbonyl of diethyl oxalate. This step is critical for forming the required dicarbonyl backbone.

  • Step 2: Cyclization with Methylhydrazine: The resulting dicarbonyl intermediate is reacted with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine initiates the attack, and subsequent condensation and dehydration lead to the formation of the N-methylated pyrazole ring. This cyclization is a highly reliable and widely used method for creating substituted pyrazoles.

  • Step 3: Selective Saponification: The final step involves the selective hydrolysis of the ethyl ester at the 4-position to yield the desired carboxylic acid. This is typically achieved under basic conditions (e.g., NaOH or KOH), followed by acidic workup to protonate the carboxylate. The ethoxy group at the 5-position remains stable under these conditions.

Detailed Experimental Protocol (Proposed)

Materials: Diethyl oxalate, ethyl propionate, sodium ethoxide, anhydrous ethanol, methylhydrazine, sodium hydroxide, hydrochloric acid, diethyl ether.

Step A: Synthesis of Diethyl 2-ethoxalylpropanoate

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) under an inert atmosphere (N₂), add ethyl propionate dropwise at 0°C.

  • After stirring for 15 minutes, add diethyl oxalate dropwise, maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a dilute solution of hydrochloric acid and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

Step B: Synthesis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude product from Step A in ethanol.

  • Add methylhydrazine sulfate and sodium acetate (or methylhydrazine solution directly) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent in vacuo.

  • Purify the residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pyrazole ester.

Step C: Saponification to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the purified ester from Step B in a mixture of ethanol and water.

  • Add a 2M solution of sodium hydroxide and stir the mixture at 60°C for 2-3 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is the target carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A Diethyl Oxalate + Ethyl Propionate C Diethyl 2-ethoxalylpropanoate (β-Ketoester Intermediate) A->C Condensation B Sodium Ethoxide (Base) B->C E Ethyl 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylate C->E D Methylhydrazine D->E Cyclization/ Dehydration G 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid (Final Product) E->G F 1. NaOH (aq) 2. HCl (aq) F->G Hydrolysis

Caption: Proposed three-step synthesis of the target compound.

Applications in Research and Development

The utility of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid stems from its identity as a versatile chemical intermediate.[2] Its structure is strategically designed for further elaboration in synthetic chemistry.

  • Pharmaceutical Intermediate: The compound is primarily used in the synthesis of more complex pharmaceutical intermediates and APIs.[2] The carboxylic acid group serves as a convenient handle for forming amide bonds, a common linkage in drug molecules. The pyrazole core is a known pharmacophore that can interact with biological targets such as enzymes and receptors.[1][2] This makes it a valuable starting material for developing oncology drugs and enzyme inhibitors.[2]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this molecule can be used to create new agrochemicals like pesticides and herbicides.[2] The pyrazole scaffold is present in several commercially successful agricultural products.

  • Medicinal Chemistry Design: In drug discovery, the ethoxy group can be used to probe hydrophobic pockets in a protein's active site, while the N-methyl group prevents tautomerization and locks the scaffold's orientation. The carboxylic acid can form critical salt-bridge or hydrogen-bond interactions with protein residues.

Logical Application Workflow

G A 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid B Amide Coupling (Peptide Reagents) A->B C Esterification A->C D Complex Bioactive Molecules (e.g., Enzyme Inhibitors) B->D E Novel Agrochemicals (e.g., Fungicides) C->E Further Modification

Sources

Foundational

The Architectural Versatility of Pyrazole Carboxylic Acid Derivatives: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Design Pyrazole carboxylic acid derivatives r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Design

Pyrazole carboxylic acid derivatives represent a cornerstone in the field of heterocyclic chemistry, demonstrating remarkable versatility in medicinal chemistry and agrochemical research.[1][2][3] The inherent structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the carboxylic acid moiety, provide a unique scaffold for the design of a plethora of biologically active molecules.[4] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1][2][3][5] The presence of the pyrazole nucleus in several commercially successful drugs, such as the anti-inflammatory agent celecoxib, underscores its importance as a "privileged structure" in drug discovery.[4][6] This guide aims to provide a comprehensive technical overview of the synthesis, diverse biological activities, structure-activity relationships, and experimental evaluation of pyrazole carboxylic acid derivatives, offering valuable insights for professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Synthetic Strategies: Constructing the Pyrazole Carboxylic Acid Core

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various established methodologies, often involving cyclization reactions. A common and efficient approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] The choice of reactants and reaction conditions can be tailored to introduce specific substituents on the pyrazole ring, thereby influencing the biological activity of the final compound.

A general synthetic scheme is outlined below:

reactant1 β-Dicarbonyl Compound (e.g., ethyl acetoacetate) intermediate Condensation & Cyclization reactant1->intermediate reactant2 Hydrazine Derivative (e.g., phenylhydrazine) reactant2->intermediate product Substituted Pyrazole Carboxylic Acid Ester intermediate->product Formation of pyrazole ring hydrolysis Hydrolysis product->hydrolysis final_product Pyrazole Carboxylic Acid Derivative hydrolysis->final_product Ester to Carboxylic Acid

Caption: General synthetic pathway for pyrazole carboxylic acid derivatives.

In a typical procedure, a β-dicarbonyl compound like ethyl acetoacetate is reacted with a hydrazine derivative, such as phenylhydrazine, often in the presence of a catalyst and a suitable solvent.[4] This reaction proceeds through a condensation and subsequent cyclization to form the pyrazole ring, yielding a pyrazole carboxylic acid ester. The ester can then be hydrolyzed to the corresponding carboxylic acid. Variations of this method, including the use of different starting materials and catalysts, allow for the synthesis of a diverse library of pyrazole carboxylic acid derivatives.[7][8] For instance, the use of ultrasound irradiation has been reported to promote shorter reaction times and excellent yields.[7]

A Spectrum of Biological Activities: From Medicine to Agriculture

The chemical diversity of pyrazole carboxylic acid derivatives translates into a wide array of biological activities. This section will delve into the most significant and well-documented applications of these compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Antibacterial Activity: Several studies have reported the synthesis of pyrazole carboxylic acid derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] For example, certain derivatives have shown inhibitory effects on bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[12] The presence of specific substituents on the pyrazole ring, such as nitro groups or halogens, has been shown to be crucial for enhancing antibacterial efficacy.[3]

Antifungal Activity: The antifungal potential of pyrazole carboxylic acid derivatives is also well-established.[9][13] These compounds have been found to be effective against various fungal pathogens, including Candida albicans, Aspergillus niger, and other clinically relevant fungi.[6][9] The mechanism of antifungal action can involve the inhibition of fungal growth and proliferation.[13]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with antiproliferative activity against various cancer cell lines.[3][14][15] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[14]

For instance, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase.[14] Other studies have demonstrated the efficacy of pyrazole derivatives against human breast cancer cell lines (MCF-7), lung cancer cell lines, and human promyelocytic leukemia cells (HL-60).[16][17] Molecular docking studies have suggested that these compounds can bind to and inhibit key enzymes involved in cancer progression, such as VEGFR-2 kinase.[17]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties.[6][18][19] The well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, which contains a pyrazole core, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, highlighting the therapeutic potential of this scaffold.[6]

The anti-inflammatory effects of pyrazole carboxylic acid derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like COX and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes.[20] Some derivatives have exhibited significant edema inhibition in animal models, comparable to standard drugs like indomethacin.[21]

Herbicidal Activity: A Tool for Crop Protection

In addition to their medicinal applications, pyrazole carboxylic acid derivatives have found significant use in agriculture as herbicides.[5][22][23] These compounds can effectively control the growth of various weeds, often by inhibiting key plant enzymes. A notable target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[24]

The herbicidal activity is highly dependent on the substitution pattern on the pyrazole ring. For example, the substituent at the 3-position of the pyrazole ring has been shown to be a primary determinant of bleaching activity in certain pyrazole-4-carboxamide derivatives.[5][22] Some compounds have demonstrated excellent herbicidal activity against various annual lowland weeds with good crop safety.[5][22]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Efficacy

The biological activity of pyrazole carboxylic acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[13][25][26]

Key structural features that influence activity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a critical role. For instance, electron-withdrawing groups at specific positions can enhance herbicidal or antimicrobial activity.[5][22]

  • The Carboxylic Acid Moiety: The carboxylic acid group is often essential for activity, potentially acting as a key binding group with biological targets. Modifications to this group, such as esterification or conversion to amides, can significantly alter the compound's properties and efficacy.[25]

  • Substituents on Phenyl Rings: When phenyl groups are present as substituents, their substitution pattern can dramatically impact activity. For example, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole is a key requirement for potent activity.[25]

The following diagram illustrates key modification points on the pyrazole carboxylic acid scaffold for SAR studies:

cluster_0 Key Modification Points scaffold Pyrazole Carboxylic Acid Scaffold R1 R1 R3 R3 SAR_R1 Modulation of Lipophilicity & Sterics R1->SAR_R1 R4 R4 SAR_R3_R5 Introduction of Pharmacophoric Groups R3->SAR_R3_R5 R5 R5 SAR_R4 Fine-tuning of Electronic Properties R4->SAR_R4 COOH COOH/COX R5->SAR_R3_R5 SAR_COOH Bioisosteric Replacement (e.g., tetrazole) COOH->SAR_COOH

Caption: Key structural modification points for SAR studies on the pyrazole carboxylic acid scaffold.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized pyrazole carboxylic acid derivatives requires robust and standardized experimental protocols. This section provides an overview of key methodologies for evaluating their antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Susceptibility Testing

The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anticancer Activity Assay

The cytotoxic effect of the compounds on cancer cells is commonly evaluated using the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used method to screen for acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema Protocol:

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

The following diagram outlines the workflow for the evaluation of biological activities:

start Synthesized Pyrazole Carboxylic Acid Derivatives antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Screening (Carrageenan-induced Paw Edema) start->anti_inflammatory sar Structure-Activity Relationship Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the biological evaluation of pyrazole carboxylic acid derivatives.

Quantitative Data Summary

The following table summarizes representative biological activity data for selected pyrazole carboxylic acid derivatives from the literature.

Compound TypeBiological ActivityTarget/AssayPotency (e.g., IC50, MIC)Reference
Pyrazolylthiazole Carboxylic AcidsAnti-inflammatoryCarrageenan-induced paw edema89.59-93.06% inhibition[21]
Pyrazolylthiazole Carboxylic AcidsAntimicrobialMIC against Gram-positive bacteria6.25 µg/mL[21]
1H-Pyrazole-4-carboxylic Acid DerivativesAnticancer (Gastric)ALKBH1 InhibitionIC50 = 0.031 ± 0.007 µM[26]
Pyrazole-based Schiff BasesAnti-inflammatoryProtein denaturation inhibitionHigh inhibition[27]
Pyrazole-3-carboxylic acid derivativesAntifungalCandida albicansActive[9]

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives undoubtedly represent a versatile and highly valuable scaffold in the quest for novel bioactive compounds. Their rich chemistry allows for the generation of diverse molecular architectures, leading to a broad spectrum of biological activities with applications in both medicine and agriculture. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the development of next-generation therapeutics and crop protection agents. Future research should focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles, leveraging computational tools for rational drug design and exploring novel biological targets. The journey of pyrazole carboxylic acid derivatives from the laboratory to clinical and agricultural applications is a testament to the power of heterocyclic chemistry in addressing global challenges.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

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Exploratory

Introduction: A Serendipitous Synthesis and the Dawn of a Heterocyclic Revolution

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds The history of pyrazole chemistry is a compelling narrative of scientific inquiry, serendipity, and the profound impact a single molecular sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

The history of pyrazole chemistry is a compelling narrative of scientific inquiry, serendipity, and the profound impact a single molecular scaffold can have on human health and industry. The story begins not with a targeted search for a new class of compounds, but during an attempt to synthesize quinoline derivatives. In 1883, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, embarked on a reaction that would unexpectedly lay the foundation for a vast and vital field of heterocyclic chemistry.[1][2][3] This guide provides a technical exploration of this pivotal discovery, the foundational synthetic protocols, and the subsequent evolution of pyrazole chemistry from a laboratory curiosity into a cornerstone of modern pharmacology and agrochemistry.

Part 1: The Foundational Experiment: Knorr's 1883 Synthesis

In 1883, while investigating the reactions of β-ketoesters, Ludwig Knorr combined ethyl acetoacetate with phenylhydrazine.[1][4] His goal was related to the synthesis of quinine-like structures. Instead of the expected quinoline derivative, he isolated a novel compound: 1-phenyl-3-methyl-5-pyrazolone. This reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine, became the first documented synthesis of a pyrazole derivative and is now famously known as the Knorr Pyrazole Synthesis.[1][5][6][7] The term 'pyrazole' itself was coined by Knorr in the same year to describe this new class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4][8][9]

Original Experimental Protocol (Knorr, 1883)

The following protocol is a reconstruction based on Knorr's seminal 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine).[1]

Methodology:

  • Reaction Mixture Preparation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

  • Initial Condensation: The mixture was allowed to stand. An initial condensation reaction occurred, leading to the formation of an oily product and water.

  • Separation: The water generated during the condensation was separated from the oily intermediate.

  • Cyclization: The isolated oily product was subsequently heated on a water bath for an extended period, which induced intramolecular cyclization.

  • Isolation and Purification: Upon cooling, the reaction product solidified. The solid, 1-phenyl-3-methyl-5-pyrazolone, was then collected.[1] While Knorr's original paper did not detail a recrystallization step, modern practice would involve purification, typically using ethanol.[1]

Quantitative Data from Knorr's Publication

The quantitative details from the original experiment are summarized below. It is noteworthy that yields were not explicitly reported in the 1883 paper.[1]

ReactantMolecular FormulaMolar Mass ( g/mol )Quantity Used (g)Molar Equivalent
PhenylhydrazineC₆H₈N₂108.14100~1.00
Ethyl AcetoacetateC₆H₁₀O₃130.14125~1.04
Experimental Workflow Diagram

The logical flow of Knorr's foundational experiment can be visualized as follows:

Knorr_Workflow Reactants Combine Reactants (Phenylhydrazine + Ethyl Acetoacetate) Condensation Ambient Temperature Condensation Reactants->Condensation Stand Separation Separate Aqueous Layer (Water) Condensation->Separation Heating Heat Oily Intermediate (Water Bath) Separation->Heating Cooling Cool Reaction Mixture Heating->Cooling Cyclization Isolation Isolate Solid Product (1-Phenyl-3-methyl-5-pyrazolone) Cooling->Isolation

Caption: Workflow of the original Knorr Pyrazole Synthesis (1883).

Part 2: Unraveling the Mechanism and a Pharmaceutical Breakthrough

The Knorr synthesis is a robust and versatile method for forming the pyrazole ring.[1] The generally accepted mechanism involves two key stages: the formation of a hydrazone intermediate, followed by a cyclization and dehydration step.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via the following mechanistic pathway:

  • Nucleophilic Attack & Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (the more electrophilic one, typically the ketone). This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group (the ester).

  • Dehydration/Elimination: A final dehydration step (or elimination of an alcohol in the case of a β-ketoester) occurs, leading to the formation of the stable, aromatic pyrazole ring.[10][11]

Knorr_Mechanism cluster_reactants Reactants Ketoester Ethyl Acetoacetate (1,3-Dicarbonyl) Intermediate Hydrazone Intermediate Ketoester->Intermediate Condensation (-H₂O) Hydrazine Phenylhydrazine Hydrazine->Intermediate Hemiaminal Cyclic Hemiaminal Intermediate->Hemiaminal Intramolecular Cyclization Product Pyrazolone Product Hemiaminal->Product Elimination (-EtOH)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Birth of Antipyrine: From Synthesis to Medicine

The true impact of Knorr's discovery was realized almost immediately. In his search for a synthetic alternative to quinine, Knorr methylated his newly synthesized 1-phenyl-3-methyl-5-pyrazolone.[12][13] The resulting compound, 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, was named Antipyrine (also known as phenazone).[2][13]

Knorr, in collaboration with pharmacologist Wilhelm Filehne at the Hoechst company, quickly established Antipyrine's potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[2][14] Patented in 1883, Antipyrine became one of the very first commercially successful synthetic drugs and was the most widely used medication worldwide until the rise of Aspirin.[2][3][15] This rapid translation from a novel chemical synthesis to a blockbuster pharmaceutical cemented the importance of the pyrazole scaffold in medicinal chemistry.[13][14][16]

Part 3: The Expanding Legacy of Pyrazoles

Knorr's initial discovery opened the floodgates for heterocyclic chemistry. The versatility of the pyrazole ring, combined with its stability and diverse biological activities, made it a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.[17][18][19]

Evolution in Synthetic Chemistry

While the Knorr synthesis remains a cornerstone, other methods for creating pyrazoles have been developed over the decades, including:

  • Paal-Knorr Synthesis: Discovered around the same time by Knorr and Carl Paal, this related reaction synthesizes furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[2][20][21] It is important to distinguish this from the Knorr pyrazole synthesis, which uses 1,3-dicarbonyls and hydrazines.[21][22]

  • 1,3-Dipolar Cycloadditions: Reactions involving diazoalkanes and alkynes provide another powerful route to the pyrazole core.[4][7]

  • Modern Methods: Advanced techniques, including microwave-assisted synthesis, multicomponent reactions, and novel catalytic systems, have further streamlined the production of complex pyrazole derivatives.[18][23]

Pyrazoles in Modern Drug Development and Agrochemicals

The structural features of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. This has led to its incorporation into a vast array of modern therapeutic agents and agrochemicals.

  • Pharmaceuticals: Pyrazole derivatives are central to drugs treating a wide range of conditions, including inflammation (Celecoxib), erectile dysfunction (Sildenafil), and cancer (Ruxolitinib).[24][25] Their activities span antimicrobial, antiviral, anticonvulsant, and neuroprotective effects.[8][18][19]

  • Agrochemicals: The pyrazole scaffold has a long history in the agrochemical industry.[6][7] Pyrazole-containing compounds are used as potent herbicides, insecticides (e.g., Fipronil), and fungicides, playing a crucial role in crop protection.[26][27][28][29][30]

Timeline of Key Milestones
YearMilestoneSignificance
1883 Ludwig Knorr synthesizes the first pyrazole derivative.[1][4]Establishes the field of pyrazole chemistry.
1883 Knorr patents Antipyrine (phenazone).[2][31]Marks the creation of one of the first synthetic drugs.
1889 Eduard Buchner synthesizes the parent pyrazole compound.[17][23]Isolation of the core, unsubstituted pyrazole ring.
1970s Pyrazolynate, an HPPD-inhibiting herbicide, is discovered.[26]Marks the significant entry of pyrazoles into the agrochemical market.
1999 Celecoxib (Celebrex®), a COX-2 inhibitor, is approved.[25]A blockbuster anti-inflammatory drug highlighting the scaffold's modern potential.
Present The pyrazole scaffold is a key component in numerous drugs and agrochemicals.[25][27]Demonstrates the enduring legacy and versatility of Knorr's discovery.
From Discovery to Modern Applications

The historical trajectory of pyrazole chemistry illustrates a classic paradigm of scientific progress.

Evolution_Diagram Discovery Knorr's Discovery (1883) 1-Phenyl-3-methyl-5-pyrazolone FirstApp First Application Antipyrine (Analgesic) Discovery->FirstApp Methylation SynthDev Synthetic Development (e.g., 1,3-Dipolar Cycloaddition) Discovery->SynthDev Inspires further research Scaffold Privileged Scaffold Recognition FirstApp->Scaffold SynthDev->Scaffold ModernApps Modern Applications Scaffold->ModernApps Leads to diverse uses

Caption: The evolution of pyrazole chemistry from its discovery.

Conclusion

From a single, unexpected reaction in 1883, the discovery of pyrazole has blossomed into a vast and indispensable field of chemical science. Ludwig Knorr's foundational work not only provided a novel synthetic method but also delivered one of the world's first synthetic medicines. The unique electronic and structural properties of the pyrazole ring have since established it as a privileged scaffold, enabling the development of countless compounds that have profoundly impacted medicine, agriculture, and materials science. The history of pyrazole is a powerful testament to how fundamental research can seed innovation for generations, a legacy that continues to drive discovery in laboratories worldwide.

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Foundational

An In-depth Technical Guide to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Structural Analogs

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic motifs, containing two ad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic motifs, containing two adjacent nitrogen atoms, are key components in numerous pharmaceuticals and agrochemicals.[1][3] The inherent structural features of pyrazoles allow for diverse substitutions, enabling fine-tuning of their physicochemical and pharmacological properties.

This guide focuses on the structural analogs of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in drug discovery and development.[4] We will delve into the rationale behind the design of its analogs, explore synthetic strategies, and discuss their potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into this important class of compounds.

The Core Scaffold: Understanding 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

The parent compound, 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a crucial building block for more complex pharmaceutical intermediates.[4] Its structure is characterized by key functional groups that influence its biological activity and potential for modification:

  • 1-Methyl Pyrazole Core: The N-methylation provides metabolic stability and influences the orientation of other substituents.

  • 5-Ethoxy Group: This group can participate in hydrogen bonding and its lipophilicity can be modulated by altering the alkyl chain.

  • 4-Carboxylic Acid: This acidic moiety is often crucial for target engagement, frequently forming key interactions with biological macromolecules. However, it can also present challenges related to permeability and metabolism.[5]

The strategic modification of these positions is central to the development of novel therapeutic agents.

Design Rationale for Structural Analogs

The primary goal in designing structural analogs is to optimize the therapeutic profile of a lead compound. This involves a systematic exploration of the Structure-Activity Relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key Areas for Modification
  • The 5-Position (Alkoxy Group):

    • Chain Length and Branching: Altering the ethoxy group to other alkoxy substituents (e.g., methoxy, propoxy, isopropoxy) can probe the size and nature of the binding pocket.

    • Bioisosteric Replacement: Replacing the oxygen with sulfur (thioether) or nitrogen (amine) can explore different electronic and hydrogen bonding capacities.

  • The 1-Position (Methyl Group):

    • Alkyl and Aryl Substituents: Replacing the methyl group with larger alkyl or various aryl groups can explore additional binding interactions and influence the overall conformation of the molecule.[6] The introduction of different lipophilic moieties at this position can significantly impact activity.[6]

  • The 4-Position (Carboxylic Acid):

    • Bioisosteric Replacement: The carboxylic acid group is a common target for bioisosteric replacement to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.[5] Commonly employed bioisosteres for carboxylic acids include:

      • Tetrazoles: These are frequently used as they have a similar pKa to carboxylic acids and are resistant to metabolic degradation.[7][8]

      • Acyl Sulfonamides: These can also mimic the acidic nature of the carboxylic acid.

      • Hydroxypyrazoles: These have been shown to be excellent bioisosteric replacements for carboxylic acids.[7]

Synthetic Strategies for Pyrazole Analogs

The synthesis of functionalized pyrazoles is a well-established field with several robust methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches

A common and versatile method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[9][10]

Workflow for the Synthesis of 5-Alkoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Analogs

Synthesis_Workflow A 1,3-Dicarbonyl Precursor (e.g., Dialkyl Alkoxymethylenemalonate) C Cyclocondensation A->C B Methylhydrazine B->C D 1-Methyl-5-hydroxypyrazole-4-carboxylate C->D Ring Closure E Alkylation of 5-Hydroxy Group D->E R-X, Base F 5-Alkoxy-1-methyl-1H-pyrazole-4-carboxylate E->F G Hydrolysis F->G NaOH or LiOH H Final Product: 5-Alkoxy-1-methyl-1H-pyrazole-4-carboxylic acid G->H

Caption: General synthetic workflow for 5-alkoxy-1-methyl-1H-pyrazole-4-carboxylic acids.

Detailed Experimental Protocol: Synthesis of Ethyl 1-methyl-5-ethoxypyrazole-4-carboxylate

This protocol describes a typical procedure for synthesizing a key intermediate.

Step 1: Synthesis of Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate

  • To a solution of ethanol, add diethyl ethoxymethylenemalonate.

  • Cool the mixture to 0°C.

  • Slowly add methylhydrazine while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Reflux the mixture for 1 hour.

  • Cool the reaction and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

Step 2: Ethylation of the 5-Hydroxy Group

  • Dissolve the product from Step 1 in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate.

  • Add ethyl iodide (or another suitable ethylating agent) and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield ethyl 1-methyl-5-ethoxypyrazole-4-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Characterization of Analogs

The synthesized analogs must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure and confirming the positions of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized analogs are then evaluated in relevant biological assays to determine their activity. The choice of assay depends on the therapeutic target of interest. Pyrazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13]

Example of SAR Analysis

A hypothetical SAR study on a series of 5-alkoxy analogs might reveal the following trends:

R Group (at 5-position)IC₅₀ (nM) vs. Target X
-OCH₃150
-OCH₂CH₃50
-OCH(CH₃)₂25
-OCH₂CH₂CH₃60
-O-cyclopropyl35

This data would suggest that a moderately sized, branched alkoxy group at the 5-position is optimal for activity against Target X.

Logical Progression in Analog Design

The process of analog design and evaluation is iterative.

SAR_Cycle A Design Analogs B Synthesize Compounds A->B C Biological Testing B->C D Analyze SAR C->D D->A Refine Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Potential Therapeutic Applications

Given the diverse biological activities of pyrazole derivatives, analogs of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid could be investigated for a variety of therapeutic applications, including but not limited to:

  • Enzyme Inhibition: Many pyrazole-containing drugs act as enzyme inhibitors.[14] For example, they have been investigated as inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[14]

  • Receptor Antagonism: Certain pyrazole derivatives have been identified as potent cannabinoid receptor antagonists.[15]

  • Anticancer Agents: The pyrazole scaffold is present in several compounds with demonstrated anticancer activity.[1]

  • Anti-inflammatory Agents: A number of pyrazole derivatives exhibit significant anti-inflammatory properties.[2]

Conclusion

The 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Through systematic structural modifications, guided by established principles of medicinal chemistry and robust synthetic methodologies, it is possible to generate analogs with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a framework for researchers to design, synthesize, and evaluate such analogs, contributing to the ongoing advancement of drug discovery.

References

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Exploratory

A Technical Guide to the Therapeutic Targets of Pyrazole Derivatives

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique structural and electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to serve as a versatile building block in drug design, capable of engaging a wide array of biological targets through various non-covalent interactions.[3] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6] This has led to the development of numerous FDA-approved drugs across different therapeutic areas, such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Crizotinib, and the anti-obesity drug Rimonabant.[7] This guide provides an in-depth exploration of the key molecular targets of pyrazole derivatives, elucidates the structure-activity relationships that govern their inhibitory actions, and presents detailed experimental protocols for target validation, aimed at researchers and professionals in drug discovery and development.

Protein Kinases: The Premier Target Family

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1] The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with its nitrogen atoms often acting as key hydrogen bond donors and acceptors that mimic the hinge-binding motif of ATP.[3][8]

Tyrosine Kinase Inhibitors (TKIs)
  • EGFR & VEGFR: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial drivers of tumor growth, proliferation, and angiogenesis.[9] Pyrazole derivatives have been successfully developed as dual inhibitors of both kinases, a synergistic strategy to overcome resistance mechanisms.[9] For instance, certain fused pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2, with IC₅₀ values in the low nanomolar range, significantly more potent than standard drugs like erlotinib and sorafenib in specific cancer cell lines.[9][10] The pyrazole core effectively anchors the molecule in the ATP-binding pocket, allowing various substitutions to confer selectivity and potency.

Serine/Threonine Kinase Inhibitors
  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for anticancer therapies.[4][11] Novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been developed as potent CDK2 inhibitors, demonstrating significant cytotoxic activity against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancers.[10]

  • PI3K/AKT/mTOR Pathway: This pathway is a central node for regulating cell growth, survival, and metabolism. Pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, exhibiting excellent cytotoxicity against breast cancer cells (MCF7) with an IC₅₀ of 0.25 µM.[10] Other derivatives have shown inhibitory activity against mTOR, a downstream effector in the pathway.[2]

  • Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including c-Jun N-terminal kinase (JNK), plays a vital role in inflammatory responses.[12] Pyrazole amides have been synthesized as potent JNK-1 inhibitors, with several analogues showing IC₅₀ values below 10 µM, highlighting their potential as anti-inflammatory agents.[12]

  • Other Serine/Threonine Kinases: Pyrazole derivatives have also been developed to target other critical kinases like PIM-1 and Haspin, which are involved in cell cycle progression and mitosis, further underscoring the scaffold's versatility in oncology.[10]

Diagram 1: Simplified Kinase Signaling Pathway Inhibition This diagram illustrates how pyrazole-based inhibitors can block key nodes in a common oncogenic signaling cascade initiated by receptor tyrosine kinases like EGFR.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

Caption: Pyrazole derivatives targeting key kinases in oncogenic pathways.

Table 1: Selected Pyrazole Derivatives as Potent Kinase Inhibitors

Compound Class Target Kinase IC₅₀ Value Cell Line / Assay Reference
Pyrazolo[4,3-f]quinoline Haspin Kinase 1.7 µM HCT116 cells [10]
Pyrazole carbaldehyde PI3 Kinase 0.25 µM MCF7 cells [10]
Pyrazolo[1,5-a]pyrimidine PIM-1 Kinase 0.60 µM In vitro assay [10]
Fused Pyrazole EGFR 0.06 µM In vitro assay [9]
Fused Pyrazole VEGFR-2 0.22 µM In vitro assay [9]

| Pyrazole Amide | JNK-1 | <10 µM | In vitro assay |[12] |

Cyclooxygenase (COX) Enzymes: A Classic Anti-Inflammatory Target

The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a cornerstone of anti-inflammatory therapy.[5] The pyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor.[5]

The therapeutic advantage of selective COX-2 inhibition lies in its ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed, gut-protective COX-1 enzyme.[5] The structural basis for this selectivity is a key lesson in rational drug design. The active site of COX-2 contains a secondary side pocket that is absent in COX-1. Pyrazole derivatives, like Celecoxib, often feature a sulfonamide or a similar bulky group at a specific position, which can fit into this secondary pocket, leading to preferential and potent inhibition of COX-2.[13][14] Numerous novel pyrazole derivatives continue to be developed with high COX-2 selectivity indexes, demonstrating potent anti-inflammatory and analgesic effects with improved safety profiles.[13][15][16][17]

Diagram 2: Mechanism of COX Inhibition This diagram shows the conversion of arachidonic acid to prostaglandins by COX enzymes and the selective inhibition of COX-2 by pyrazole derivatives.

COX_Pathway cluster_cox COX Enzymes AA Arachidonic Acid COX1 COX-1 (Housekeeping) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prost_G Prostaglandins (Gut Protection) COX1->Prost_G Prost_I Prostaglandins (Inflammation, Pain) COX2->Prost_I Inhibitor Selective Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Table 2: In Vitro COX Inhibitory Activity of Novel Pyrazole Derivatives

Compound Series COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Selectivity Index (SI) (COX-1/COX-2) Reference
Pyrazole-Hydrazone 4b 6.12 0.58 10.55 [17]
Benzenesulfonamide 3b 875.9 39.43 22.21 [13]
Chalcone Substituted 6e >100,000 464 215.44 [14]

| Trimethoxy Pyrazolone 5f | 85.31 | 1.50 | 56.87 |[15] |

Targets in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, offering multiple targets for intervention.[18][19] Pyrazole derivatives have shown promise as multi-target agents in this area.[20][21]

  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Pyrazole derivatives have been designed and synthesized as potent inhibitors of both enzymes.[20][21]

  • Other Neurological Targets: Beyond cholinesterases, pyrazole-based compounds are being investigated as inhibitors of monoamine oxidase (MAO), glycogen synthase kinase-3 beta (GSK-3β), and phosphodiesterases (PDEs), all of which are implicated in the pathophysiology of neurodegeneration and cognitive decline.[21] Their ability to reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress is also under active investigation.[21]

Diverse and Emerging Therapeutic Targets

The structural versatility of the pyrazole scaffold has enabled its application against a wide range of other therapeutic targets.

  • Antimicrobial Targets: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[22][23][24] Some pyrazole-thiazole hybrids show good activity against various bacterial strains.[25] Notably, the pyrazole ring is a component of approved antibiotics like Cefoselis and Ceftolozane.[26] The exact microbial targets are diverse and often compound-specific, ranging from cell wall synthesis to metabolic enzymes.

  • Tubulin Polymerization: Tubulin is the building block of microtubules, which are essential for cell division. Disrupting microtubule dynamics is a validated anticancer strategy.[27] Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, with some compounds showing greater potency than established agents like ABT-751.[4][10][28]

  • DNA Interaction: Some polysubstituted pyrazole derivatives have been shown to bind to the minor groove of DNA.[4] This interaction can disrupt DNA replication and transcription, leading to potent anticancer activity that surpasses standard drugs like cisplatin in certain contexts.[4]

  • Phosphodiesterase 5 (PDE5): The pyrazole ring is a key structural feature of Sildenafil, a well-known PDE5 inhibitor.[3] The pyrazole ring forms critical π–π stacking interactions within the enzyme's active site, demonstrating the scaffold's utility in targeting non-kinase enzymes.[3]

Methodologies for Target Identification and Validation

Confirming that a bioactive compound elicits its effect through a specific molecular target is a critical step in drug development. The following section outlines key experimental workflows and protocols.

Diagram 3: General Workflow for Target Validation This flowchart outlines the logical progression from identifying a bioactive compound to confirming its mechanism of action in a physiological context.

Caption: A stepwise workflow for validating the therapeutic target of a pyrazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: This assay quantitatively measures kinase activity by monitoring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is directly proportional to ADP concentration, and thus to kinase activity. Inhibition is measured as a decrease in luminescence.

Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the desired kinase solution (e.g., EGFR, PI3K) in reaction buffer.

  • Compound Addition: Add 0.5 µL of the pyrazole derivative at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

  • Initiate Reaction: Add 2 µL of a solution containing the kinase-specific substrate and ATP to start the reaction. Incubate at room temperature for 60 minutes.

    • Causality Note: The incubation time is optimized to ensure the reaction is in the linear range, typically below 30% ATP consumption, for accurate inhibitor assessment.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Self-Validation: Including a "no kinase" control well is critical to establish the background signal and ensure the observed signal is enzyme-dependent.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced in step 3 into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA validates target engagement within intact cells. The binding of a ligand (the pyrazole inhibitor) to its target protein typically increases the protein's thermal stability. This stabilization can be measured by heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Methodology:

  • Cell Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat the cells with the pyrazole derivative or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

    • Causality Note: The temperature gradient is chosen to span the melting temperature (Tm) of the target protein, where the difference in stability between the bound and unbound states will be most pronounced.

  • Lysis: Lyse the cells to release proteins, typically through freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using an antibody-based method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures for the drug-treated sample confirms target engagement.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly productive and versatile core in modern drug discovery. Its proven success in targeting protein kinases and COX enzymes has established a strong foundation, while ongoing research continues to uncover its potential against a growing list of targets in neurodegeneration, infectious diseases, and oncology. The future of pyrazole-based drug development will likely focus on designing multi-target agents for complex diseases and refining selectivity to further enhance safety and efficacy. Advances in computational chemistry and high-throughput screening will continue to accelerate the identification of novel pyrazole derivatives, ensuring this privileged scaffold remains at the forefront of medicinal chemistry for years to come.

References

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Foundational

Literature review on substituted pyrazole synthesis

An In-depth Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus, a five-membered a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and structural versatility allow for a wide range of substitutions, leading to a vast spectrum of biological activities.[5][6] This has resulted in the incorporation of the pyrazole core into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant.[7] Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals and serve as versatile ligands in catalysis.[8][9]

Given their importance, the development of efficient and regioselective synthetic routes to substituted pyrazoles is a cornerstone of modern organic synthesis. This guide provides a comprehensive overview of the core synthetic strategies, from foundational classical methods to modern enabling technologies, offering field-proven insights for professionals in drug development and chemical research.

Part 1: Foundational Cyclocondensation Strategies

The most traditional and widely utilized methods for constructing the pyrazole ring involve the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophile.

The Knorr Pyrazole Synthesis: The Archetypal Approach

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11][12][13][14] It remains one of the most straightforward and robust methods for pyrazole synthesis.

Causality and Mechanism: The reaction is typically acid-catalyzed and proceeds through an initial, rapid condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[12][14][15] This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[11][12] A critical consideration in the Knorr synthesis is regioselectivity; when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[10][13]

Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [12][15]

  • Reagents: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[12]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[12]

  • Isolation: Cool the resulting syrup in an ice bath to induce crystallization.[12]

  • Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure pyrazolone.[12]

Table 1: Examples of Knorr Pyrazole Synthesis

1,3-Dicarbonyl Precursor Hydrazine Catalyst/Solvent Yield (%) Reference
Acetylacetone Hydrazine Hydrate Ethylene Glycol 70-95% [10]
Ethyl Acetoacetate Phenylhydrazine Acetic Acid/Propanol High [15]
Dibenzoylmethane Hydrazine Hydrate Ethanol >90% [16]

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 63% |[13] |

Synthesis from α,β-Unsaturated Carbonyls

To overcome the regioselectivity limitations of the Knorr synthesis, the reaction of hydrazines with α,β-unsaturated aldehydes and ketones (including chalcones) is a powerful alternative.[7]

Causality and Mechanism: The synthesis proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole.[7][17] If a good leaving group is present on the hydrazine (e.g., tosylhydrazine), aromatization occurs via direct elimination.[7][17] This method provides excellent control over the final substitution pattern.

Figure 2: Pyrazole synthesis from α,β-unsaturated carbonyls.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone [1]

  • Reagents: Dissolve chalcone (1.0 equivalent) and phenylhydrazine hydrochloride (1.2 equivalents) in ethanol.

  • Reaction: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) and reflux the mixture for 4-6 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 1,3,5-triphenyl-1H-pyrazole.

Part 2: [3+2] Cycloaddition Strategies

A fundamentally different and highly versatile approach to pyrazole synthesis involves the 1,3-dipolar cycloaddition of a three-atom dipole with a two-atom dipolarophile.[18]

Causality and Mechanism: This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[19][20] The concerted [3+2] cycloaddition is highly efficient and often regioselective. A significant advancement in this area is the in situ generation of potentially hazardous diazo compounds from more stable precursors like N-tosylhydrazones, which greatly enhances the safety and practicality of the method.[19][21] Similarly, nitrilimines, generated in situ from arylhydrazones, can be used as the 1,3-dipole.[13]

Figure 3: 1,3-Dipolar cycloaddition for pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles [19][21]

  • Reagents: In a suitable solvent (e.g., DMF or acetonitrile), combine the aldehyde (1.0 equivalent) and tosylhydrazine (1.0 equivalent) to form the tosylhydrazone in situ.

  • Dipole Generation: Add a base, such as potassium carbonate or sodium hydride, to the mixture to generate the diazo compound.

  • Cycloaddition: Introduce the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction at an appropriate temperature (e.g., 80-100 °C) until the starting materials are consumed (monitor by TLC).

  • Work-up: After cooling, perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 3: Modern Enabling Technologies in Pyrazole Synthesis

Recent advancements have focused on improving the efficiency, safety, and environmental footprint of pyrazole synthesis through the use of enabling technologies like microwave irradiation and continuous flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate classical pyrazole syntheses.[22]

Causality and Advantages: Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times from hours to minutes.[22] This can also lead to higher yields, improved selectivity, and the ability to use more environmentally benign solvents.[22][23] The technology is particularly effective for condensation and cycloaddition reactions.

Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles [24]

  • Reagents: In a microwave-safe reaction vessel, dissolve the substituted dibenzalacetone (chalcone) (1.0 equivalent) and phenylhydrazine (1.2 equivalents) in ethanol.

  • Base: Add a few drops of 10% aqueous sodium hydroxide.

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 100 W at a temperature of 75 °C for 15-30 minutes.[24]

  • Isolation: After cooling, the product often precipitates. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Chalcone + Semicarbazide 24 h 4 min Significant
Aldehyde + Hydrazine 8 h 7 min Significant

| Knorr Synthesis | 1-2 h | 10-15 min | Moderate to High |[25] |

Continuous Flow Chemistry

Flow chemistry offers a paradigm shift from traditional batch processing, providing superior control, safety, and scalability for pyrazole synthesis.[26][27][28]

Causality and Advantages: In a flow system, reagents are continuously pumped through a heated reactor coil or chip. This allows for precise control over reaction parameters like temperature, pressure, and residence time. The small reactor volume dramatically improves heat transfer and enhances safety, especially when dealing with unstable or explosive intermediates like diazo compounds.[26][29] This technology is ideal for multi-step, one-pot syntheses and facilitates rapid reaction optimization and scale-up.[27][29]

Flow_Chemistry_Workflow PumpA Pump A (Acetophenone + DMADMF) TMixer1 PumpA->TMixer1 PumpB Pump B (Hydrazine) TMixer2 PumpB->TMixer2 Reactor1 Reactor Coil 1 (170°C) Enaminone Formation TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Reactor Chip 2 (150°C) Cyclization TMixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Figure 4: Two-step continuous flow synthesis of pyrazoles.

Experimental Protocol: Two-Step Flow Synthesis of Pyrazoles [29]

  • Setup: A two-reactor flow system is assembled. The first reactor is a heated stainless-steel coil, and the second is a heated glass microreactor chip.

  • Stream 1 (Enaminone Formation): A solution of an acetophenone and dimethylformamide dimethyl acetal (DMADMF) in DMF is pumped through the first reactor coil at ~170 °C with a residence time of ~10 minutes.

  • Stream 2 (Cyclization): The output from the first reactor is mixed with a separate stream of hydrazine in DMF via a T-mixer.

  • Final Reaction: This combined stream passes through the second reactor chip at ~150 °C with a residence time of ~2 minutes to effect the cyclization.

  • Collection: The product stream exits the reactor system through a back-pressure regulator and is collected for analysis and purification.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles has evolved significantly from the foundational Knorr synthesis. While classical cyclocondensation and cycloaddition reactions remain the bedrock of pyrazole construction, the field is increasingly driven by the need for greater efficiency, safety, and sustainability. Modern methodologies like microwave-assisted synthesis and continuous flow chemistry are not merely academic curiosities; they are robust, scalable technologies that offer tangible advantages for drug discovery and development professionals. The future of pyrazole synthesis will likely see further integration of these technologies with automation and machine learning to accelerate the discovery of novel, life-saving molecules built upon this truly privileged scaffold.[27]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Publishing. [Link]

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  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

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  • I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (2014). Organic Chemistry Portal. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). ResearchGate. [Link]

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. [Link]

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  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). RSC Publishing. [Link]

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  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. (2023). SciSpace. [Link]

  • Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. (2007). Synfacts. [Link]

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Exploratory

An In-Depth Technical Guide on the Proposed Mechanism of Action of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3][4][5] This guide focuses on...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3][4][5] This guide focuses on a specific molecule within this class, 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a compound of interest for its potential therapeutic applications. While direct mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural features, particularly the pyrazole carboxylic acid core, strongly suggest a plausible and compelling mechanism of action: the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).

This document will provide a comprehensive exploration of this proposed mechanism, grounding the hypothesis in the well-established pharmacology of related compounds. We will delve into the intricacies of the HIF pathway, a critical regulator of cellular response to oxygen availability, and outline the experimental methodologies required to definitively elucidate and validate the activity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid as a HIF-PH inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising compound.

The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target

The cellular response to changes in oxygen levels is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[6] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously produced and rapidly degraded. This degradation is mediated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[6][7] This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent proteasomal degradation.

In a low-oxygen environment (hypoxia), the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen.[7] This leads to the stabilization of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The resulting HIF complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes play crucial roles in various physiological processes, including erythropoiesis (production of red blood cells), angiogenesis (formation of new blood vessels), and iron metabolism.[8][9][10]

Proposed Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase

We hypothesize that 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid functions as a competitive inhibitor of HIF prolyl hydroxylases. The structural motif of a pyrazole ring coupled with a carboxylic acid is a known pharmacophore in several potent HIF-PH inhibitors.[11] These small molecule inhibitors act as mimetics of 2-oxoglutarate, a key co-substrate for PHD enzymes, thereby competitively binding to the active site and preventing the hydroxylation of HIF-α.

By inhibiting PHD activity, 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid would effectively mimic a hypoxic state at the cellular level, leading to the stabilization and accumulation of HIF-α even under normoxic conditions.[7][12] The subsequent activation of HIF-target genes, most notably erythropoietin (EPO), would stimulate the production of red blood cells.[8][10] This makes HIF-PH inhibitors a promising new class of oral medications for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[8][9][10][12]

Signaling Pathway Diagram

HIF Pathway and Proposed Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF-a HIF-a PHD PHD HIF-a->PHD O2, 2-OG VHL VHL HIF-a->VHL Binding PHD->HIF-a Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-a_s HIF-a HIF_Complex HIF Complex HIF-a_s->HIF_Complex Dimerization HIF-b HIF-b HIF-b->HIF_Complex Nucleus HRE HRE HIF_Complex->HRE Binding Target_Genes Target Gene (e.g., EPO) HRE->Target_Genes Transcription Inhibitor 5-Ethoxy-1-methyl-1H-pyrazole- 4-carboxylic acid Inhibitor->PHD Inhibition

Caption: Proposed mechanism of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay

Objective: To determine the direct inhibitory activity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid on PHD enzymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme

    • HIF-1α peptide substrate (containing the proline residue for hydroxylation)

    • 2-oxoglutarate

    • Ascorbate

    • Fe(II)

    • Assay buffer

    • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (test compound)

    • Known PHD inhibitor (positive control)

    • DMSO (vehicle control)

    • Detection reagent (e.g., luminescence-based or fluorescence-based)

  • Procedure:

    • Prepare a dilution series of the test compound and positive control in DMSO.

    • In a 384-well plate, add the assay buffer, PHD2 enzyme, and the HIF-1α peptide substrate.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Initiate the reaction by adding a mixture of 2-oxoglutarate, ascorbate, and Fe(II).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram:

PHD Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Compound Dilutions (Test, Positive & Vehicle Controls) start->prep_compounds plate_setup Add Enzyme and Substrate to 384-well Plate prep_reagents->plate_setup add_compounds Add Compounds to Plate prep_compounds->add_compounds plate_setup->add_compounds initiate_reaction Initiate Reaction with Co-substrates add_compounds->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro PHD inhibition assay.

Cell-Based HIF-α Stabilization Assay

Objective: To assess the ability of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid to stabilize HIF-α in a cellular context.

Methodology:

  • Cell Line:

    • Use a human cell line that expresses HIF-α, such as a renal carcinoma cell line (e.g., 786-O) or a hepatoma cell line (e.g., HepG2).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compound, a positive control, and a vehicle control for a specified time (e.g., 4-6 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform Western blotting using a primary antibody specific for HIF-1α or HIF-2α. Use a loading control antibody (e.g., β-actin) to normalize the results.

    • Alternatively, use an ELISA-based method to quantify HIF-α levels in the cell lysates.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the absorbance values from the ELISA.

    • Normalize the HIF-α levels to the loading control.

    • Plot the normalized HIF-α levels against the compound concentration to determine the EC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

Objective: To measure the induction of HIF target gene expression, such as EPO, following treatment with the test compound.

Methodology:

  • Cell Line:

    • Use a cell line known to produce EPO, such as HepG2.

  • Procedure:

    • Treat the cells with the test compound as described in the HIF-α stabilization assay.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for the EPO gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative fold change in EPO gene expression using the ΔΔCt method.

    • Plot the fold change against the compound concentration.

Quantitative Data Summary

AssayParameterExpected Outcome
In Vitro PHD InhibitionIC₅₀A potent IC₅₀ value would indicate direct enzyme inhibition.
Cell-Based HIF-α StabilizationEC₅₀A low EC₅₀ value would confirm cellular activity.
qRT-PCR for EPO ExpressionFold ChangeA significant increase in EPO mRNA levels would demonstrate downstream pathway activation.

Conclusion

The structural characteristics of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid strongly support the hypothesis that it acts as an inhibitor of HIF prolyl hydroxylase. This proposed mechanism of action positions the compound as a potential therapeutic agent for the treatment of anemia by stimulating endogenous erythropoietin production. The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis and further characterizing the pharmacological profile of this promising molecule. Successful validation would pave the way for preclinical and clinical development, potentially offering a novel oral treatment for patients suffering from anemia associated with chronic diseases.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. Am J Kidney Dis. 2017 Jun;69(6):815-826.

  • HIF prolyl-hydroxylase inhibitor. Wikipedia.

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease?. Expert Opin Investig Drugs. 2020 Aug;29(8):831-844.

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal.

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI.

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Sci-Hub.

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  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. LinkedIn.

  • Current status of pyrazole and its biological activities. PMC - PubMed Central.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC - PubMed Central.

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PMC - NIH.

  • methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate. ChemSrc.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.

  • 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PMC - PubMed Central.

  • Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. PMC - NIH.

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. PMC - NIH.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract This document provides a comprehensive, three-step protocol for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis begins with the cyclocondensation of diethyl malonate and methylhydrazine to form the pyrazolone intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This intermediate subsequently undergoes a Williamson ether synthesis via O-ethylation to yield ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate. The final target compound is obtained through a robust saponification of the ethyl ester. This protocol emphasizes safety, mechanistic understanding, and reproducibility, providing researchers with a reliable method for accessing this valuable compound.

Introduction

Substituted pyrazole carboxylic acids are privileged scaffolds in modern pharmacology, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties and ability to participate in various intermolecular interactions make them ideal fragments for designing molecules that target enzymes and receptors. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₇H₁₀N₂O₃, Molecular Weight: 170.17 g/mol ) serves as a crucial intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

The synthetic route detailed herein is designed as a self-validating system, broken down into three distinct and logical stages. Each stage includes a detailed explanation of the underlying chemical principles, justifications for the choice of reagents and conditions, and rigorous safety protocols.

Overall Synthetic Workflow

The synthesis is performed in three sequential steps starting from commercially available precursors. The workflow is designed to be efficient and scalable for laboratory settings.

G cluster_0 Overall Synthesis Workflow A Step 1: Pyrazolone Formation (Cyclocondensation) B Step 2: O-Ethylation (Williamson Ether Synthesis) A->B Intermediate 1 C Step 3: Saponification (Ester Hydrolysis) B->C Intermediate 2 D Final Product: 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid C->D Purification

Caption: Overall 3-step synthesis workflow.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (Intermediate 1)

This initial step involves the formation of the core pyrazole ring system through a cyclocondensation reaction.

Reaction Mechanism:

The reaction proceeds via nucleophilic attack of methylhydrazine on the carbonyl carbons of diethyl malonate, followed by intramolecular cyclization and dehydration to yield the stable 5-hydroxypyrazole (pyrazolone) tautomer.

G cluster_1 Step 1: Pyrazolone Formation Mechanism R1 Diethyl Malonate + Methylhydrazine Int1 Hydrazone Intermediate R1->Int1 Condensation Int2 Cyclized Intermediate Int1->Int2 Intramolecular Nucleophilic Attack P1 Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Int2->P1 Dehydration (Tautomerization)

Caption: Mechanism for pyrazolone ring formation.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
Diethyl malonate105-53-3160.1716.0 g (15.2 mL)100
Methylhydrazine60-34-446.074.61 g (5.2 mL)100
Ethanol (Absolute)64-17-546.07100 mL-
Sodium Metal7440-23-522.992.3 g100

Protocol:

  • Safety First: Conduct this procedure in a certified chemical fume hood. Methylhydrazine is extremely toxic, carcinogenic, and corrosive.[1][2] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloved recommended), and chemical safety goggles.

  • Base Preparation: Carefully add sodium metal (2.3 g) in small pieces to 100 mL of absolute ethanol in a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 15.2 mL) dropwise at room temperature with vigorous stirring.

  • Addition of Hydrazine: Cool the mixture to 0-5 °C using an ice bath. Slowly add methylhydrazine (4.61 g, 5.2 mL) dropwise over 30 minutes. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Neutralize the mixture by carefully adding glacial acetic acid until pH 6-7 is reached. This will precipitate the product.

  • Filter the resulting solid precipitate using a Büchner funnel, wash with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove impurities.

  • Dry the white solid under vacuum to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. Expected yield: 75-85%.

Step 2: O-Ethylation of Intermediate 1 (Williamson Ether Synthesis)

This step converts the 5-hydroxy group to the target 5-ethoxy group.

Reaction Mechanism:

A base deprotonates the acidic hydroxyl group of the pyrazolone, forming a pyrazolate anion. This potent nucleophile then attacks the electrophilic carbon of ethyl iodide in an Sɴ2 reaction to form the ether linkage.

G cluster_2 Step 2: O-Ethylation Mechanism R2 Intermediate 1 + Base Int3 Pyrazolate Anion R2->Int3 Deprotonation P2 Ethyl 5-ethoxy-1-methyl- 1H-pyrazole-4-carboxylate Int3->P2 SN2 Attack R3 Ethyl Iodide R3->P2

Caption: Mechanism for Williamson ether synthesis.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
Intermediate 1-170.1717.0 g100
Ethyl Iodide75-03-6155.9717.2 g (8.8 mL)110
Potassium Carbonate (K₂CO₃)584-08-7138.2120.7 g150
Acetone (Anhydrous)67-64-158.08200 mL-

Protocol:

  • Safety: Ethyl iodide is harmful, a lachrymator, and a potential mutagen.[3][4][5] Perform all operations within a fume hood. Wear appropriate PPE.

  • Reaction Setup: To a 500 mL round-bottom flask, add Intermediate 1 (17.0 g), anhydrous potassium carbonate (20.7 g), and 200 mL of anhydrous acetone. Causality: Anhydrous conditions are necessary to prevent side reactions. K₂CO₃ is a mild, effective base for this deprotonation, and acetone is a suitable polar aprotic solvent that facilitates Sɴ2 reactions.

  • Reagent Addition: Add ethyl iodide (17.2 g, 8.8 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the solids with acetone (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate. Expected yield: 80-90%.

Step 3: Saponification of Intermediate 2

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction Mechanism:

The reaction is a base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and ethoxide drives the reaction to completion. Acidification in the work-up step protonates the carboxylate salt to yield the final product.[6][7]

G cluster_3 Step 3: Saponification Mechanism R4 Intermediate 2 + NaOH Int4 Tetrahedral Intermediate R4->Int4 Nucleophilic Addition Int5 Carboxylate Salt Int4->Int5 Elimination of Ethoxide P3 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid Int5->P3 Acidic Workup (H+)

Caption: Mechanism for ester hydrolysis (saponification).

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
Intermediate 2-198.2219.8 g100
Sodium Hydroxide (NaOH)1310-73-240.006.0 g150
Ethanol64-17-546.07100 mL-
Water7732-18-518.0250 mL-
Hydrochloric Acid (conc.)7647-01-036.46~15 mL~180

Protocol:

  • Safety: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care and appropriate PPE.

  • Reaction Setup: Dissolve Intermediate 2 (19.8 g) in 100 mL of ethanol in a 250 mL round-bottom flask. In a separate beaker, dissolve sodium hydroxide (6.0 g) in 50 mL of water.

  • Hydrolysis: Add the NaOH solution to the flask and heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.[6] The reaction can be monitored by TLC until the ester starting material has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 90-98%.

Storage and Handling

Store the final product, 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, in a tightly sealed container at room temperature in a dry, well-ventilated area.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link][8][9]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Retrieved from [Link][1]

  • Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link][10]

  • NJ Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY. Retrieved from [Link][11]

  • Google Patents. (n.d.). WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. Retrieved from [12]

  • Ali, M. A., et al. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link][13]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link][6]

  • ResearchGate. (2020). Enzymatic selective alkylation of pyrazoles using haloalkanes. Retrieved from [Link][14]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). EP1997808A1 - Process for the production of pyrazoles. Retrieved from [15]

  • Google Patents. (n.d.). CN102924580A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from [16]

  • Scribd. (n.d.). Experiment 4 Sko3013 | PDF | Ester | Acid. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link][7]

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Application

Analytical Methods for the Quantification of Pyrazole Compounds: Principles, Protocols, and Validation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with widespread applications in the pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with widespread applications in the pharmaceutical, agrochemical, and material science sectors. The accurate and precise quantification of these compounds is paramount for ensuring product quality, efficacy, and safety, as well as for conducting essential pharmacokinetic and stability studies. This comprehensive guide provides an in-depth exploration of the primary analytical techniques for pyrazole quantification. We delve into the principles and field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each section is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Analytical Imperative for Pyrazole Compounds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent celecoxib and various anticancer and antimicrobial agents.[1] The synthesis of these complex molecules can often lead to the formation of impurities, such as regioisomers, unreacted starting materials, or degradation products.[2][3] Consequently, the ability to accurately quantify the active pharmaceutical ingredient (API) and its related substances is a critical regulatory and scientific requirement. This guide provides the foundational knowledge and practical protocols to develop, validate, and implement robust analytical methods for pyrazole compounds in diverse matrices.

Strategic Selection of an Analytical Technique

The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the intended purpose of the analysis. A poorly chosen method can lead to inaccurate results, method development delays, and regulatory hurdles.

The primary factors to consider are:

  • Analyte Properties: Volatility, thermal stability, polarity, and chromophoric properties.

  • Sample Matrix: Bulk drug substance, formulated drug product, biological fluids (plasma, urine), or industrial mixtures.

  • Performance Requirements: Required sensitivity (LOD/LOQ), specificity, and sample throughput.

Below is a decision-making framework to guide the selection process.

G start Start: Define Analyte & Matrix is_volatile Is the pyrazole volatile & thermally stable? start->is_volatile is_complex_matrix Is the matrix complex (e.g., plasma, tissue)? is_volatile->is_complex_matrix No gc_ms Gas Chromatography (GC-MS) Ideal for isomers. is_volatile->gc_ms Yes needs_high_sensitivity High sensitivity (ng/mL or lower) required? is_complex_matrix->needs_high_sensitivity Yes has_chromophore Does the pyrazole have a UV-absorbing chromophore? is_complex_matrix->has_chromophore No lc_ms LC-MS/MS Gold standard for bioanalysis. needs_high_sensitivity->lc_ms hplc_uv HPLC-UV Workhorse for QC/purity. has_chromophore->hplc_uv Yes no_method Consider derivatization or alternative techniques. has_chromophore->no_method No uv_vis UV-Vis Spectrophotometry Simple, for bulk assay. hplc_uv->uv_vis For simple matrix & bulk assay only

Figure 1: Decision matrix for selecting an analytical method for pyrazole quantification.

Chromatographic Methods: The Gold Standard

Chromatographic techniques provide the necessary separating power to resolve the target pyrazole analyte from other components in the sample, which is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of pyrazole compounds in quality control (QC) and stability testing, particularly for non-volatile or thermally labile molecules.[3] Reversed-Phase HPLC (RP-HPLC) is the predominant mode, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard choice due to its versatility in retaining a wide range of moderately polar to nonpolar compounds.[4]

  • Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer is typical. The organic solvent (acetonitrile/methanol) is the "strong" solvent that elutes the analyte, while the aqueous phase is the "weak" solvent. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the aqueous phase to suppress the ionization of silanol groups on the stationary phase and protonate the pyrazole analyte, leading to sharper peaks and better retention.[4][5]

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is used. Quantification is based on the principle that the analyte's peak area is directly proportional to its concentration. The detection wavelength is set at the analyte's absorbance maximum (λmax) for optimal sensitivity.[6]

Protocol 1: Quantification of a Pyrazole Derivative in a Bulk Drug Substance by RP-HPLC

  • Reagents and Materials:

    • Pyrazole Reference Standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility)[5]

    • Methanol (HPLC grade)

    • 0.45 µm membrane filters

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v). Filter through a 0.45 µm filter and degas thoroughly by sonication or helium sparging.[4]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[4]

    • Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent to construct a calibration curve.[4]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the pyrazole bulk drug sample.

    • Dissolve it in methanol and dilute with the mobile phase to achieve a final concentration within the established linearity range (e.g., 25 µg/mL).[4]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/PDA detector.

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Detection Wavelength: λmax of the pyrazole derivative (e.g., 237 nm).[4]

    • Column Temperature: 40°C.[4]

  • Analysis and Calculation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions and the sample solution.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the pyrazole in the sample solution using the linear regression equation from the calibration curve.[4]

Table 1: Typical HPLC Method Validation Parameters (as per ICH Guidelines) [7]

Validation ParameterTypical Acceptance CriteriaExample Result (from literature)
Linearity (r²)≥ 0.999> 0.999[4]
Range-2.5 - 50 µg/mL[4]
Accuracy (% Recovery)98.0% - 102.0%98% - 102%[4]
Precision (% RSD)≤ 2.0%< 2.0%[6]
Limit of Detection (LOD)Signal-to-Noise ≥ 3:12.43 µg/mL[4][6]
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:17.38 µg/mL[4][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying pyrazoles in complex biological matrices such as plasma or serum, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity.[8]

Causality Behind Experimental Choices:

  • Sample Preparation: Biological samples cannot be injected directly. A sample cleanup step is mandatory to remove proteins and phospholipids that interfere with the analysis and damage the instrument. Protein precipitation is a simple method, while Solid-Phase Extraction (SPE) provides a cleaner extract and better sensitivity.[9]

  • Ionization: Electrospray Ionization (ESI) is commonly used for polar to moderately polar compounds like pyrazoles.

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), the second (q2) fragments it, and the third (Q3) selects a specific fragment ion. This precursor-to-fragment transition is highly specific to the analyte, virtually eliminating matrix interferences.[10]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H or ¹³C) is the ideal IS. It co-elutes with the analyte and experiences the same matrix effects and ionization suppression, ensuring the highest accuracy.[9]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep HPLC Separation (e.g., C18 column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Figure 2: Standard workflow for bioanalytical quantification of pyrazoles by LC-MS/MS.

Protocol 2: Quantification of a Pyrazole Drug in Human Plasma

  • Preparation of Standards:

    • Prepare stock solutions of the pyrazole analyte and its stable isotope-labeled internal standard (SIL-IS) in methanol.

    • Prepare calibration standards by spiking blank human plasma with the analyte stock solution to create a concentration curve (e.g., 1 - 1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution (e.g., at 500 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient (e.g., 5% to 95% B in 3 minutes).

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Optimize and monitor the specific precursor-to-fragment ion transitions for both the analyte and the SIL-IS.[10]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the SIL-IS.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

    • Quantify the analyte concentration in the unknown samples from the calibration curve.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable pyrazole compounds. It is particularly powerful for separating and quantifying regioisomers, which can be challenging by HPLC.[2]

Protocol 3: GC-MS Analysis of Pyrazole Isomers

  • Sample Preparation:

    • Accurately weigh ~10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent like dichloromethane.[2]

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a mass spectrometer (MS) detector.

    • Column: A capillary column with a moderately polar stationary phase (e.g., DB-5ms or HP-5ms) is often used to achieve separation of isomers.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • MS Detector: Electron Impact (EI) ionization. Scan from m/z 40 to 400.

  • Analysis:

    • Identify isomers based on their retention times and unique mass fragmentation patterns.[11]

    • Quantify each isomer by creating a calibration curve using pure standards and measuring the integrated peak area.

Method Validation: A Regulatory Imperative

A method is not useful until it is proven to be reliable for its intended purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a strict requirement by regulatory bodies like the FDA and EMA, following ICH guidelines.[12][13][14]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[15]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[15]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[15]

G cluster_quant Quantitative Tests (Assay, Impurities) cluster_limit Limit Tests Validation Analytical Method Validation (ICH Q2(R1)) Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness (Evaluated during development) Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) LOQ->LOD

Figure 3: Interrelationship of key analytical method validation parameters.

Conclusion

The quantification of pyrazole compounds is a critical task in drug development and manufacturing. A thorough understanding of the principles behind HPLC, LC-MS/MS, and GC allows the analytical scientist to select the most appropriate technique for the job. By following structured protocols and adhering to the rigorous validation standards set forth by regulatory agencies like the FDA and ICH, laboratories can ensure the generation of high-quality, reliable, and defensible data. This commitment to scientific integrity is fundamental to advancing pharmaceutical science and ensuring patient safety.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS.
  • Sahu, S. K., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • National Institutes of Health (NIH). (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • ResearchGate. Gas Chromatograph of Pyrazole Isomer Mixture.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
  • MDPI. (2022). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
  • PubMed. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents.
  • Prasain, J. Quantitative analysis of small molecules in biological samples.

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Method

Application Note: High-Throughput Screening for Novel Prolyl Hydroxylase Domain 2 (PHD2) Inhibitors Derived from 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction: The Therapeutic Promise of PHD2 Inhibition The cellular response to fluctuations in oxygen availability is a fundamental process critical for cell survival and function. A master regulator of this process i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of PHD2 Inhibition

The cellular response to fluctuations in oxygen availability is a fundamental process critical for cell survival and function. A master regulator of this process is the Hypoxia-Inducible Factor (HIF) transcription factor.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation by a family of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes.[3][4][5] Of the three PHD isoforms, PHD2 is the primary regulator of HIF-α stability in most cell types.[6][7] By hydroxylating specific proline residues on HIF-α, PHD2 facilitates its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation.[5][8]

In hypoxic conditions, the oxygen-dependent activity of PHD2 is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[3][7] Consequently, small molecule inhibitors of PHD2 that can stabilize HIF-α under normoxic conditions have emerged as promising therapeutic agents for treating anemia associated with chronic kidney disease and other ischemic conditions.[1][3][7][9]

The scaffold of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid represents a versatile building block for the synthesis of novel chemical entities.[10] Its structural features make it an attractive starting point for developing libraries of compounds with the potential to interact with biological targets such as enzymes.[10] This application note provides a comprehensive guide for researchers on utilizing a library of compounds derived from this pyrazole scaffold in a high-throughput screening (HTS) campaign to identify novel PHD2 inhibitors.

The HIF-1α Signaling Pathway: A Target for Therapeutic Intervention

The signaling cascade leading to the degradation or stabilization of HIF-1α is a well-characterized pathway that provides a clear target for therapeutic intervention. The central role of PHD2 in this process makes it an ideal candidate for inhibition to achieve a desired therapeutic outcome.

HIF-1a Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1a HIF-1a PHD2 PHD2 (Active) HIF-1a->PHD2 Hydroxylation VHL VHL E3 Ligase PHD2->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_s HIF-1a PHD2_i PHD2 (Inactive) HIF-1a_s->PHD2_i No Hydroxylation HIF-1b HIF-1b HIF-1a_s->HIF-1b Dimerization HRE Hypoxia Response Element (HRE) HIF-1b->HRE Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (e.g., EPO) HRE->Gene_Expression

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

High-Throughput Screening for PHD2 Inhibitors

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large chemical libraries for their activity against a specific biological target.[11][12][13][14] The primary objective is to identify "hits"—compounds that exhibit the desired biological effect.[12] For the identification of PHD2 inhibitors, several robust and HTS-compatible assay formats have been developed, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen.[15][16][17][18][19][20]

This application note will focus on a Fluorescence Polarization (FP) based competition assay, a homogenous and sensitive method well-suited for HTS.[6][15][21][22]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is based on the principle that the degree of polarization of fluorescent light emitted from a fluorophore is dependent on its rotational diffusion. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in a low polarization signal. When this tracer binds to a larger molecule (e.g., a protein), its tumbling is restricted, leading to a higher polarization signal.

In our competitive FP assay for PHD2 inhibitors, a fluorescently labeled peptide derived from HIF-1α (FITC-HIF-1α) serves as the tracer.[6][15] In the absence of an inhibitor, FITC-HIF-1α binds to the PHD2 enzyme, resulting in a high polarization signal. When a test compound from the library derived from 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid inhibits the binding of FITC-HIF-1α to PHD2, the tracer is displaced into the solution, leading to a decrease in the polarization signal.[21]

FP Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor PHD2_1 PHD2 Complex_1 PHD2-FITC-HIF-1a Complex PHD2_1->Complex_1 FITC_HIF_1 FITC-HIF-1a (Tracer) FITC_HIF_1->Complex_1 Signal_1 High Polarization Complex_1->Signal_1 PHD2_2 PHD2 Inhibitor Inhibitor PHD2_2->Inhibitor Binding FITC_HIF_2 Free FITC-HIF-1a Signal_2 Low Polarization FITC_HIF_2->Signal_2

Caption: Principle of the competitive Fluorescence Polarization assay for PHD2 inhibitors.

Experimental Protocol: HTS Campaign for PHD2 Inhibitors

This protocol outlines the steps for a high-throughput screening campaign to identify inhibitors of PHD2 from a chemical library.

Materials and Reagents
ReagentSupplierCatalog No.
Human recombinant PHD2 (EGLN1)Commercially available-
FITC-labeled HIF-1α peptide (556-574)Custom Synthesis-
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid derived compound libraryIn-house/CRO-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)--
Dimethyl Sulfoxide (DMSO), ACS GradeCommercially available-
384-well, low-volume, black, flat-bottom platesCommercially available-
Positive Control (e.g., Roxadustat)Commercially available-
Assay Development and Optimization

Before initiating the full HTS campaign, it is crucial to optimize the assay conditions to ensure robustness and reliability.

  • Tracer Concentration: Determine the optimal concentration of the FITC-HIF-1α peptide that yields a stable and robust fluorescence signal.[15]

  • PHD2 Concentration: Titrate the PHD2 enzyme to determine the concentration required to achieve a significant shift in polarization upon binding to the FITC-HIF-1α tracer.[15]

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance, as the compound library will be dissolved in DMSO. The assay should be tolerant to the final DMSO concentration used in the screen.[15]

  • Assay Stability: Assess the stability of the assay signal over time to define the appropriate incubation period and reading window.

High-Throughput Screening Workflow

The HTS process can be streamlined using automated liquid handling systems to ensure precision and throughput.[11][12][13]

HTS Workflow start Start compound_plating Compound Plating (Nanoliter Dispensing) start->compound_plating reagent_addition Addition of PHD2 and FITC-HIF-1a Mixture compound_plating->reagent_addition incubation Incubation at Room Temperature reagent_addition->incubation plate_reading Read Fluorescence Polarization incubation->plate_reading data_analysis Data Analysis (Z'-factor, % Inhibition) plate_reading->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: A generalized workflow for the high-throughput screening of PHD2 inhibitors.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid derived compound library into 384-well assay plates.

    • Include positive controls (known PHD2 inhibitor, e.g., Roxadustat) and negative controls (DMSO vehicle) on each plate.

  • Reagent Preparation and Addition:

    • Prepare a 2X working solution of PHD2 and FITC-HIF-1α in assay buffer at the pre-determined optimal concentrations.

    • Using a multi-drop dispenser, add an equal volume of the PHD2/FITC-HIF-1α mixture to each well of the assay plates.

  • Incubation:

    • Briefly centrifuge the plates to ensure proper mixing.

    • Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes), protected from light.

  • Plate Reading:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~535 nm).

Data Analysis and Hit Selection
  • Quality Control:

    • For each plate, calculate the Z'-factor to assess the quality and robustness of the assay.[11][23] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

    • The Z'-factor is calculated using the following formula:

      • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

  • Calculation of Percent Inhibition:

    • The percent inhibition for each test compound is calculated as follows:

      • % Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))

  • Hit Identification:

    • Set a threshold for hit selection (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

    • Compounds that meet this criterion are considered primary "hits" and are selected for further validation.[12]

Post-HTS Activities: From Hits to Leads

Following the primary screen, a series of follow-up studies are essential to confirm the activity of the identified hits and to eliminate false positives.

  • Hit Confirmation: Re-test the primary hits in the same FP assay to confirm their activity.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their potency (IC50 values).

  • Orthogonal Assays: Validate the activity of the hits in a different assay format (e.g., TR-FRET or an enzyme activity assay) to rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR) Studies: Analyze the chemical structures of the active compounds to identify common pharmacophores and guide the synthesis of more potent and selective analogs.[23]

Conclusion

The framework presented in this application note provides a comprehensive and scientifically rigorous approach for the high-throughput screening of novel PHD2 inhibitors derived from the 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid scaffold. By employing a robust FP-based assay and following a systematic workflow for hit identification and validation, researchers can efficiently identify promising lead compounds for the development of novel therapeutics for anemia and other hypoxia-related diseases.

References

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  • ResearchGate. (n.d.). Schematic representation of fluorescence polarization assays used to monitor the interactions between FITC-labeled HIF1α peptide (DLDLEMLAPYIPMDDDFQL) and PHD2 protein and displacement of the peptide by small molecule. Available at: [Link]

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  • MySkinRecipes. (n.d.). 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • PNAS. (2024). PHD2 enzyme is an intracellular manganese sensor that initiates the homeostatic response against elevated manganese. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Role of Pyrazole Derivatives as Insecticides in Modern Agriculture

Introduction: The relentless demand for global food security necessitates innovative and effective crop protection strategies.[1] Chemical pesticides remain a cornerstone of pest management, prized for their efficiency a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless demand for global food security necessitates innovative and effective crop protection strategies.[1] Chemical pesticides remain a cornerstone of pest management, prized for their efficiency and tangible benefits in preserving crop yields.[2] Among the diverse classes of synthetic insecticides, pyrazole derivatives have emerged as a critically important scaffold in agricultural chemistry.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers remarkable versatility for chemical modification, allowing for the development of insecticides with high efficacy, novel modes of action, and improved safety profiles for non-target organisms.[2][3][5]

This guide provides an in-depth exploration of pyrazole-based insecticides for researchers and professionals in agricultural science and drug development. We will dissect their mechanisms of action, provide detailed protocols for synthesis and efficacy evaluation, and discuss the critical aspects of resistance management and environmental considerations.

Core Mechanisms of Action: Disrupting the Insect Nervous and Muscular Systems

Pyrazole insecticides do not have a single, monolithic mode of action. Their versatility allows them to be engineered to interact with different, highly specific biological targets within the insect. The two most significant and commercially successful mechanisms involve the disruption of ion channels crucial for nerve and muscle function.

GABA-gated Chloride Channel Antagonism

A primary mechanism, famously employed by the phenylpyrazole (or fiprole) class of insecticides like Fipronil, involves the non-competitive blocking of the γ-aminobutyric acid (GABA)-gated chloride channel.[6][7] In insects, GABA is a major inhibitory neurotransmitter. Its binding to the GABA receptor opens a chloride ion (Cl-) channel, allowing Cl- to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus maintaining a state of inhibition or "calm" in the central nervous system (CNS).

Phenylpyrazole insecticides bind within the pore of this channel, physically obstructing the flow of chloride ions. This antagonism prevents the inhibitory GABA signal, leading to uncontrolled neuronal firing, hyperexcitation of the CNS, convulsions, and ultimately, the death of the insect.[7] This target site is highly selective for insects as the structure of mammalian GABA receptors differs significantly, contributing to the favorable toxicological profile of these compounds for mammals.[6]

MoA_GABA cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor GABA-gated Cl- Channel Cl_in Cl- Influx (Inhibition) GABA_Receptor->Cl_in Cl_blocked Cl- Influx Blocked GABA_Receptor->Cl_blocked GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds Fipronil Phenylpyrazole Insecticide (e.g., Fipronil) Fipronil->GABA_Receptor Blocks Pore Result_calm Neuron Inhibited (Normal State) Cl_in->Result_calm Result_excite Hyperexcitation & Paralysis -> Death Cl_blocked->Result_excite

Figure 1: Mechanism of Phenylpyrazole Insecticides.
Ryanodine Receptor (RyR) Modulation

The second major class, pyrazole amides (specifically diamide insecticides like Chlorantraniliprole), targets the insect's muscular system by modulating Ryanodine Receptors (RyRs).[2] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells that control the release of intracellular calcium (Ca2+). This Ca2+ release is the critical trigger for muscle contraction.

Diamide insecticides lock the RyRs in an open state. This leads to a massive, uncontrolled depletion of Ca2+ stores from the sarcoplasmic reticulum into the cytoplasm.[3] The immediate effect is cessation of feeding and paralysis, as the insect's muscles can no longer contract and relax properly. This unique mode of action is highly effective against a range of chewing pests, particularly Lepidoptera (caterpillars).

Commercially Significant Pyrazole Insecticides

The structural diversity of the pyrazole scaffold has led to the development of numerous commercial products. The specific functional groups attached to the pyrazole ring dictate the target site, potency, and pest spectrum.[3]

Insecticide Class Example Compound Primary Target Primary Pest Spectrum Key Structural Feature
Phenylpyrazoles Fipronil, EthiproleGABA-gated Chloride ChannelBroad-spectrum (termites, fleas, planthoppers, beetles)[6][8]Phenyl group on a pyrazole nitrogen
Pyrazole Amides Chlorantraniliprole, TetraniliproleRyanodine Receptors (RyRs)Lepidoptera (caterpillars), beetles, some sucking pests[2][3]Pyrazole ring linked via an amide bond
METI Acaricides Tolfenpyrad, TebufenpyradMitochondrial Electron Transport Chain (METI) Complex IMites, aphids, thrips, whiteflies[3]Pyrazole-5-carboxamide structure

Experimental Protocols: Synthesis and Bio-Efficacy Evaluation

The discovery and development of novel pyrazole insecticides rely on robust protocols for chemical synthesis and biological testing.

Protocol 1: Illustrative Synthesis of a Pyrazole-5-Carboxamide Scaffold

This protocol outlines a generalized, two-step synthesis for a core pyrazole structure, which serves as a building block for many insecticides. A key method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][8]

Objective: To synthesize a functionalized pyrazole ring suitable for further derivatization into an insecticidal compound.

Materials:

  • Substituted 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione)

  • Substituted hydrazine (e.g., methylhydrazine)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Reflux apparatus, magnetic stirrer, rotary evaporator

  • Thin Layer Chromatography (TLC) equipment for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The causality here is that the heat provides the activation energy for the nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration to form the stable pyrazole ring.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate to monitor the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry. This step is critical for validating the outcome of the synthesis.

Protocol 2: Leaf-Dip Bioassay for Efficacy Against Foliar Pests

Bioassays are fundamental for determining the potency (e.g., LC₅₀) of a synthesized compound against a target pest.[9][10] The leaf-dip method is a standard and reliable technique for evaluating insecticides against chewing and sucking insects that reside on leaves.[9]

Objective: To determine the median lethal concentration (LC₅₀) of a pyrazole insecticide against a target insect species (e.g., Diamondback Moth, Plutella xylostella).

Materials:

  • Synthesized pyrazole compound

  • Acetone (for stock solution)

  • Triton X-100 or Tween 80 (surfactant)

  • Distilled water

  • Cabbage or other suitable host plant leaves

  • Petri dishes with moistened filter paper

  • Target insects (e.g., 2nd or 3rd instar larvae)

  • Fine-tipped forceps

Procedure:

Bioassay_Workflow A 1. Prepare Stock Solution (e.g., 1000 ppm in Acetone) B 2. Create Serial Dilutions (e.g., 100, 10, 1, 0.1 ppm) Add surfactant to each. A->B Dilute C 3. Leaf Disc Treatment Dip leaf discs in each dilution for 10-20 seconds. B->C Treat D 4. Air Dry Allow solvent to evaporate completely. C->D E 5. Introduce Insects Place treated leaf disc in Petri dish. Introduce 10-20 larvae. D->E F 6. Incubation 24-72h at controlled temp/humidity. E->F G 7. Assess Mortality Record number of dead/moribund larvae per concentration. F->G H 8. Data Analysis Use Probit Analysis to calculate LC50 and 95% CI. G->H Control Control Treatment (Solvent + Surfactant only) Control->C Parallel Treatment

Figure 2: Workflow for a Leaf-Dip Insecticide Bioassay.
  • Stock Solution Preparation: Accurately weigh the pyrazole compound and dissolve it in acetone to create a high-concentration stock solution (e.g., 1000 mg/L or ppm).

  • Serial Dilutions: Prepare a series of dilutions (e.g., 100, 10, 1, 0.1, 0.01 ppm) from the stock solution using distilled water. It is crucial to add a small amount of surfactant (e.g., 0.05% Triton X-100) to each dilution to ensure uniform wetting of the leaf surface. A control solution containing only water and the surfactant must also be prepared.

  • Leaf Treatment: Using forceps, dip freshly cut leaf discs (of a uniform size) into each test concentration for 10-20 seconds, ensuring complete coverage.

  • Drying: Place the dipped leaves on a wire rack and allow them to air dry completely. This step is self-validating; wet solvent could cause insect mortality unrelated to the compound's toxicity.

  • Insect Exposure: Place one treated leaf disc into a Petri dish lined with a slightly moistened filter paper (to prevent desiccation). Carefully transfer a known number of larvae (e.g., 10-20) onto the leaf disc. Each concentration and the control should have multiple replicates (typically 3-5).

  • Incubation: Seal the Petri dishes and maintain them in a controlled environment (e.g., 25°C, >60% RH, 16:8 L:D photoperiod) for 24 to 72 hours.

  • Mortality Assessment: After the exposure period, assess mortality. Larvae are considered dead if they cannot move in a coordinated manner when prodded gently with a fine brush.

  • Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.[11] This provides a robust statistical measure of the insecticide's potency.

Insecticide Resistance and Mitigation Strategies

The widespread use of any effective insecticide inevitably selects for resistant individuals within a pest population.[8] For pyrazole insecticides, resistance can develop through several mechanisms:

  • Target-Site Insensitivity: Mutations in the target protein can reduce the binding affinity of the insecticide. For phenylpyrazoles, a common mutation is the A2'N substitution in the RDL subunit of the GABA receptor, which can confer high levels of resistance to fipronil and cross-resistance to other fiproles.[12]

  • Metabolic Resistance: Insects may evolve enhanced metabolic pathways (e.g., via cytochrome P450 monooxygenases) that detoxify and break down the insecticide more rapidly before it can reach its target site.

Trustworthiness in practice requires a proactive resistance management strategy:

  • Mode of Action Rotation: Avoid repeated, sequential applications of insecticides with the same mode of action (e.g., do not follow a fipronil application with another GABA-gated chloride channel blocker).

  • Integrated Pest Management (IPM): Combine chemical control with other tactics, such as biological control, cultural practices, and the use of resistant crop varieties, to reduce selection pressure.

  • Monitoring: Regularly conduct bioassays with field-collected populations to monitor for shifts in susceptibility and detect resistance early.[11]

Environmental Fate and Degradation

Understanding the environmental persistence and degradation of pyrazole insecticides is crucial for sustainable agriculture. Fipronil, for example, can degrade in the environment through processes like oxidation, reduction, and photolysis.[7][13] This leads to the formation of several metabolites, such as fipronil sulfone and fipronil desulfinyl.[13][14]

Notably, some of these metabolites can be more persistent and, in some cases, more toxic than the parent fipronil compound.[13][15] Therefore, environmental risk assessments must consider the entire degradation pathway of the molecule, not just the active ingredient applied. Factors like soil type, sunlight exposure, and microbial activity all influence the rate and pathway of degradation under field conditions.[14]

References

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Method

Application Notes and Protocols: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid in Coordination Chemistry

Introduction: A Versatile Building Block for Advanced Materials and Therapeutics The field of coordination chemistry continually seeks novel ligands that offer precise control over the geometric and electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials and Therapeutics

The field of coordination chemistry continually seeks novel ligands that offer precise control over the geometric and electronic properties of metal complexes. Pyrazole-based ligands, in particular, have emerged as highly versatile building blocks due to their robust coordination properties and the tunability of their steric and electronic characteristics.[1][2] This guide focuses on a promising, yet underexplored, ligand: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid .

The unique structural features of this ligand—a substituted pyrazole ring combined with a carboxylic acid group—provide a compelling platform for the design of advanced materials.[1] The presence of both a nitrogen-donor from the pyrazole ring and an oxygen-donor from the carboxylate group allows for multiple coordination modes, making it an excellent candidate for constructing metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting catalytic, magnetic, and luminescent properties.[3][4][5][6] Furthermore, the ethoxy and methyl substitutions offer a degree of steric influence and can modulate the ligand's electronic properties and the solubility of its complexes.

Beyond materials science, pyrazole derivatives are of significant interest in medicinal chemistry.[7] The pyrazole core is a common motif in many biologically active compounds, and the coordination of such ligands to metal ions can enhance their therapeutic potential, for instance, in the development of novel anti-cancer or anti-microbial agents.[8][9]

These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid and its subsequent use in the preparation and characterization of coordination complexes.

Part 1: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of the title ligand can be approached through a multi-step sequence, beginning with readily available starting materials. The following protocol is a proposed synthetic route based on established pyrazole chemistry.[10][11]

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl (ethoxymethylene)cyanoacetate (1 equivalent) and methylhydrazine (1 equivalent) in ethanol.[11]

  • Reflux: Heat the reaction mixture to reflux and maintain for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[11]

Protocol 2: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate
  • Diazotization: Dissolve the synthesized ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrosation: Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes.

  • Ethoxylation: In a separate flask, prepare a solution of copper(I) oxide in ethanol. Slowly add the diazonium salt solution to the copper(I) oxide suspension at room temperature. The mixture is then heated to reflux for 2-3 hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: Saponification to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
  • Hydrolysis: Dissolve the purified ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Isolation: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried in a desiccator.

Diagram of the Proposed Synthetic Pathway:

G start Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine step1 Protocol 1: Cyclization in Ethanol start->step1 intermediate1 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Protocol 2: Diazotization followed by Ethoxylation intermediate1->step2 intermediate2 Ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate step2->intermediate2 step3 Protocol 3: Saponification (NaOH, EtOH/H2O) intermediate2->step3 product 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid step3->product

Caption: Proposed synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Part 2: Application in Coordination Chemistry - Synthesis of a Copper(II) Complex

The synthesized ligand can be used to form coordination complexes with a variety of transition metals. Copper(II) complexes are of particular interest due to their diverse coordination geometries and potential applications in catalysis and as anti-cancer agents.[8] The following protocol details a general procedure for the synthesis of a Cu(II) complex with 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 4: Synthesis of a Bis(5-ethoxy-1-methyl-1H-pyrazole-4-carboxylato)copper(II) Complex
  • Ligand Solution: Dissolve 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.[12]

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in a small volume of deionized water (e.g., 5 mL).[12]

  • Reaction: Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with continuous stirring. A change in color and the formation of a precipitate are typically observed.

  • Reflux: Heat the resulting mixture under reflux for 3-4 hours to ensure complete reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the isolated complex in a desiccator over calcium chloride.

Workflow for Complex Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization ligand Ligand Solution reaction Reaction & Reflux ligand->reaction metal Metal Salt Solution metal->reaction isolation Isolation & Drying reaction->isolation complex Crystalline Complex isolation->complex ftir FTIR Spectroscopy final_structure Structural & Property Elucidation ftir->final_structure uv_vis UV-Vis Spectroscopy uv_vis->final_structure xrd Single-Crystal XRD xrd->final_structure nmr NMR Spectroscopy (for diamagnetic complexes) nmr->final_structure complex->ftir complex->uv_vis complex->xrd complex->nmr

Caption: Workflow for complex synthesis and characterization.

Part 3: Characterization of the Coordination Complex

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and to elucidate its structural and electronic properties.[12][13]

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the coordination of the carboxylate group to the metal center.

    • Methodology: Record the IR spectra of the free ligand and the metal complex using KBr pellets.

    • Expected Observations: A shift in the stretching frequency of the C=O group of the carboxylic acid upon coordination to the metal ion. The disappearance of the broad O-H stretch of the carboxylic acid is also expected.

  • UV-Visible (Electronic) Spectroscopy:

    • Purpose: To investigate the electronic transitions within the complex and to infer the coordination geometry of the metal center.

    • Methodology: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the absorption spectrum.

    • Expected Observations: For a Cu(II) complex, a broad d-d transition band in the visible region is expected, the position of which is indicative of the coordination environment.

  • ¹H NMR Spectroscopy:

    • Purpose: To characterize the ligand environment in diamagnetic complexes.

    • Methodology: For diamagnetic complexes (e.g., with Zn(II)), dissolve the complex in a suitable deuterated solvent and record the ¹H NMR spectrum.

    • Expected Observations: Shifts in the proton signals of the ligand upon coordination. Note: For paramagnetic complexes like Cu(II), NMR spectra will show broad, shifted signals and are generally less informative for routine characterization.

Structural Characterization
  • Single-Crystal X-ray Diffraction:

    • Purpose: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal ion.

    • Methodology: Grow single crystals of the complex, which can often be achieved by slow evaporation of the solvent from a dilute solution of the complex.

Diagram of Potential Coordination Modes:

Caption: Potential coordination modes of the carboxylate group.

Hypothetical Characterization Data

The following table summarizes expected quantitative data from the characterization of a hypothetical bis(5-ethoxy-1-methyl-1H-pyrazole-4-carboxylato)copper(II) complex.

Analysis Technique Parameter Expected Value/Observation Interpretation
FTIR Spectroscopy ν(C=O) of ligand~1700 cm⁻¹Carboxylic acid C=O stretch
ν(C=O) of complex~1610 cm⁻¹ (asymmetric)Coordinated carboxylate stretch
~1400 cm⁻¹ (symmetric)Coordinated carboxylate stretch
UV-Vis Spectroscopy λmax (in DMSO)~650-750 nmd-d transition, suggesting a distorted octahedral or square planar geometry for Cu(II)
Elemental Analysis %C, %H, %NCalculated vs. FoundConfirms the empirical formula of the complex

Conclusion and Future Outlook

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid represents a promising ligand for the development of new coordination complexes with diverse applications. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of this ligand and its metal complexes. Future work could explore the synthesis of a wider range of complexes with different transition metals and the investigation of their catalytic, magnetic, photophysical, and biological properties. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and the development of new functional materials and therapeutic agents.

References

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  • Chen, Y., Liu, Y., & Li, Y. (2018). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 20(38), 5786-5792. Available at: [Link]

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  • Mészáros Szécsényi, K. (2004). TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS. Part 8. Characterization and thermal decomposition of zinc(II) complexes with di- and trisubstituted pyrazoles. Journal of Thermal Analysis and Calorimetry, 78(2), 489-498. Available at: [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Available at: [Link]

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  • Khalifa University. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials: Coordination Chemistry Reviews. Khalifa University. Available at: [Link]

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  • Artizzu, F., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 22(1), 533-545. Available at: [Link]

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  • Das, K. S., et al. (2023). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design, 23(2), 1146-1157. Available at: [Link]

  • Mondal, R., et al. (2014). Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Crystal Growth & Design, 14(10), 5223-5233. Available at: [Link]

  • Liu, K., et al. (2014). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Molecules, 19(11), 17513-17525. Available at: [Link]

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Sources

Application

Application Note: A Multi-Tiered Assay Cascade for Characterizing 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (PzCA-E5), a Novel Putative JAK2 Inhibitor

Abstract This document provides a comprehensive, multi-tiered guide for the characterization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (PzCA-E5), a novel small molecule with a pyrazole scaffold. The pyrazole str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered guide for the characterization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (PzCA-E5), a novel small molecule with a pyrazole scaffold. The pyrazole structure is a privileged motif in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2] This guide details a logical progression of assays, starting from direct biochemical verification of enzyme inhibition, moving to confirmation of target engagement in a cellular context, and culminating in functional cell-based assays that measure downstream phenotypic outcomes. The protocols herein are designed for researchers, scientists, and drug development professionals to robustly evaluate PzCA-E5 as a putative inhibitor of Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling.[3][4]

Introduction

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (PzCA-E5) is a synthetic organic compound that serves as a versatile building block in the development of pharmaceutical intermediates.[5] Its pyrazole core is structurally significant in the design of molecules intended to interact with biological targets like enzymes and receptors.[5][6][7]

The Janus Kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central to signal transduction from a multitude of cytokine and growth factor receptors.[8][9] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating processes like hematopoiesis, immunity, and inflammation.[10][11] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[8]

Dysregulation of the JAK-STAT pathway, particularly through activating mutations or aberrant signaling of JAK2, is a known driver in various myeloproliferative neoplasms and inflammatory diseases.[3][11] Consequently, JAK2 has emerged as a high-value therapeutic target, and inhibitors like Ruxolitinib have seen clinical success.[2][8] Given the prevalence of the pyrazole scaffold in kinase inhibitors,[1][4] we hypothesize that PzCA-E5 may exhibit inhibitory activity against JAK2.

This application note outlines a systematic workflow to test this hypothesis, providing detailed protocols for a tiered approach essential for modern drug discovery.[12][13][14]

Section 1: Biochemical Assay - Primary Target Potency

The initial step in characterizing a putative inhibitor is to confirm its direct interaction with the purified target protein in a controlled, cell-free environment.[14][15] This biochemical approach allows for the precise determination of inhibitory potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

1.1 Principle: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The HTRF assay is a robust, high-throughput method for measuring kinase activity.[16] It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). In this assay, a biotinylated peptide substrate is phosphorylated by the JAK2 enzyme. A Europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity, which generates a FRET signal. An inhibitor like PzCA-E5 will prevent phosphorylation, leading to a decrease in the HTRF signal.[17]

1.2 Protocol: JAK2 HTRF Kinase Assay

  • Materials:

    • Recombinant human JAK2 enzyme (catalytic domain)

    • Biotinylated peptide substrate (e.g., TK Substrate-Biotin)

    • ATP (Adenosine triphosphate)

    • PzCA-E5 compound, serially diluted in DMSO

    • HTRF KinEASE™ TK kit (or similar, containing Eu-labeled anti-pY antibody and Streptavidin-XL665)

    • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.0)

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Plating: Dispense 2 µL of serially diluted PzCA-E5 in DMSO into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control.

    • Enzyme/Substrate Addition: Prepare a mix of JAK2 enzyme and biotinylated substrate in assay buffer. Add 10 µL of this mix to each well.

    • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiation of Reaction: Prepare an ATP solution in assay buffer at a concentration close to its Km for JAK2 (approx. 4-13 µM). Add 8 µL of the ATP solution to each well to start the kinase reaction. Incubate for 60-120 minutes at room temperature.

    • Detection: Stop the reaction by adding 10 µL of the HTRF detection mix (containing Eu-antibody and SA-XL665 in stop buffer with EDTA).

    • Final Incubation & Reading: Incubate for 1-2 hours at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 615 nm (cryptate emission) and 665 nm (acceptor emission).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Calculate percent inhibition: 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)), where Ratio_Max is the DMSO control and Ratio_Min is the positive control.

    • Plot percent inhibition against the logarithm of PzCA-E5 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

1.3 Data Presentation: PzCA-E5 Biochemical Potency

CompoundTargetIC50 (nM) [Hypothetical]
PzCA-E5JAK285
Ruxolitinib (Control)JAK23

1.4 Diagram: Biochemical HTRF Assay Workflow

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection PzCA_E5 1. Add PzCA-E5 (Serial Dilution) Enzyme_Sub 2. Add JAK2 Enzyme & Biotin-Substrate PzCA_E5->Enzyme_Sub Pre-incubate 30 min ATP 3. Add ATP (Initiate Reaction) Incubate_Rxn Incubate 60 min ATP->Incubate_Rxn Stop 4. Add HTRF Detection Reagents Incubate_Detect Incubate 60 min Stop->Incubate_Detect Read 5. Read Plate (665nm / 615nm) Incubate_Detect->Read

Caption: Workflow for the JAK2 HTRF biochemical assay.

Section 2: Target Engagement Assay - Confirming Intracellular Binding

After establishing biochemical potency, it is critical to confirm that the compound can enter cells and bind to its intended target in a physiological environment.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying such target engagement.[19][20]

2.1 Principle: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tm). In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures. At higher temperatures, proteins denature and aggregate. The amount of soluble target protein remaining after heating is quantified. A successful target engagement will result in more soluble protein at higher temperatures in compound-treated cells compared to vehicle-treated cells.[21][22]

2.2 Protocol: Western Blot-Based CETSA for JAK2

  • Materials:

    • Human cell line expressing JAK2 (e.g., HEL 92.1.7)

    • PzCA-E5 compound

    • Cell culture medium and PBS

    • Lysis buffer with protease/phosphatase inhibitors

    • Anti-JAK2 primary antibody

    • HRP-conjugated secondary antibody

    • Western blot equipment (gels, transfer system, imaging system)

    • PCR machine or thermal cycler for heating

  • Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of PzCA-E5 (e.g., 10-20x biochemical IC50) or vehicle (DMSO) for 1-2 hours in the incubator.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

    • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Sample Preparation: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize all samples to the same protein concentration.

    • Western Blot: Perform SDS-PAGE and Western blot analysis using an anti-JAK2 antibody to detect the amount of soluble JAK2 in each sample.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle and PzCA-E5 treated samples, plot the relative band intensity against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization by the compound.

2.3 Data Presentation: PzCA-E5 Cellular Target Engagement

ConditionJAK2 Melting Temp (Tm) [Hypothetical]Thermal Shift (ΔTm)
Vehicle (DMSO)54.2 °C-
PzCA-E5 (10 µM)58.7 °C+4.5 °C

2.4 Diagram: CETSA Experimental Workflow

CETSA_Workflow A 1. Treat cells with PzCA-E5 or Vehicle B 2. Harvest and aliquot cell suspension A->B C 3. Heat aliquots across a temperature gradient B->C D 4. Lyse cells and separate soluble vs. aggregated proteins C->D E 5. Quantify soluble JAK2 via Western Blot D->E F 6. Plot protein levels vs. temp to determine Tm shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Cell-Based Functional Assays - Quantifying Phenotypic Response

The final tier of characterization involves measuring the compound's effect on the downstream signaling pathway and the ultimate cellular phenotype.[23][24] This confirms that target engagement translates into a desired biological response.

3.1 Principle: Measuring JAK-STAT Pathway Inhibition

Inhibition of JAK2 should lead to a measurable decrease in the phosphorylation of its direct substrate, STAT3.[25] Furthermore, in cell lines whose proliferation is dependent on JAK-STAT signaling (e.g., certain hematopoietic cancer cells), JAK2 inhibition should result in reduced cell viability.[26][27]

3.2 Protocol 1: Phospho-STAT3 (Tyr705) AlphaLISA Assay

This immunoassay quantitatively detects phosphorylated STAT3 (at Tyr705) in cell lysates.[25][28] Similar to HTRF, it is a no-wash, bead-based assay. In the presence of p-STAT3, antibody-coated AlphaLISA Acceptor and Donor beads are brought into proximity, generating a chemiluminescent signal.[29][30]

  • Materials:

    • HEL 92.1.7 cells (or other cytokine-responsive cell line)

    • PzCA-E5 compound, serially diluted

    • Cytokine for stimulation (e.g., Erythropoietin (EPO) or IL-3)

    • AlphaLISA SureFire® Ultra™ p-STAT3 (Tyr705) Kit

    • 96-well culture plates and 384-well OptiPlates™

    • Alpha-enabled plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

    • Compound Treatment: Pre-treat cells with serially diluted PzCA-E5 for 1-2 hours.

    • Stimulation: Add a pre-determined concentration of a cytokine (e.g., EPO) to all wells (except unstimulated controls) and incubate for 15-30 minutes to activate the JAK-STAT pathway.

    • Lysis: Lyse the cells directly in the wells according to the kit protocol.[31]

    • Assay: Transfer a small volume of the lysate to a 384-well OptiPlate™.

    • Detection: Add the AlphaLISA Acceptor mix, incubate for 1 hour. Then, add the Donor mix and incubate for another hour in the dark.[25]

    • Reading: Read the plate on an Alpha-enabled reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of PzCA-E5 concentration and fit the data to determine the EC50 value (the concentration for 50% maximal effect).

3.3 Protocol 2: Cell Proliferation Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[26][32][33] A decrease in ATP is proportional to the level of growth inhibition or cytotoxicity.

  • Materials:

    • HEL 92.1.7 cells (a JAK2-dependent cell line)

    • PzCA-E5 compound, serially diluted

    • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

    • Opaque-walled 96-well plates

    • Luminometer plate reader

  • Procedure:

    • Cell Seeding: Seed a low density of cells in an opaque-walled 96-well plate.

    • Compound Treatment: Add serially diluted PzCA-E5 to the wells.

    • Incubation: Incubate the plate for 72 hours to allow for effects on proliferation.

    • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[34]

    • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then let the plate sit at room temperature for 10 minutes to stabilize the signal.[32]

    • Reading: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of PzCA-E5 concentration. Fit the data to determine the GI50 value (the concentration for 50% growth inhibition).

3.4 Data Presentation: PzCA-E5 Cellular Functional Activity

Assay TypeCell LineEndpointEC50 / GI50 (nM) [Hypothetical]
p-STAT3 AlphaLISAHEL 92.1.7STAT3 Phosphorylation150
CellTiter-Glo®HEL 92.1.7Cell Proliferation450

3.5 Diagram: JAK-STAT Signaling Pathway and Assay Intervention Points

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_A JAK2 Receptor->JAK2_A 2. JAK2 Activation & Trans-phosphorylation JAK2_B JAK2 JAK2_A->JAK2_B STAT3_A STAT3 JAK2_A->STAT3_A 3. STAT Phosphorylation STAT3_B STAT3 JAK2_B->STAT3_B pSTAT3 pSTAT3 Dimer STAT3_A->pSTAT3 4. Dimerization STAT3_B->pSTAT3 4. Dimerization DNA DNA pSTAT3->DNA 5. Nuclear Translocation Assay1 Assay 1: p-STAT3 AlphaLISA pSTAT3->Assay1 Measures Gene_Exp Gene Expression (Proliferation, Survival) DNA->Gene_Exp 6. Transcription Assay2 Assay 2: Cell Proliferation Gene_Exp->Assay2 Measures PzCA PzCA-E5 PzCA->JAK2_A INHIBITS

Caption: Inhibition of the JAK-STAT pathway by PzCA-E5.

Conclusion & Summary

The tiered assay cascade presented in this application note provides a robust framework for the comprehensive evaluation of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (PzCA-E5). By systematically progressing from a direct biochemical potency assay to a cellular target engagement study and finally to functional cell-based readouts, researchers can build a strong, evidence-based profile of the compound's mechanism of action. The hypothetical data presented illustrates how PzCA-E5 can be characterized as a potent, cell-active inhibitor of the JAK2-STAT3 signaling pathway, ultimately leading to the inhibition of cell proliferation. This structured approach is fundamental for validating novel chemical entities in the early stages of drug discovery and development.

References

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link][3]

  • Sana, S., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology. Retrieved from [Link][10]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link][8]

  • Owen, K. L., et al. (2021). JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance. Journal for ImmunoTherapy of Cancer. Retrieved from [Link][11]

  • ResearchGate. (n.d.). The JAK-STAT pathway in cancer. Retrieved from [Link][9]

  • NorthEast BioLab. (n.d.). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Retrieved from [Link][13]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link][23]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link][14]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link][35]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link][20]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link][22]

  • MySkinRecipes. (n.d.). 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link][5]

  • CETSA. (n.d.). CETSA. Retrieved from [Link][18]

  • TGR BioSciences. (n.d.). STAT3 Phospho-(Tyr705) Assay Kit Human and Mouse. Retrieved from [Link][30]

  • PubChem. (n.d.). Biochemical HTRF Assay. Retrieved from [Link][17]

  • MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link][6]

  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link][7]

  • TGR BioSciences. (n.d.). AlphaLISA™ SureFire® Ultra™. Retrieved from [Link][31]

  • ResearchGate. (2015). What are the most comprehensive information sources on biochemical and cell-based assays?. Retrieved from [Link][36]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link][2]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link][37]

  • National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays. Retrieved from [Link][15]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link][24]

Sources

Method

In vitro experimental design using 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

An Application Note and Protocol Guide for the In Vitro Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid Authored by a Senior Application Scientist Abstract In the landscape of modern drug discovery, n...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the In Vitro Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery, novel chemical entities (NCEs) such as 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid represent uncharted territory, holding the potential for new therapeutic interventions. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile binding properties and presence in numerous approved drugs. This guide provides a comprehensive, multi-phased strategy for the systematic in vitro characterization of this NCE. We eschew a rigid, one-size-fits-all approach, instead presenting a logical and adaptable workflow designed to first identify its biological activity and then elucidate its mechanism of action (MoA). This document is intended for researchers, scientists, and drug development professionals, offering a framework that moves from broad phenotypic screening to specific target validation and pathway analysis, ensuring scientific rigor and trustworthiness at each stage.

Phase 1: Foundational Bioactivity Assessment

Rationale and Strategic Overview

Before investigating specific molecular targets, it is crucial to first establish the fundamental bioactivity profile of the compound. The primary objectives of this initial phase are twofold: 1) to determine the concentration range at which 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid exerts a biological effect, and 2) to establish a safe, non-cytotoxic concentration window for use in subsequent, more sensitive mechanistic assays. This initial screen utilizes robust, high-throughput cell viability assays across a diverse panel of cell lines to reveal any potential cytotoxic or cytostatic effects.

Experimental Protocol 1: Cell Viability and Cytotoxicity Profiling (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan produced, measured via spectrophotometry, is directly proportional to the number of living cells.

Materials:

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (prepared as a 10 mM stock in DMSO)

  • Selected human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of the compound in complete medium. A common starting range is 100 µM down to 0.1 µM. Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no treatment" control.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions to the appropriate wells. Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. During this time, visible purple precipitates (formazan) will form in wells with viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

  • Plot the normalized viability (%) against the logarithmic concentration of the compound.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the compound's potency in reducing cell viability.

ParameterHypothetical ValueInterpretation
IC₅₀ (A549 cells)15.2 µMModerate cytotoxic effect on lung cancer cells.
IC₅₀ (MCF7 cells)> 100 µMNo significant cytotoxic effect observed in this cell line.
IC₅₀ (HCT116 cells)8.9 µMPotent cytotoxic effect on colon cancer cells.

Phase 2: Target Class Identification & Screening

Rationale and Strategic Overview

With a foundational understanding of the compound's cytotoxic profile, the next logical step is to identify its molecular target. The pyrazole scaffold is frequently found in kinase inhibitors. Therefore, a logical and cost-effective approach is to screen the compound against a broad panel of kinases. This unbiased screen can quickly identify "hits" and guide the subsequent MoA investigation.

Experimental Workflow: Broad-Spectrum Kinase Profiling

Principle: Commercial kinase profiling services (e.g., from companies like Reaction Biology or Promega) utilize in vitro assays to measure the ability of a compound to inhibit the activity of a large number of purified kinases. These assays typically measure the phosphorylation of a substrate peptide by tracking the depletion of ATP or the generation of ADP.

General Workflow:

  • Compound Submission: The client provides the compound of interest at a specified concentration (typically a single high concentration, e.g., 10 µM, for initial screening).

  • Assay Performance: The service provider performs standardized, high-throughput kinase assays. A common format is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal. Low luminescence indicates strong inhibition of the kinase.

  • Data Reporting: Results are typically reported as "% Inhibition" at the tested concentration relative to a control. A significant inhibition value (e.g., >50% or >75%) flags a kinase as a potential "hit".

DOT Script for Screening Workflow

G cluster_0 Phase 1: Bioactivity cluster_1 Phase 2: Target Screening cluster_2 Phase 3: MoA Studies start Start with NCE: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid viability Protocol 1: Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 (Cytotoxicity Profile) viability->ic50 screen Broad-Spectrum Kinase Panel Screen (e.g., 400+ kinases @ 10µM) ic50->screen Proceed with non-toxic concentration knowledge hits Identify 'Hits' (% Inhibition > 75%) screen->hits validate Protocol 2: Confirm Hit & Determine Kinase IC50 (ADP-Glo) hits->validate Proceed with Hit Kinase(s) engage Protocol 3: Cellular Target Engagement (CETSA) validate->engage downstream Protocol 4: Downstream Pathway Analysis (Western Blot) engage->downstream

Caption: A logical workflow for NCE characterization.

Phase 3: Hit Validation and Mechanism of Action (MoA) Elucidation

Rationale and Strategic Overview

Following the identification of a potential kinase target from the broad-spectrum screen—let's hypothetically name it "Kinase X"—this phase is dedicated to rigorously validating this interaction and understanding its downstream cellular consequences. This involves three critical steps: 1) confirming the inhibitory activity and determining its potency (IC₅₀), 2) verifying that the compound engages the target within a cellular environment, and 3) demonstrating that this engagement leads to the expected biological outcome.

Experimental Protocol 2: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. In the first step, the kinase reaction occurs. In the second step, remaining ATP is depleted. In the final step, the ADP produced is converted into ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.

Materials:

  • Recombinant human Kinase X enzyme

  • Kinase X substrate peptide and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol. This includes the kinase, substrate, and ATP in a reaction buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound, starting from 100 µM.

  • Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well. Then, add 1 µL of the compound dilution or vehicle control. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP-to-ATP Conversion & Detection: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce the luciferase reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence of the plate using a luminometer.

Data Analysis:

  • Plot the luminescence signal against the logarithmic concentration of the inhibitor.

  • Normalize the data to high (no inhibitor) and low (no kinase) controls.

  • Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature indicates target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat one group with the compound (e.g., at 10x the kinase IC₅₀) and another with a vehicle control for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease/phosphatase inhibitors. Aliquot the cell lysate into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Protein Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X at each temperature point using Western Blot or SDS-PAGE.

  • Data Analysis: For each treatment group, plot the band intensity of soluble Kinase X against the temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement.

Experimental Protocol 4: Downstream Pathway Analysis by Western Blot

Principle: If Kinase X is known to phosphorylate a specific downstream substrate (Substrate Y), then inhibiting Kinase X should lead to a measurable decrease in the phosphorylation of Substrate Y. Western blotting allows for the detection of this change.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of the compound (e.g., 0, 0.1, 1, 10 µM) for a defined period (e.g., 6 hours). Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

    • Incubate with a secondary antibody conjugated to HRP.

  • Stripping and Reprobing: Strip the membrane and re-probe with primary antibodies for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y and loading control signals. A dose-dependent decrease in the normalized p-Substrate Y signal demonstrates functional inhibition of the pathway.

DOT Script for Signaling Pathway

G cluster_pathway compound 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid kinaseX Kinase X compound->kinaseX Inhibition substrateY Substrate Y (Inactive) kinaseX->substrateY Phosphorylation pSubstrateY p-Substrate Y (Active) kinaseX->pSubstrateY Phosphorylation response Downstream Cellular Response (e.g., Proliferation) pSubstrateY->response

Caption: Inhibition of Kinase X blocks substrate phosphorylation.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Application

Application Notes and Protocols for the Use of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Metal-Organic Frameworks

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic Acid in MOF Chemistry Metal-Organic Frameworks (MOFs) represent a fron...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality.[1][2] The careful selection of the organic linker is paramount in dictating the final architecture and properties of the MOF.[1] Pyrazole-based carboxylic acids have emerged as a versatile class of linkers, prized for their thermal and chemical stability, and their ability to form robust coordination bonds with a variety of metal centers.[1][2][3]

This application note focuses on a particularly promising, yet underexplored, linker: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid . The unique structural features of this molecule—an ethoxy group at the 5-position and a methyl group at the 1-position of the pyrazole ring—offer distinct advantages for the rational design of novel MOFs. The ethoxy group can influence the electronic properties of the linker and introduce additional steric bulk, potentially leading to unique network topologies and pore environments. The N-methylation of the pyrazole ring prevents its participation in coordination, thereby directing the self-assembly process exclusively through the carboxylate group.

These application notes provide a comprehensive guide to the synthesis and characterization of a representative Metal-Organic Framework using 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, designated here as GEM-MOF-1(Zn) . The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles, empowering researchers to not only replicate the synthesis but also to adapt and innovate.

Ligand Profile: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

PropertyValue
CAS Number 1365939-36-1
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Boiling Point 333.8±22.0°C at 760 mmHg
Storage Room temperature, dry and sealed

Representative Synthesis of a Zinc-Based MOF (GEM-MOF-1(Zn))

This section details the solvothermal synthesis of a hypothetical, yet representative, zinc-based MOF, GEM-MOF-1(Zn), using 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid as the organic linker. The choice of zinc as the metal node is based on its prevalence in the synthesis of robust and porous pyrazolate-based MOFs.[4][5]

Experimental Workflow

MOF Synthesis Workflow Workflow for GEM-MOF-1(Zn) Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization prep_ligand Dissolve Ligand in DMF combine Combine Solutions in Teflon-lined Autoclave prep_ligand->combine Add to Autoclave prep_metal Dissolve Metal Salt in DMF prep_metal->combine heating Solvothermal Reaction (120°C, 72h) combine->heating cool Cool to Room Temperature heating->cool wash Wash with Fresh DMF cool->wash activate Solvent Exchange & Vacuum Drying wash->activate pxrd PXRD activate->pxrd tga TGA activate->tga gas_sorption Gas Sorption Analysis activate->gas_sorption MOF Design Logic Rational Design of Pyrazole-Based MOFs cluster_components Building Blocks cluster_synthesis Synthesis Conditions cluster_properties Resulting MOF Properties cluster_applications Potential Applications ligand 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid topology Network Topology ligand->topology metal Metal Node (e.g., Zn²⁺, Cu²⁺) metal->topology solvent Solvent (e.g., DMF) solvent->topology temperature Temperature temperature->topology time Time time->topology porosity Porosity (Surface Area, Pore Size) topology->porosity stability Thermal & Chemical Stability topology->stability sensing Sensing topology->sensing drug_delivery Drug Delivery porosity->drug_delivery catalysis Catalysis porosity->catalysis stability->drug_delivery stability->catalysis stability->sensing

Caption: Interplay of components and conditions in determining MOF properties and applications.

Conclusion

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a promising organic linker for the development of novel Metal-Organic Frameworks with tailored properties. The synthetic protocols and characterization data presented in these application notes provide a solid foundation for researchers to explore the potential of this versatile building block. The ability to fine-tune the resulting MOF architecture through the strategic choice of metal nodes and synthesis conditions paves the way for the creation of advanced materials for a wide range of applications, from drug delivery to catalysis and beyond.

References

  • Masciocchi, N., et al. (2020). Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. Dalton Transactions, 49(10), 3144-3153. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 7, 1-10. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 7, 1-10. [Link]

  • Khan, I. U., et al. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Coordination Chemistry Reviews, 497, 215436. [Link]

  • Li, J., et al. (2018). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 20(38), 5774-5781. [Link]

  • Zhang, Y., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

  • De Leon, S. J., et al. (2019). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Molecules, 24(23), 4253. [Link]

  • Czuma, N., et al. (2023). Synthesis, properties and prospective medical applications of metal-organic frameworks. Journal of Materials Science: Materials in Medicine, 34(1), 5. [Link]

  • Nasani, R., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. International Journal of Materials, Mechanics and Manufacturing, 2(1), 63-67. [Link]

Sources

Method

Application Notes and Protocols: Techniques for Creating Derivatives of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis and derivatization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a k...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis and derivatization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal and agricultural chemistry.[1] We present detailed protocols for the preparation of the parent carboxylic acid and its subsequent conversion into ester and amide derivatives. The methodologies are designed to be robust and scalable, with an emphasis on the underlying chemical principles to allow for adaptation and optimization. This guide is intended for researchers and professionals in drug discovery and development, offering practical, field-proven insights into the chemical manipulation of this versatile pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The specific substitution pattern of the pyrazole ring significantly influences its pharmacological profile. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a particularly valuable intermediate due to the presence of multiple functional handles that allow for diverse chemical modifications. The carboxylic acid at the 4-position serves as a prime site for the introduction of various functional groups through esterification and amidation, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

PART 1: Synthesis of the Core Scaffold: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

A common and effective method for the synthesis of 4-substituted pyrazoles involves the cyclocondensation of a hydrazine with a suitably functionalized three-carbon component.[3] For the target molecule, a plausible and efficient route begins with the reaction of methylhydrazine with an ethoxymethylene derivative of a cyanoacetate, followed by hydrolysis of the resulting ester.

Protocol 1: Synthesis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of similar 5-aminopyrazole carboxylates.[4]

Principle: The reaction proceeds via a nucleophilic attack of methylhydrazine on the electron-deficient double bond of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

Materials:

  • Methylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol, absolute

  • Ice water

  • Chloroform

  • Saturated brine solution

  • Sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Reflux the reaction mixture for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it over ice water.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Extract the aqueous filtrate with chloroform (3x).

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Combine the precipitated product and the residue from the extract and recrystallize from ethanol to yield pure ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate.

Protocol 2: Hydrolysis to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Principle: Base-catalyzed hydrolysis (saponification) of the ethyl ester will yield the corresponding carboxylate salt, which upon acidification, will precipitate the desired carboxylic acid.

Materials:

  • Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (or Potassium hydroxide)

  • Ethanol/Water mixture

  • Hydrochloric acid (e.g., 2 M)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

PART 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is the primary site for derivatization. Standard techniques for esterification and amidation can be readily applied. For enhanced reactivity, the carboxylic acid is often converted to a more reactive intermediate, such as an acid chloride.

Workflow for Derivatization

Derivatization_Workflow A 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C Ester Derivatives B->C R-OH, Base D Amide Derivatives B->D R₂NH, Base

Caption: General workflow for the derivatization of the parent carboxylic acid.

Protocol 3: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonyl chloride

Principle: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for the conversion of carboxylic acids to their corresponding acid chlorides. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction with thionyl chloride.

Materials:

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Toluene (or Dichloromethane), anhydrous

  • Dimethylformamide (DMF), catalytic amount

Procedure:

  • To a suspension of the carboxylic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acid chloride is typically used directly in the next step without further purification.

Protocol 4: Synthesis of Ester Derivatives

Principle: The highly reactive acid chloride readily reacts with alcohols in the presence of a non-nucleophilic base to neutralize the HCl byproduct, affording the corresponding ester.

Materials:

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Desired alcohol (R-OH)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the alcohol/amine solution in an ice bath and slowly add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Table 1: Representative Ester Synthesis Data

EntryAlcohol (R-OH)BaseSolventYield (%)
1MethanolTriethylamineDCM>90
2EthanolPyridineDCM>90
3IsopropanolTriethylamineDCM85-90
4Benzyl alcoholTriethylamineDCM80-85
Protocol 5: Synthesis of Amide Derivatives

Principle: The acid chloride reacts readily with primary or secondary amines to form the corresponding amide bond. A base is used to scavenge the generated HCl.

Materials:

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Desired amine (R₂NH)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Table 2: Representative Amide Synthesis Data

EntryAmine (R₂NH)BaseSolventYield (%)
1Ammonia (aq)-Dioxane85-95
2MethylamineTriethylamineDCM>90
3AnilineTriethylamineDCM80-90
4MorpholineDIPEADCM>90

PART 3: Alternative "One-Pot" Amidation Methods

While the acid chloride route is robust, direct amidation methods using coupling reagents are often preferred to avoid the handling of moisture-sensitive intermediates.

Protocol 6: Direct Amidation using Coupling Reagents

Principle: Peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), activate the carboxylic acid in situ, allowing for direct reaction with an amine under mild conditions.

Materials:

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

  • Desired amine (R₂NH)

  • EDC·HCl

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and cool in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Logical Framework for Amidation Strategy

Amidation_Strategy cluster_0 Decision Point cluster_1 Pathway 1 cluster_2 Pathway 2 A Substrate Sensitivity & Scale B Acid Chloride Route A->B Robust Substrates E Direct Coupling Route A->E Sensitive Substrates / Lab Scale C Advantages: - High reactivity - Cost-effective for large scale B->C D Considerations: - Moisture sensitive intermediate - Harsh reagents (SOCl₂) B->D F Advantages: - Milder conditions - Good for sensitive substrates - One-pot procedure E->F G Considerations: - Stoichiometric byproducts - Higher reagent cost E->G

Caption: Decision framework for selecting an appropriate amidation strategy.

Conclusion

The protocols and strategic guidance presented herein offer a robust framework for the synthesis and derivatization of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. By understanding the underlying chemical principles and having access to detailed, step-by-step procedures, researchers can efficiently generate diverse libraries of pyrazole derivatives for screening in drug discovery and agrochemical development programs. The choice between a two-step acid chloride approach and a one-pot direct coupling method will depend on the scale of the synthesis, the nature of the substrates, and cost considerations.

References

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. Retrieved from [Link]

  • methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved from [Link]

  • Synthesis of novel 4-hydroxycarbazole derivatives 4a–q. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

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Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Pyrazole Compounds

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] In oncology, pyrazole derivatives have shown significant promise by targeting various cellular processes, leading to cytotoxic effects in cancer cells.[5][6] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes like protein kinases, making them a fertile ground for the discovery of novel chemotherapeutic agents.[7][8]

This application note provides a comprehensive guide for researchers to assess the cytotoxic potential of novel pyrazole compounds using robust and validated cell-based assays. We will delve into the principles behind the most common cytotoxicity assays, provide detailed step-by-step protocols, and discuss the critical aspects of data interpretation and assay validation to ensure the generation of reliable and reproducible results.

Pillar 1: Foundational Principles of Cytotoxicity Testing

Evaluating the cytotoxic effect of a compound is a cornerstone of drug discovery.[9] It helps in determining the concentration at which a compound induces cell death and provides insights into its potential therapeutic window. Cell-based cytotoxicity assays are indispensable tools for these evaluations, offering a controlled environment to study the effects of compounds on cellular health.[10] These assays typically measure specific cellular parameters that indicate cell viability or cell death.

A well-designed cytotoxicity study relies on a multi-faceted approach, often employing orthogonal assays that measure different cellular endpoints to confirm the observed effects and elucidate the mechanism of action.[11] For instance, an initial screen might use a metabolic assay to assess overall cell health, followed by more specific assays to determine if cell death occurs via necrosis or apoptosis.

Choosing the Right Cell Line

The choice of cell line is critical and should be guided by the therapeutic goal. For anticancer drug screening, a panel of cancer cell lines representing different tumor types is often used.[12] For example, studies on pyrazole compounds have utilized cell lines such as the triple-negative breast cancer cell line MDA-MB-468[13] and the human lung adenocarcinoma cell line A549.[14] It is also crucial to consider the use of non-cancerous cell lines to assess the selectivity of the compound and its potential for off-target toxicity.[15]

The Imperative of Controls for a Self-Validating System

Every protocol described herein is designed as a self-validating system, which is achieved through the diligent use of controls. These are essential for interpreting the results accurately and ensuring the integrity of the data.[11]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole compound. This control is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.[7] The final DMSO concentration should typically not exceed 0.5% (v/v).[7]

  • Negative (Untreated) Control: Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis assays or a high concentration of a known toxic pyrazole derivative) to confirm that the assay is performing as expected.

Pillar 2: Core Cytotoxicity Assays and Detailed Protocols

Here, we detail three fundamental assays to build a comprehensive cytotoxic profile of a pyrazole compound: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.

Assay 1: MTT Assay - Assessing Cell Viability through Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in a 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 Allow cells to attach treat Treat with pyrazole compound (serial dilutions) incubate1->treat Expose cells to compound incubate2 Incubate for 24-72h treat->incubate2 Allow compound to exert effect add_mtt Add MTT solution incubate2->add_mtt Metabolic conversion incubate3 Incubate for 2-4h add_mtt->incubate3 Formazan crystal formation solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize Prepare for reading shake Shake to dissolve formazan solubilize->shake Ensure homogeneity read Read absorbance at 570 nm shake->read Quantify viable cells

Caption: Workflow for assessing pyrazole cytotoxicity using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in DMSO.[7] On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.[7] Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compound, vehicle control, and medium-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 540-570 nm using a microplate reader.[18][20]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Assay 2: Lactate Dehydrogenase (LDH) Assay - Quantifying Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21][22] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a hallmark of necrosis.[23][24] Therefore, this assay is an excellent method for quantifying cell lysis.[22]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_readout Data Acquisition setup Seed and treat cells with pyrazole compound transfer Transfer supernatant to a new plate setup->transfer Collect released LDH add_reagent Add LDH reaction mixture transfer->add_reagent Initiate enzymatic reaction incubate Incubate for 30 min at room temp add_reagent->incubate Color development add_stop Add stop solution incubate->add_stop Terminate reaction read Read absorbance at 490 nm add_stop->read Quantify LDH activity

Caption: Workflow for assessing pyrazole cytotoxicity via LDH release.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up additional controls for the LDH assay:

    • Spontaneous LDH Release Control: Untreated cells to measure the background level of LDH release.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in most commercial kits) to determine the maximum releasable LDH activity.

  • Supernatant Collection: After the incubation period, centrifuge the plate if working with suspension cells. Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[24]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[24]

Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Assay 3: Caspase-3/7 Assay - Detecting Apoptosis

Many pyrazole compounds exert their cytotoxic effects by inducing apoptosis, a programmed form of cell death.[8][13] Caspases are a family of proteases that are key mediators of apoptosis.[25] Caspase-3 and Caspase-7 are effector caspases that are activated during the execution phase of apoptosis.[25] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[26] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[26][27]

Signaling Pathway: Pyrazole-Induced Apoptosis

Apoptosis_Pathway compound Pyrazole Compound stress Cellular Stress (e.g., ROS generation) compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome pro_caspase37 Pro-caspase-3/7 caspase9->pro_caspase37 caspase37 Active Caspase-3/7 pro_caspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A representative pathway of pyrazole-induced apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is recommended to use a white-walled 96-well plate for luminescence assays to maximize the signal.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.[27]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The fold increase in caspase activity can be calculated by dividing the luminescence signal of the treated samples by the luminescence signal of the vehicle control.

Pillar 3: Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to summarize quantitative data in a structured table.

Table 1: Example Data Summary for a Hypothetical Pyrazole Compound (PYZ-1)

AssayCell LineParameter24h48h
MTT MDA-MB-468IC₅₀ (µM)15.26.8
LDH MDA-MB-468% Cytotoxicity at 20 µM12%25%
Caspase-3/7 MDA-MB-468Fold Increase at 15 µM4.58.2
MTT Normal FibroblastsIC₅₀ (µM)> 100> 100

Data presented in this table is for illustrative purposes only.

Interpretation of Results: The hypothetical data for PYZ-1 suggests that it is a potent cytotoxic agent against the MDA-MB-468 cancer cell line, with its potency increasing with longer exposure time. The low LDH release in comparison to the significant decrease in metabolic activity and the strong activation of caspase-3/7 strongly indicate that PYZ-1 induces apoptosis rather than necrosis. The high IC₅₀ value in normal fibroblasts suggests that PYZ-1 has a degree of selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

The cell-based assays detailed in this application note provide a robust framework for the initial cytotoxic characterization of novel pyrazole compounds. By employing a multi-assay approach and adhering to rigorous experimental design with appropriate controls, researchers can generate high-quality, reliable data. This foundational data is critical for making informed decisions in the drug discovery pipeline, such as selecting promising lead compounds for further mechanistic studies (e.g., cell cycle analysis, western blotting for apoptosis-related proteins) and in vivo efficacy testing. The versatility and proven therapeutic potential of the pyrazole scaffold continue to make it an exciting area of research, and the systematic application of these assays will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.[1][3]

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Kumar, V., & Sharma, P. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10646580/]
  • Asati, V., & Srivastava, A. K. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(21), 5119. [URL: https://www.mdpi.com/1420-3049/25/21/5119]
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers. Benchchem. [URL: https://www.benchchem.
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  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyrazole-derivatives-in-modern-drug-discovery-78564775.html]
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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
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  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmanuals%2FMAN0011316_PierceLDHCytotoxicityAssayKit_UG.pdf]
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery projects.[1][2]

General Synthetic Strategy

The most common and reliable method for preparing 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves a two-step process. This strategy ensures high purity and adaptability for scale-up.

  • Step 1: Pyrazole Ring Formation. A cyclocondensation reaction between methylhydrazine and a suitable β-dicarbonyl equivalent, diethyl 2-(ethoxymethylene)malonate, to form the intermediate, ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate.

  • Step 2: Saponification. Hydrolysis of the ethyl ester intermediate under basic conditions to yield the final carboxylic acid product.

Experimental Workflow Diagram

SynthesisWorkflow SM1 Methylhydrazine Step1 Step 1: Cyclocondensation (Ethanol, Reflux) SM1->Step1 SM2 Diethyl 2-(ethoxymethylene)malonate SM2->Step1 Intermediate Ethyl 5-ethoxy-1-methyl-1H- prazole-4-carboxylate Step1->Intermediate Formation of Ester Intermediate Step2 Step 2: Saponification (Aq. NaOH, Heat) Intermediate->Step2 Workup Acidic Workup (e.g., HCl) Step2->Workup Formation of Carboxylate Salt Product 5-Ethoxy-1-methyl-1H- prazole-4-carboxylic acid Workup->Product Precipitation

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Pyrazole carboxylic acids are crucial building blocks in pharmaceuticals and agrochemicals, but their unique chemical properties can present significant purification hurdles.[1][2][3]

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the causality behind experimental choices to empower you to solve even the most complex purification problems.

Frequently Asked Questions (FAQs)
Q1: What makes pyrazole carboxylic acids so challenging to purify?

The primary challenge stems from their amphoteric nature . These molecules contain both a weakly basic pyrazole ring and an acidic carboxylic acid group.[4] This duality can lead to several issues:

  • Zwitterion Formation: In certain pH ranges, the molecule can exist as a zwitterion, with a protonated pyrazole ring and a deprotonated carboxylate group.[5][6] Zwitterions often exhibit high polarity and unusual solubility, sometimes becoming highly soluble in aqueous media, which complicates extraction, or poorly soluble in common organic solvents, making chromatography difficult.[5]

  • Atypical Solubility: Their solubility can be highly dependent on the pH of the solution. They are often soluble in aqueous base (as a carboxylate salt) and sometimes in aqueous acid (as a protonated pyrazole salt), but may have low solubility in both water and common organic solvents near their isoelectric point.[7][8]

  • Strong Interactions with Stationary Phases: During column chromatography, the acidic and basic centers can interact strongly with standard silica gel, leading to significant peak tailing or even irreversible adsorption.

Q2: What are the most common impurities I should expect?

Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as the initial ketone, ester, or hydrazine precursors.[9][10]

  • Regioisomers: The reaction of unsymmetrical β-dicarbonyl compounds with hydrazines can lead to the formation of isomeric pyrazoles (e.g., 3-carboxy vs. 5-carboxy derivatives), which often have very similar physical properties, making separation difficult.[11]

  • Side-Products: By-products from incomplete reactions or subsequent transformations, such as decarboxylated pyrazoles or esters if alcohols are present.[2][12]

Q3: What purification method should I try first?

For most pyrazole carboxylic acids, recrystallization or acid-base extraction are the most effective and straightforward initial purification strategies.

  • Acid-Base Extraction: This technique is ideal for removing neutral or non-amphoteric acidic/basic impurities. It leverages the carboxylic acid's ability to form a water-soluble salt in a basic aqueous solution.[7][8][13]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of impurities and obtaining highly crystalline material. Mixed solvent systems are often required.[14]

Q4: How do I reliably assess the purity of my final product?

A combination of methods is always recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of purity. A single spot in multiple solvent systems is a good indicator.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed structural information and is one of the best methods for identifying and quantifying impurities.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities at very low levels.[15]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[9]

Troubleshooting Guides

This section addresses specific experimental failures and provides actionable solutions.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point.[14] This is common with lower-melting-point solids or when cooling occurs too rapidly.

Solutions:

  • Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to decrease the saturation concentration. This allows crystallization to initiate at a lower temperature, hopefully below the compound's melting point.[14]

  • Ensure Slow Cooling: Rapid cooling promotes oiling. Allow the hot solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[14]

  • Change the Solvent System: The chosen solvent may be unsuitable. Experiment with different solvents or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.[14]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.[14]

G cluster_solutions Troubleshooting Steps start Oiling Out Observed reheat Re-heat to dissolve oil start->reheat add_solvent Add more hot solvent to reduce saturation reheat->add_solvent If solution is highly concentrated slow_cool Cool solution very slowly (e.g., in insulated container) reheat->slow_cool If cooling was too rapid change_solvent Try a different solvent system reheat->change_solvent If problem persists seed Add a seed crystal to induce crystallization reheat->seed If solution is supersaturated but won't nucleate end_success Crystals Form add_solvent->end_success slow_cool->end_success change_solvent->end_success seed->end_success

Troubleshooting workflow for "oiling out".

Q: My recrystallization yield is very low (<50%). How can I improve it?

A: A low yield is a common issue that can often be rectified.[16]

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling, reducing your yield.[14]

  • Ensure Complete Cooling: Cool the solution first to room temperature and then in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Prevent Premature Crystallization: Avoid crystallization on the filter funnel during a hot filtration step by using a pre-heated funnel and flask.

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.[16] Be aware that this second crop will likely be less pure than the first.

Acid-Base Extraction Issues

Q: I've added base and extracted my compound into the aqueous layer, but nothing precipitates when I add acid. Why?

A: This frustrating situation can arise from several factors:

  • Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter and add more acid if necessary until it is strongly acidic (pH 1-2).[7]

  • High Solubility of the Zwitterion/Neutral Form: The protonated form of your pyrazole carboxylic acid might still be somewhat soluble in water. Try cooling the solution in an ice bath to reduce solubility. If it still doesn't precipitate, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover your product.

  • Formation of a Fine, Colloidal Suspension: Sometimes the product forms a very fine precipitate that is difficult to see or filter. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Chromatography Issues

Q: My compound streaks badly on a silica gel column. What can I do?

A: Streaking (tailing) is a classic sign of strong, undesirable interactions between your polar compound and the acidic silica gel stationary phase. The carboxylic acid and basic pyrazole nitrogen are the primary culprits.

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a modifier to your eluent.

    • Add Acetic Acid: Including 0.5-1% acetic acid in your mobile phase (e.g., ethyl acetate/hexanes) will keep the carboxylic acid group protonated, reducing its interaction with silica silanol groups.

    • Add Formic Acid: Similar to acetic acid, formic acid is often used, especially for systems intended for LC-MS analysis.[17]

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.

In-Depth Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a pyrazole carboxylic acid from neutral or basic impurities.

G start Crude Mixture (Pyrazole Carboxylic Acid + Neutral Impurity) dissolved in Organic Solvent (e.g., EtOAc) add_base Step 1: Add weak aq. base (e.g., sat. NaHCO₃) and shake in sep. funnel start->add_base separate Step 2: Separate Layers add_base->separate org_layer Organic Layer: Contains Neutral Impurity separate->org_layer Top or Bottom Layer, depending on density aq_layer Aqueous Layer: Contains Deprotonated Product (Sodium Pyrazole Carboxylate) separate->aq_layer The other layer add_acid Step 3: Cool aq. layer in ice bath and acidify with strong acid (e.g., conc. HCl) to pH ~1-2 aq_layer->add_acid collect Step 4: Collect Pure Product by vacuum filtration add_acid->collect

Logical workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.[8][13]

    • Rationale: The weak base (bicarbonate) is strong enough to deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Most neutral impurities will remain in the organic layer.[7]

  • Separation: Drain the lower layer. Keep both layers until you are certain where your product is. Typically, you will repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any residual neutral impurities.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl or 3M HCl while stirring until the solution is strongly acidic (test with pH paper). Your purified pyrazole carboxylic acid should precipitate as a solid.[7]

    • Rationale: Re-protonating the carboxylate salt renders the molecule neutral and significantly less water-soluble, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties (high solubility when hot, low solubility when cold). A common pair is a "good" solvent where the compound is soluble (e.g., ethanol, methanol) and an "anti-solvent" where it is not (e.g., water, hexanes).[14]

Methodology:

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) needed to just dissolve the solid at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

    • Rationale: The anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution.

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated at that high temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry as described in the previous protocol.

Method Selection Guide
Purification TechniquePrinciple of SeparationBest For...AdvantagesLimitations & Challenges
Recrystallization Difference in solubility between the compound and impurities in a specific solvent at different temperatures.Removing small amounts of impurities from a solid that is >90% pure; obtaining high-purity crystalline material.Cost-effective, scalable, yields highly pure material if successful.Finding a suitable solvent can be difficult; risk of "oiling out"; can have low recovery.[16]
Acid-Base Extraction Difference in pKa values, allowing selective partitioning between aqueous and organic phases based on pH.[8]Removing neutral, basic, or less acidic/more acidic impurities from the target compound.Fast, inexpensive, and highly effective for separating compounds with different acid/base properties.Not effective for separating compounds with similar pKa values (e.g., regioisomers); emulsions can form; product may be soluble in the aqueous layer even after neutralization.
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.Separating complex mixtures, including regioisomers or compounds with similar properties.High resolving power; applicable to a wide range of compounds.Can be time-consuming and expensive (solvents, silica); streaking/tailing is common without mobile phase modifiers; can be difficult to scale up.
Preparative HPLC High-resolution liquid chromatography on a larger scale to isolate and collect purified components.Final purification step for high-value compounds; separating very similar impurities or isomers.Excellent separation efficiency[17]; can be automated.Expensive equipment and solvents; limited loading capacity; requires method development.
References
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Solubility of Things. (n.d.). Pyrazole.
  • Pawar, S. B., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Bildirici, İ., & Mengeş, N. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation.
  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (2020). How to desalt zwitterions?.
  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ResearchGate. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • RSC Publishing. (n.d.). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid.
  • MOCEDES. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • El-Gazzar, A. R. B. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Ring Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of the pyrazole ring. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Low Yield of the Desired Pyrazole Product

Q: My pyrazole synthesis is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Let's break down the common culprits and how to address them.

  • Incomplete Reaction: The reaction may not be reaching completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after a significant amount of time, consider the following optimizations:

    • Temperature: Increasing the reaction temperature can often improve the rate and overall conversion. For instance, some silver-catalyzed reactions for 5-aryl-3-trifluoromethyl pyrazoles show improved yields when the temperature is raised to 60°C.[1][2] However, be cautious, as excessive heat can lead to decomposition of reactants or products.[2][3]

    • Catalyst: Many pyrazole syntheses benefit from a catalyst.[1][4] If you are not using one, consider adding a suitable catalyst. If you are, ensure it is active and used at an appropriate loading. Common catalysts include Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂), transition metals (e.g., Ni, Cu, Ag), and even nano-catalysts like nano-ZnO for greener protocols.[2][5][6] Sometimes, a simple acid catalyst is sufficient for the classical Knorr synthesis.[4]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Some reactions are rapid, occurring within an hour at room temperature, while others may require prolonged heating.[1]

  • Side Product Formation: The formation of unwanted side products can significantly reduce the yield of your desired pyrazole. The most common side product issue is the formation of a regioisomeric mixture (see Issue 2). Other side reactions can occur depending on your specific substrates. Careful analysis of your crude reaction mixture by NMR or LC-MS can help identify these side products and inform your optimization strategy.

  • Reactant Quality and Stoichiometry:

    • Purity: Ensure your starting materials, especially the hydrazine and 1,3-dicarbonyl compound (or its precursor), are pure. Impurities can interfere with the reaction.

    • Stoichiometry: The molar ratio of your reactants is crucial.[3] While a 1:1 ratio of hydrazine to the 1,3-dicarbonyl compound is typical, slight adjustments may be necessary depending on the specific substrates and reaction conditions.

  • Solvent Choice: The solvent can have a profound impact on reaction efficiency. While traditional solvents like ethanol are common, exploring other options can be beneficial.[7] For example, aprotic dipolar solvents like DMF or NMP have shown to give better results than polar protic solvents in some cases.[5] Greener, solvent-free conditions are also being developed and can lead to excellent yields.[7]

Experimental Protocol: General Procedure for Catalyst Screening

  • Set up a parallel array of small-scale reactions (e.g., in vials).

  • To each vial, add your 1,3-dicarbonyl compound (1 equivalent) and the chosen solvent.

  • Add a different catalyst (e.g., 1-10 mol%) to each vial. Include a control reaction with no catalyst.

  • Add the hydrazine derivative (1-1.2 equivalents).

  • Stir the reactions at the desired temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Quench the reactions and analyze the crude product mixture to determine the conversion and yield for each catalyst.

Issue 2: Formation of a Mixture of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis.[8][9] The outcome is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound is preferentially attacked by the substituted nitrogen of the hydrazine.[8] Several factors influence this selectivity.

  • Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl are a primary determinant. Electron-withdrawing groups will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8]

  • Steric Effects: Steric hindrance can play a significant role. The less sterically hindered carbonyl group is generally favored for attack by the hydrazine.[8]

  • Reaction Conditions: This is often the most practical area for optimization.

    • pH/Catalyst: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[8] Acidic conditions can protonate the more basic nitrogen, influencing which nitrogen initiates the attack. Lewis acid catalysts can also influence regioselectivity.

    • Solvent: The choice of solvent can dramatically impact regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in the formation of N-methylpyrazoles compared to ethanol.

Troubleshooting Workflow for Regioselectivity

G start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance on 1,3-Dicarbonyl start->sterics electronics Analyze Electronic Effects (EWG/EDG) start->electronics solvent Modify Solvent System (e.g., Ethanol vs. TFE/HFIP) sterics->solvent electronics->solvent ph_catalyst Adjust pH or Screen Catalysts (Acidic vs. Basic/Neutral, Lewis Acids) solvent->ph_catalyst temp Vary Reaction Temperature ph_catalyst->temp outcome Improved Regioselectivity? temp->outcome end Optimized Protocol outcome->end Yes fail Re-evaluate Substrate Design outcome->fail No

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Issue 3: Difficulty in Product Purification

Q: I've successfully synthesized my pyrazole, but I'm struggling to purify it from the reaction mixture. What are some effective purification strategies?

A: Pyrazole purification can sometimes be challenging due to the polarity of the molecule and potential byproducts. Here are several approaches you can take:

  • Recrystallization: This is often the simplest and most cost-effective method for purifying solid products. Common solvent systems include:

    • Ethanol/water or Methanol/water[10]

    • Ethyl acetate/hexanes[10]

    • Isopropyl alcohol[10] The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then adding a co-solvent in which it is insoluble until turbidity is observed. Cooling the mixture should then induce crystallization of the pure product.[10]

  • Column Chromatography:

    • Standard Silica Gel: If your pyrazole is not overly polar or basic, standard silica gel chromatography can be effective.

    • Deactivated Silica Gel: For basic pyrazoles that may stick to acidic silica gel, you can deactivate the silica by adding a small amount of a base like triethylamine or ammonia to the eluent or the silica slurry.[10]

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using a C18 silica column with a water/acetonitrile or water/methanol gradient can be a powerful purification tool.[10]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification.[10]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, and then neutralize it with a base (e.g., NaOH, NaHCO₃) to precipitate the pure pyrazole.

    • Extract the now neutral pyrazole back into an organic solvent, dry the organic layer, and evaporate the solvent.

  • Purification via Salt Formation: In some cases, the pyrazole can be purified by forming a crystalline salt with an inorganic or organic acid, which can then be isolated by filtration.[11][12] The free pyrazole can be regenerated by subsequent neutralization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

A1: The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative .[1][9] Other important precursors include α,β-unsaturated ketones and aldehydes, acetylenic ketones, and diazo compounds.[1][13][14]

Q2: How do I choose the right solvent for my pyrazole synthesis?

A2: The choice of solvent depends on the specific reaction and desired outcome.

  • Ethanol is a common, inexpensive, and effective solvent for many traditional pyrazole syntheses.

  • Aprotic dipolar solvents like DMF, DMAc, or NMP can be advantageous in certain cases, leading to higher yields.[1][5]

  • Fluorinated alcohols (TFE, HFIP) are excellent choices when trying to control regioselectivity.

  • Green solvents like water or polyethylene glycol (PEG) , or even solvent-free conditions , are increasingly being used to develop more environmentally friendly protocols.[7][15][16]

Q3: What is the general mechanism for the Knorr pyrazole synthesis?

A3: The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The mechanism proceeds as follows:

  • Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl.

  • Condensation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration: A final dehydration step occurs to form the aromatic pyrazole ring.

Reaction Mechanism: Knorr Pyrazole Synthesis

G 1,3-Dicarbonyl + Hydrazine 1,3-Dicarbonyl + Hydrazine Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl + Hydrazine->Hydrazone Intermediate + H₂O Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic Intermediate->Pyrazole - H₂O Aromatization

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q4: Can I synthesize pyrazoles using a one-pot or multicomponent reaction?

A4: Yes, one-pot and multicomponent reactions (MCRs) are highly efficient and increasingly popular methods for synthesizing pyrazoles.[6][17] These strategies offer several advantages, including reduced reaction times, simplified workup procedures, and improved atom economy.[6] For example, pyrazoles can be synthesized in one pot by generating the 1,3-diketone in situ from a ketone and an acid chloride, followed by the addition of hydrazine.[1]

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Catalyst Screen Lewis acids (e.g., Sc(OTf)₃), transition metals (e.g., AgOTf, Ni-based), or consider catalyst-free conditions with activated substrates.Catalysts can significantly increase reaction rates and yields, and in some cases, control regioselectivity.[1][2][6]
Solvent Start with ethanol. For regioselectivity issues, try TFE or HFIP. For greener approaches, consider water or solvent-free conditions.The solvent affects reactant solubility, reaction rate, and can be a key factor in controlling stereochemical outcomes.[7]
Temperature Typically room temperature to reflux. Optimize for your specific substrates.Higher temperatures generally increase reaction rates but can also lead to side product formation or decomposition.[2][3]
Reactants Use pure starting materials. For unsymmetrical substrates, anticipate regioisomer formation and plan optimization accordingly.The structure and purity of the reactants are fundamental to the success and selectivity of the reaction.[8]

References

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  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). World Journal of Pharmaceutical Research. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

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Optimization

Technical Support Center: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will provide in-depth, experience-driven insights into the causality of these issues and offer validated troubleshooting protocols to enhance yield, purity, and reproducibility.

The synthesis of this pyrazole derivative, a valuable building block in medicinal and agricultural chemistry, is generally robust but prone to specific side reactions that can complicate purification and reduce overall efficiency[1]. This guide is structured as a series of troubleshooting questions and answers to directly address the practical issues you may face in the lab.

Core Synthetic Pathway

The most common and logical route to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves a two-step process:

  • Heterocyclic Ring Formation: A condensation reaction between an appropriate β-ketoester equivalent, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, and methylhydrazine to form the pyrazole ring, yielding the intermediate ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product.

Synthetic Pathway SM1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate inv1 SM1->inv1 SM2 Methylhydrazine SM2->inv1 Int Ethyl 5-Ethoxy-1-methyl- 1H-pyrazole-4-carboxylate inv2 Int->inv2 Step 2: Hydrolysis Prod 5-Ethoxy-1-methyl- 1H-pyrazole-4-carboxylic acid inv1->Int Step 1: Condensation inv2->Prod

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental observations and links them to underlying chemical side reactions.

Question 1: My final product's NMR shows a duplicate set of peaks, and TLC displays two very close spots. What is the likely impurity?

Answer:

This is a classic symptom of regioisomer formation , the most common side reaction during the initial ring-forming condensation step[2]. When using an unsymmetrical hydrazine like methylhydrazine, the cyclization can proceed in two different ways, leading to two distinct pyrazole regioisomers.

  • Desired Product (N1-Alkylation): 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Isomeric Impurity (N2-Alkylation): 3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Causality & Mechanism: The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions[3]. The nitrogen atoms in the pyrazole ring have different steric environments and nucleophilicity, which can be influenced by the choice of solvent and base[4]. The N1 position is generally less sterically hindered, often favoring alkylation at that site. However, changes in the reaction medium can alter the tautomeric equilibrium of the pyrazole precursor, leading to mixtures[3].

Regioisomer Formation Reactants β-Ketoester + Methylhydrazine Cyclization Cyclization/ Alkylation Reactants->Cyclization Product1 Desired Isomer (5-Ethoxy-1-methyl...) Cyclization->Product1 Path A (N1 Attack) Product2 Side Product (3-Ethoxy-1-methyl...) Cyclization->Product2 Path B (N2 Attack)

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting & Prevention Protocol:

  • Solvent & Base Selection: The choice of base and solvent is critical for controlling regioselectivity. A common strategy is to use a non-polar solvent with a bulky base to sterically direct the reaction to the less hindered nitrogen. Conversely, polar aprotic solvents like DMF or DMSO with bases like K₂CO₃ can sometimes favor one isomer over the other[3].

  • Temperature Control: Run the reaction at the lowest feasible temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, leading to poorer selectivity.

  • Purification: If a mixture is formed, separation by column chromatography can be challenging but is often possible. Careful selection of the eluent system (e.g., gradients of ethyl acetate in hexanes) is required. Recrystallization may also be effective if the isomers have sufficiently different solubilities.

  • Structural Confirmation: Use 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the correct structure. A correlation between the N-methyl protons and the protons of the C5-ethoxy group would confirm the desired 5-ethoxy-1-methyl isomer.

Question 2: My yield is low, and I've identified a byproduct with a mass corresponding to the loss of CO₂. What happened?

Answer:

This strongly indicates that decarboxylation of your target carboxylic acid has occurred. Pyrazole-4-carboxylic acids can be susceptible to losing carbon dioxide, especially under harsh thermal or acidic/basic conditions, to form 5-Ethoxy-1-methyl-1H-pyrazole[5][6].

Causality & Mechanism: The stability of the pyrazole ring can facilitate the elimination of CO₂. This process is often catalyzed by heat or trace metals[7]. During the saponification step, excessive heating to drive the hydrolysis to completion can inadvertently trigger decarboxylation[8]. Similarly, a strongly acidic workup can also promote this side reaction.

Troubleshooting & Prevention Protocol:

  • Milder Hydrolysis Conditions:

    • Temperature: Perform the saponification at a lower temperature (e.g., room temperature to 40°C) for a longer duration rather than refluxing for a short period.

    • Base: Use a molar excess of a standard base like NaOH or KOH, but avoid extremely high concentrations.

  • Careful Workup:

    • Acidification: During the workup, add acid slowly and with cooling (ice bath) to neutralize the base and precipitate the carboxylic acid. Avoid letting the pH drop too low or allowing the temperature to rise.

    • Extraction vs. Filtration: If the product is solid, it is often better to isolate it by filtration immediately after precipitation to minimize its time in an acidic aqueous environment.

  • Avoid Distillation: Do not attempt to purify the final carboxylic acid product by distillation, as the required temperatures will almost certainly cause significant decarboxylation.

Question 3: After workup, I have a significant amount of a highly polar impurity that is difficult to separate from my product. What could it be?

Answer:

This is likely due to the hydrolysis of the C5-ethoxy group , leading to the formation of 1-methyl-5-oxo-1,5-dihydro-1H-pyrazole-4-carboxylic acid (the pyrazolone tautomer). Ether linkages can be cleaved under certain hydrolytic conditions, especially if the workup involves strong acid and/or elevated temperatures.

Causality & Mechanism: The ethoxy group at the C5 position is attached to an electron-rich heterocyclic ring. While generally stable, it can undergo nucleophilic attack by water or hydroxide, particularly if the ether oxygen is protonated during an acidic workup. This side reaction is less common than the others but can be problematic as the resulting pyrazolone is significantly more polar and may have different solubility characteristics, complicating purification. The synthesis of related chloro-pyrazoles often starts from a 5-hydroxy pyrazole intermediate, confirming the accessibility of this structure[9].

Troubleshooting & Prevention Protocol:

  • Control Workup pH: Avoid using a large excess of strong acid during neutralization. Aim for a final pH that ensures precipitation of the carboxylic acid without creating a harshly acidic environment (e.g., pH 3-4).

  • Limit Exposure to Water and Heat: After precipitation, filter and dry the product promptly. Avoid prolonged heating of the product in aqueous solutions during recrystallization attempts. If recrystallization is necessary, use anhydrous solvents if possible.

  • Monitor Reaction Closely: Use TLC or LC-MS to monitor the hydrolysis. Once the starting ester is consumed, proceed immediately to the workup to avoid over-reaction.

Summary of Side Reactions and Preventative Measures

Side Reaction Probable Cause Symptoms Prevention & Mitigation Strategy
Regioisomer Formation Non-selective N-alkylation during ring formation[2][4].Duplicate NMR signals, close TLC spots.Optimize solvent, base, and temperature during condensation. Use 2D NMR for structural verification.
Decarboxylation Excessive heat or harsh pH during hydrolysis/workup[5][8].Low yield, byproduct with mass loss of 44 Da (CO₂).Use milder hydrolysis conditions (lower temp, longer time). Perform acidic workup with cooling.
Incomplete Hydrolysis Insufficient reaction time, temperature, or base.Presence of starting ester in the final product.Increase reaction time, temperature, or concentration of base. Monitor by TLC/LC-MS.
Ether Hydrolysis Harsh acidic workup, excessive heat[9].Highly polar byproduct, mass loss of 28 Da (C₂H₄).Careful pH control during workup. Avoid prolonged heating in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring high purity of the final product? A: The initial ring formation is the most critical step. Achieving high regioselectivity here prevents the formation of the 3-ethoxy isomer, which is often very difficult to separate from the desired product in subsequent steps. Careful optimization of this condensation reaction will have the largest impact on the final purity.

Q2: I am struggling with the hydrolysis step. Are there alternative methods to saponification? A: While basic hydrolysis is standard, you could explore other methods if you are consistently getting side reactions like decarboxylation. For example, using trimethyltin hydroxide (LiOH is more common and safer) in THF/water can sometimes effect hydrolysis under milder conditions. However, for industrial scale, optimizing the standard NaOH or KOH hydrolysis is usually the most cost-effective approach.

Q3: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an indispensable tool. For the condensation step, you can monitor the disappearance of the β-ketoester starting material. For the hydrolysis, you can monitor the disappearance of the intermediate ester. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Workflow Start Analyze Crude Product (NMR, LC-MS, TLC) Isomer Isomeric Impurity Present? Start->Isomer Decarb Decarboxylation Product Present? Isomer->Decarb No Action_Isomer Re-optimize Step 1: - Change Solvent/Base - Lower Temperature Isomer->Action_Isomer Yes Ester Residual Ester Present? Decarb->Ester No Action_Decarb Modify Step 2: - Milder Hydrolysis (Temp) - Careful Acidic Workup Decarb->Action_Decarb Yes Action_Ester Modify Step 2: - Increase Reaction Time - Use Excess Base Ester->Action_Ester Yes Success Product Meets Specs Ester->Success No Action_Isomer->Start Re-run Synthesis Action_Decarb->Start Re-run Synthesis Action_Ester->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting synthesis issues.

References

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyrazole Compound Characterization

Welcome to the Technical Support Center for pyrazole compound characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole compound characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of pyrazole derivatives. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the accurate and efficient characterization of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why do the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum appear broad or as a single averaged signal?

This is a frequently observed phenomenon in N-unsubstituted pyrazoles and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1]

Troubleshooting Steps:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[1]

  • Solvent Effects: The rate of tautomeric exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. Conversely, protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange.[1]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be a powerful tool to identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.[1][2]

Question 2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared completely. What is the cause and how can I observe it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange leads to a significant broadening of the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]

  • Solvent Choice: In protic solvents such as D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Use a Dry Solvent: To minimize exchange with water, it is crucial to use a deuterated solvent that is as dry as possible.

  • Vary Concentration: The rate of intermolecular proton exchange can be influenced by the concentration of the sample. Acquiring spectra at different concentrations may help in observing the N-H proton.

  • ¹⁵N NMR Spectroscopy: For ¹⁵N-labeled compounds, direct observation of the nitrogen signals and their coupling to protons can provide invaluable information regarding the tautomeric state.[1]

Question 3: I have synthesized a 3(5)-substituted pyrazole and obtained a mixture of regioisomers. How can I use NMR to distinguish and assign the correct structure to each isomer?

The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][4] Unambiguous characterization is most reliably achieved using a combination of 1D and 2D NMR techniques.[4][5]

Workflow for Regioisomer Assignment:

Caption: Workflow for the separation and structural assignment of pyrazole regioisomers.

Detailed Protocol for NMR-based Structural Elucidation:

  • Purification: Separate the regioisomers using techniques like silica column chromatography.[5]

  • 1D NMR Analysis:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons and the substituents will differ between the two isomers.

    • ¹³C NMR: Similarly, the carbon chemical shifts of the pyrazole ring will be distinct for each regioisomer.[4]

  • 2D NMR Analysis for Unambiguous Assignment:

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for confirming the spatial proximity of protons. For a 1,3,5-trisubstituted pyrazole, a NOE correlation between the N1-substituent and the C5-substituent would confirm that regioisomer. Conversely, a lack of this correlation would suggest the other isomer.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton at the C4 position will show a correlation to both the C3 and C5 carbons, aiding in their assignment.[1]

Technique Information Gained Application in Pyrazole Characterization
¹H NMR Proton chemical shifts and coupling constants.Initial structural information and differentiation of isomers based on distinct proton environments.[6]
¹³C NMR Carbon chemical shifts.Differentiates isomers based on unique carbon environments of the pyrazole ring.[7]
NOESY/ROESY Through-space proton-proton correlations.Unambiguously determines the regiochemistry by identifying spatially close substituents.[5]
HMBC Long-range proton-carbon correlations.Confirms the carbon skeleton and the attachment of substituents.[1]
Mass Spectrometry (MS)

Question 4: My pyrazole isomers have the same molecular weight. How can I use mass spectrometry to differentiate them?

While isomers will have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.[8] The position of substituents on the pyrazole ring can influence the stability of the resulting fragment ions, leading to characteristic fragmentation pathways.[9]

Troubleshooting and Identification Strategy:

  • Tandem Mass Spectrometry (MS/MS): By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), you can generate fragment ions that are specific to each isomer.[8]

  • Fragmentation Pattern Analysis: Common fragmentation pathways for pyrazoles include the loss of HCN, N₂, and fragments from the substituents.[9][10] The relative abundances of these fragment ions can be used as a fingerprint to differentiate between isomers.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of fragment ions and lend further confidence to the structural assignment.[8]

  • Reference Standards: The most reliable method is to compare the MS/MS spectra of your unknown isomers to those of certified reference standards.

Caption: Generalized MS/MS fragmentation pathway for a pyrazole compound.

General Characterization and Purity

Question 5: I'm observing colored impurities in my pyrazole product, and the melting point is broad. What are the likely causes and how can I address this?

The presence of colored impurities and a broad melting point are often indicative of side products or incomplete reactions during synthesis.[3]

Common Byproducts and Impurities:

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during synthesis can lead to the presence of pyrazoline byproducts.[3]

  • Side Reactions of Hydrazine: The hydrazine starting material can undergo side reactions, leading to the formation of colored impurities.[3]

  • Di-addition Products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[3]

Troubleshooting and Purification Strategy:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts.

  • Purification Techniques:

    • Column Chromatography: This is a standard and effective method for separating the desired pyrazole from byproducts and unreacted starting materials.[5]

    • Recrystallization: For solid products, recrystallization can be an excellent method for removing impurities and obtaining a sharp melting point.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Structural Confirmation: After purification, use NMR and MS to confirm the structure and purity of the final product.

Question 6: My pyrazole compound appears to be degrading over time during storage. What are the recommended storage conditions?

The stability of pyrazole compounds can be influenced by their structure, as well as exposure to light, moisture, and oxygen.[11]

Factors Affecting Stability:

  • Hydrolysis: The presence of functional groups like esters can make the pyrazole derivative susceptible to hydrolysis, especially in non-neutral aqueous solutions.[11][12][13]

  • Oxidation: Degradation can be initiated by atmospheric oxygen, light, or trace metal impurities.[11]

  • Photosensitivity: Some pyrazole derivatives are sensitive to light and can undergo photodegradation upon exposure to UV or visible light.[11]

Recommended Storage Conditions:

  • Solid Compounds: Store in a cool, dry, and well-ventilated area in tightly sealed containers. For light-sensitive compounds, use amber vials or wrap the container in aluminum foil.[11] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

  • Solutions: The stability in solution is highly dependent on the solvent and the specific compound. For long-term storage, it is often best to dissolve the compound in a dry, aprotic solvent and store at low temperatures (e.g., -20°C).[11] Always refer to the manufacturer's datasheet for specific storage recommendations.

References

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. PubMed.
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium.
  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Semantic Scholar.
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Semantic Scholar.
  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • The 1H NMR spectrum of pyrazole in a nem
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [INVALID URL]
  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • The (1)
  • Common Problems. SDSU NMR Facility – Department of Chemistry.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Mass Spectrometry - Fragmentation P
  • 1 H-NMR spectrum of pyrazole (Clark, 2010).
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Optimization

Technical Support Center: A Researcher's Guide to Pyrazole Derivatives

Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of experiments involving this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to ensure the stability and integrity of your pyrazole derivatives, leading to more reliable and reproducible experimental outcomes.

Section 1: The Foundation - Proper Storage and Handling of Pyrazole Derivatives

The long-term stability of pyrazole derivatives is paramount for the validity of experimental results. Degradation can lead to a loss of potency, altered biological activity, and the introduction of confounding variables. The stability of these compounds is influenced by their intrinsic chemical structure, as well as external factors such as temperature, light, moisture, and oxygen.[1]

General Storage Recommendations

For solid pyrazole compounds, the following conditions are recommended to ensure their longevity:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration (2-8 °C) is often suitable.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store in tightly sealed containers.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[1]This minimizes exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[1]
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.[1]Some pyrazole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[1]
Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of pyrazole derivatives is crucial. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Personal Protective Equipment :

    • Eye Protection : Wear safety glasses with side shields or goggles.[3]

    • Hand Protection : Wear appropriate chemical-resistant gloves.[4]

    • Skin and Body Protection : Wear a lab coat and long pants. For larger quantities, a chemical-resistant apron may be necessary.[2]

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]

Section 2: Troubleshooting Experimental Challenges

This section addresses common issues encountered during the synthesis and experimental use of pyrazole derivatives in a question-and-answer format.

Synthesis and Purification

Q1: I'm observing the formation of multiple products in my pyrazole synthesis. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity can be influenced by several factors:

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact the outcome. For instance, some reactions show improved selectivity when catalyzed by acetic acid in solvents like DMSO or ethanol.

  • Reactant Structure: The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine derivative play a crucial role.[6]

  • Purification: If regioisomers are formed, they can sometimes be separated by column chromatography. Alternatively, for basic pyrazoles, purification via acid salt crystallization can be an effective method.[7]

Q2: My reaction mixture has turned a yellow or red color. What could be the cause?

A2: The development of color in your reaction mixture can often be attributed to side reactions involving the hydrazine starting material.[5] To mitigate this, ensure that the hydrazine is of high purity and is added slowly and at a controlled temperature to the reaction mixture.

Experimental Assays and Compound Stability

Q3: My pyrazole derivative is precipitating out of the aqueous buffer during my biological assay. How can I improve its solubility?

A3: Poor aqueous solubility is a frequent hurdle for many pyrazole derivatives.[6] Here’s a systematic approach to troubleshooting this issue:

  • Decrease Final Concentration: The simplest first step is to lower the final concentration of your compound in the assay.[8]

  • Incorporate a Co-solvent: Adding a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly improve solubility. However, be mindful of the final concentration, as high levels of DMSO can affect biological assays. A final DMSO concentration of ≤1% is generally recommended.[8]

  • pH Adjustment: The solubility of pyrazole derivatives can be pH-dependent. Determining the pKa of your compound and adjusting the buffer pH accordingly can enhance solubility. For acidic compounds, a higher pH generally increases solubility, while for basic compounds, a lower pH is often beneficial.[8]

  • Formulation Strategies: For in vivo studies or challenging in vitro assays, more advanced formulation strategies may be necessary. These can include the use of:

    • Co-solvents and Surfactants: A common formulation for oral administration is a mixture of DMSO, PEG400, and Tween-80.[6]

    • Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[6]

    • Nanosuspensions: Reducing the particle size to the nanometer range can improve the dissolution rate and solubility.[9]

Q4: I am observing unexpected fluorescence from my pyrazole derivative in a fluorescence-based assay. Is this a common issue?

A4: Yes, some pyrazole derivatives possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.[10][11] It is crucial to run appropriate controls to account for any background fluorescence from your compound. If the interference is significant, consider using an alternative, non-fluorescence-based assay to validate your results.

Q5: How can I tell if my pyrazole derivative has degraded, and how can I assess its stability?

A5: Visual inspection can sometimes reveal degradation, such as a change in color or the appearance of solid precipitates in a solution.[1] However, for a more definitive assessment, analytical techniques are necessary. A general protocol for assessing the stability of a pyrazole derivative is as follows:

Protocol: Assessing Pyrazole Derivative Stability by RP-HPLC

  • Initial Analysis: Prepare a stock solution of your pyrazole derivative in a suitable solvent (e.g., DMSO for storage, or the relevant assay buffer for experimental stability). Analyze this solution immediately by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a baseline chromatogram and determine the initial purity.[9][12]

  • Storage under Test Conditions: Store aliquots of the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), analyze the stored samples by RP-HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the chromatograms from the different time points to the initial chromatogram. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. The stability can be quantified by calculating the percentage of the parent compound remaining at each time point.[13]

Section 3: Preparing and Storing Stock Solutions

The integrity of your experimental data begins with the quality of your stock solutions.

Q6: What are the best practices for preparing stock solutions of pyrazole derivatives?

A6: To ensure accuracy and consistency:

  • Use High-Purity Solvents: Use anhydrous grade solvents, particularly for long-term storage, to prevent hydrolysis.

  • Accurate Weighing: Use a calibrated analytical balance to accurately weigh your compound.

  • Complete Dissolution: Ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but be cautious of potential degradation with heat-sensitive compounds.[6]

  • Proper Labeling: Clearly label vials with the compound name, concentration, solvent, and date of preparation.

Q7: What are the recommended storage conditions for pyrazole derivative stock solutions?

A7: For long-term storage, it is generally best to store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed vials to minimize solvent evaporation and degradation.[1] For aqueous solutions of derivatives prone to hydrolysis, it is often recommended to prepare them fresh for each experiment.[1]

Section 4: Visualizing Key Concepts

To further aid in understanding the principles discussed, the following diagrams illustrate important workflows and relationships.

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling Solid Solid Compound Cool_Dry Store in a cool, dry place Solid->Cool_Dry Tightly_Sealed Tightly sealed container Solid->Tightly_Sealed Protect_Light Protect from light (Amber vial) Solid->Protect_Light Inert_Atmosphere Consider inert atmosphere (Ar/N2) for sensitive compounds Tightly_Sealed->Inert_Atmosphere Handling Handling Procedure Fume_Hood Use in a well-ventilated fume hood Handling->Fume_Hood PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Handling->PPE Hygiene Practice good lab hygiene Handling->Hygiene

Caption: Recommended workflow for the storage and handling of solid pyrazole derivatives.

Troubleshooting_Solubility Start Compound Precipitates in Assay Buffer Concentration Decrease final concentration Start->Concentration Co_Solvent Add co-solvent (e.g., DMSO ≤1%) Concentration->Co_Solvent Still precipitates Success Compound Soluble Concentration->Success Resolved pH_Adjust Adjust buffer pH based on pKa Co_Solvent->pH_Adjust Still precipitates Co_Solvent->Success Resolved Formulation Advanced Formulation (Cyclodextrins, Nanosuspensions) pH_Adjust->Formulation Still precipitates pH_Adjust->Success Resolved Formulation->Success Resolved

Caption: Decision tree for troubleshooting solubility issues of pyrazole derivatives in aqueous assay buffers.

References

  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). Benchchem.
  • Pyrazolopyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). ACS Medicinal Chemistry Letters.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). Benchchem.
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014). Santa Cruz Biotechnology.
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  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
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  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). Molecules.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. (2012). Bioorganic & Medicinal Chemistry Letters.
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  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences.
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Troubleshooting

Technical Support Center: Navigating the Experimental Use of Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide practical, in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions. Pyrazole and its derivatives are a cornerstone in modern drug discovery, valued for their versatile pharmacological activities.[1][2][3] However, their unique chemical properties can present specific experimental challenges. This resource, grounded in established scientific principles and field-proven insights, will help you navigate these common pitfalls to ensure the integrity and success of your research.

Section 1: Solubility and Formulation Challenges

Poor aqueous solubility is one of the most common hurdles in the experimental use of pyrazole-based compounds, impacting everything from in vitro bioassays to in vivo efficacy studies.[1][4]

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is precipitating in my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic solubility issue. Many pyrazole compounds are highly lipophilic and will crash out of aqueous solutions.[5] The small amount of DMSO from your stock solution is likely insufficient to keep the compound dissolved at the final concentration.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound.

  • Increase DMSO Tolerance (Assay Permitting): Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system. While typically kept below 0.5%, some cell-based assays can tolerate up to 1%. However, be aware that DMSO itself can have biological effects.

  • Utilize Solubilizing Excipients: For in vitro assays, consider the use of non-ionic surfactants like Tween-80 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%). Always run an excipient-only control to ensure it doesn't interfere with your assay.

  • Consider a Different Solvent: While DMSO is common, other organic solvents like ethanol or PEG400 might offer better solubility for your specific compound, but their compatibility with the assay must be verified.[1]

Q2: I need to formulate my pyrazole compound for an in vivo animal study, but it has very poor water solubility. What are my options?

A2: Formulating poorly soluble pyrazoles for in vivo use is a multi-step process that requires careful selection of a vehicle to ensure bioavailability and minimize toxicity.[1] A single, universally applicable vehicle does not exist; formulation development is compound-specific.

Workflow for In Vivo Formulation Development

Below is a decision-making workflow for developing a suitable formulation for a poorly soluble pyrazole compound.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Selection & Optimization cluster_2 Phase 3: Final Formulation Start Start: Poorly Soluble Pyrazole Compound Screen Screen Solubility in Common Excipients Start->Screen Aqueous Is it soluble in aqueous vehicles (e.g., cyclodextrin)? Screen->Aqueous CoSolvent Is it soluble in co-solvent mixtures? Aqueous->CoSolvent No AqueousForm Formulate with HP-β-CD or similar Aqueous->AqueousForm Yes Suspension Can it be formulated as a suspension? CoSolvent->Suspension No CoSolventForm Formulate with DMSO/ PGE400/Tween-80 CoSolvent->CoSolventForm Yes SuspensionForm Formulate with Methylcellulose/ Tween-80 Suspension->SuspensionForm Yes End Final Formulation Ready Suspension->End No (Re-evaluate Compound) AqueousForm->End CoSolventForm->End SuspensionForm->End

Caption: Workflow for pyrazole compound formulation.

Quantitative Data: Solubility of a Model Pyrazole (Celecoxib)
SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp
Data sourced from BenchChem Application Notes.[1]
Protocol: Standard Co-Solvent Formulation for Oral Gavage

This protocol provides a common starting point for many pyrazole compounds.

Materials:

  • Pyrazole compound

  • DMSO (Dimethyl sulfoxide)

  • PEG400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Initial Solubilization: Accurately weigh the pyrazole compound. Dissolve it in a minimal volume of DMSO. The final DMSO concentration in the vehicle should ideally be below 10% (and often below 5%) to minimize toxicity.[1] Vortex or sonicate until fully dissolved.

  • Addition of Co-solvents: Sequentially add PEG400. A common ratio is to use PEG400 to make up 30-40% of the final volume. Vortex thoroughly after addition.[1]

  • Addition of Surfactant: Add Tween-80 to aid in creating a stable emulsion. A typical final concentration is 5-10%. Vortex again.[1]

  • Final Dilution: Bring the solution to the final volume with sterile saline. Vortex until you have a clear, homogenous solution or a stable, uniform suspension.

  • Pre-Dosing Check: Always visually inspect the formulation for any precipitation before administration. Prepare fresh on the day of the experiment.[1]

Section 2: Synthetic and Purification Pitfalls

The synthesis of substituted pyrazoles can be complicated by issues of regioselectivity and the formation of undesired side products.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the selectivity?

A1: This is a very common problem in pyrazole synthesis. The two carbonyl groups of the 1,3-dicarbonyl compound have different reactivities, leading to the formation of two different pyrazole regioisomers. Controlling this is key to a successful synthesis.[6]

Troubleshooting Strategies:

  • Solvent Choice: The polarity and hydrogen-bond-donating ability of the solvent can significantly influence the reaction's regioselectivity. Highly polar, acidic solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) can often favor the formation of one isomer over the other.[6]

  • pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls. Running the reaction under acidic (e.g., acetic acid) or basic conditions can shift the isomeric ratio. An initial screen of pH conditions is recommended.[6]

  • Steric and Electronic Bias: If possible, modify your starting materials. Introducing a bulky substituent near one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring reaction at the less hindered site.[6]

Q2: My reaction between an α,β-unsaturated ketone and hydrazine is yielding a pyrazoline, not the aromatic pyrazole I want. What's going wrong?

A2: The reaction of α,β-unsaturated carbonyls with hydrazines proceeds through a pyrazoline intermediate. The issue is that this intermediate is not being oxidized to the final aromatic pyrazole.[6] To promote the desired aromatization, you need to introduce an oxidation step.

Protocol: Promoting Aromatization to Pyrazole

  • In-Situ Oxidation: Include a mild oxidizing agent in the reaction mixture. Common choices include:

    • Elemental sulfur

    • Iodine (I₂) in the presence of a base

    • Air/Oxygen, sometimes bubbled through the reaction mixture, especially at elevated temperatures.

  • Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step. Reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be effective, though reaction conditions must be carefully optimized to avoid over-oxidation.

Section 3: Metabolic Instability and Off-Target Effects

The interaction of pyrazole compounds with metabolic enzymes and their potential for off-target activity are critical considerations in drug development and biological studies.[7][8]

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based kinase inhibitor shows potent activity in a biochemical assay, but is much weaker in a cell-based assay. What could be the reason?

A1: This discrepancy is common and can point to several issues, including poor cell permeability, efflux by transporters, or off-target effects. For pyrazoles, a key consideration is metabolic instability.[8] The compound may be rapidly metabolized by enzymes within the cells, such as cytochrome P450s (CYPs), leading to a lower effective concentration at the target.[7][9]

Troubleshooting and Investigation Workflow:

G Start Discrepancy Observed: Biochemical vs. Cellular Potency Permeability Assess Cell Permeability (e.g., PAMPA assay) Start->Permeability Metabolism Evaluate Metabolic Stability (Microsomal or Hepatocyte Assay) Start->Metabolism OffTarget Profile against a Kinase Panel Start->OffTarget Result1 Result1 Permeability->Result1 Low Permeability Result2 Result2 Metabolism->Result2 High Clearance/ Instability Result3 Result3 OffTarget->Result3 Significant Off-Target Hits Action1 Action1 Result1->Action1 Action: Modify structure to improve LogP/PSA Action2 Action2 Result2->Action2 Action: Identify metabolic soft spots and block metabolism Action3 Action3 Result3->Action3 Action: Redesign for selectivity

Caption: Investigating potency discrepancies.

Q2: How do I determine which CYP450 enzymes are metabolizing my pyrazole compound?

A2: Identifying the specific CYP isoforms responsible for your compound's metabolism is crucial for predicting drug-drug interactions and understanding its pharmacokinetic profile. This is typically done using a panel of human liver microsomes or recombinant CYP enzymes.[7]

Protocol: CYP450 Reaction Phenotyping
  • Incubation: Incubate your pyrazole compound at a single concentration with a panel of individual, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[7]

  • Analysis: After a set time, stop the reaction and analyze the mixture using LC-MS/MS to measure the rate of parent compound depletion or metabolite formation.

  • Identification: The enzyme(s) that show the highest rate of metabolism are the primary contributors to its clearance.[7][9]

  • Inhibitor Confirmation: To confirm, you can run an experiment with human liver microsomes and co-incubate with known selective inhibitors for the identified CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor validates that isoform's role.

Key Metabolic Pathways for Pyrazoles

Pyrazole compounds are subject to several common metabolic transformations mediated by CYPs and other enzymes. Understanding these can help in designing more stable analogues.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Pyrazole Compound Oxidation Oxidation (e.g., Hydroxylation, N-Oxide formation) Parent->Oxidation CYP450s, FMOs Demethylation N- or O-Demethylation Parent->Demethylation CYP450s (e.g., CYP3A4, CYP1A2) Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Demethylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Common metabolic pathways for pyrazole compounds.

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • E-H. K, et al. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. PubMed. [Link]

  • Pichard, L., et al. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. ResearchGate. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Tu, Y. Y., et al. (1981). Pyrazole-induced cytochrome P-450 in rat liver microsomes: an isozyme with high affinity for dimethylnitrosamine. Biochemical and Biophysical Research Communications. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Gaba, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Sharma, M. (2018). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Vaz, A. D. N., et al. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]

  • BenchChem Technical Support Team. (2025).
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Grela, E., et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Al-Salem, H. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid and its Analogs as Potential Kinase Inhibitors

Prepared by: Dr. Gemini, Senior Application Scientist Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2] This guide focuses on 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (Compound A), a representative member of this class, primarily used as a synthetic intermediate.[3] We explore its potential biological activity in the context of kinase inhibition by comparing it with strategically designed structural analogs. This document provides a framework for evaluating these compounds, detailing experimental protocols for biochemical and cell-based assays, presenting a structure-activity relationship (SAR) analysis based on hypothetical data, and offering insights into the causality behind the experimental design.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole derivatives are five-membered heterocyclic compounds that have garnered significant attention from medicinal chemists. Their structural versatility and ability to form key interactions with biological targets have led to their incorporation into numerous FDA-approved drugs.[2] A prominent area of interest is their application as protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[5][6]

The 1H-pyrazole-4-carboxylic acid core, in particular, has been identified as a valuable pharmacophore. The carboxylic acid group can act as a crucial hydrogen bond donor/acceptor or form salt bridges, anchoring the molecule within the active site of an enzyme, as seen in ALKBH1 inhibitors.[7] This guide aims to provide researchers with a comprehensive methodology for assessing the biological activity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (Compound A) and its analogs, using kinase inhibition and cancer cell proliferation as primary endpoints.

Compound Profiles for Comparative Analysis

To establish a clear structure-activity relationship (SAR), we will compare our lead compound (Compound A) with two rationally designed analogs. The modifications target key positions on the pyrazole scaffold: the 5-position ethoxy group and the 4-position carboxylic acid.

  • Compound A (Lead): 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

  • Analog 1 (Amide Derivative): 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxamide

  • Analog 2 (Modified Ether): 5-(Trifluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Rationale for Analog Selection:

  • Analog 1: The conversion of a carboxylic acid to a primary amide is a common strategy in medicinal chemistry. This change neutralizes the charge at physiological pH and alters the hydrogen bonding profile, which can significantly impact target engagement and cell permeability. Pyrazole-4-carboxamides are a well-established class of Aurora kinase inhibitors.[5][8][9]

  • Analog 2: Replacing the ethoxy group with a trifluoromethoxy group introduces a potent electron-withdrawing element. This modification can alter the electronics of the pyrazole ring and potentially introduce new, favorable interactions (e.g., halogen bonds) within a protein's binding pocket, often leading to enhanced potency.

Target Hypothesis: Aurora Kinase A

Given that numerous pyrazole-4-carboxamide derivatives have been identified as inhibitors of Aurora kinases A and B—critical regulators of cell division frequently overexpressed in tumors—we hypothesize that this family of compounds may target Aurora Kinase A (AURKA).[5][9] We will, therefore, focus our biochemical assays on this specific kinase.

Experimental Methodologies

To objectively compare the biological activity of the three compounds, a two-tiered approach is essential: a biochemical assay to assess direct target engagement and a cell-based assay to measure the downstream cellular effect.

Biochemical Assay: In Vitro Kinase Inhibition

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of each compound against our target, AURKA. A luminescence-based assay that quantifies ATP consumption (via ADP production) is a robust and widely used method.[10]

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Serial Dilution in DMSO D Dispense Compounds & DMSO Controls to Plate A->D B Prepare Kinase Reaction Mix (AURKA, Substrate, Buffer) E Add Kinase to Plate (Pre-incubation) B->E C Prepare Substrate/ATP Mix F Initiate Reaction: Add Substrate/ATP Mix C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) G->H I Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) H->I J Read Luminescence (Plate Reader) I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Workflow for the in vitro AURKA inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay [10][11]

  • Compound Preparation: Create a 10-point serial dilution series for each compound (e.g., from 100 µM to 5 nM) in 100% DMSO. Include a DMSO-only vehicle control.

  • Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Pre-incubation: Add 2.5 µL of recombinant human Aurora Kinase A enzyme in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing appropriate peptide substrate and ATP at its Km concentration) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data using vehicle (100% activity) and high-concentration inhibitor (0% activity) controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Antiproliferative Activity

To determine if the observed biochemical inhibition translates into a functional cellular outcome, we will assess the compounds' ability to inhibit the proliferation of a cancer cell line known to overexpress AURKA, such as the HeLa (cervical cancer) cell line.[5] An ATP-based luminescence assay is an excellent choice as it measures the metabolic activity of viable cells, which correlates with cell number.[12][13]

Workflow for Cell Proliferation Assay

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_detection Viability Measurement cluster_analysis Data Analysis A Culture HeLa Cells B Seed Cells into 96-well Plate A->B C Incubate 24h (Allow Adhesion) B->C E Add Compounds to Wells C->E D Prepare Compound Serial Dilutions D->E F Incubate for 72h E->F G Equilibrate Plate to Room Temp F->G H Add CellTiter-Glo® Reagent G->H I Lyse Cells & Generate Signal (Incubate) H->I J Read Luminescence I->J K Plot Dose-Response Curve J->K L Calculate GI50 Value K->L

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [12]

  • Cell Seeding: Seed HeLa cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add the diluted compounds to the cells. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the concentration of each compound that causes a 50% reduction in cell growth (GI50) by plotting the normalized luminescence signal against the log of the compound concentration and fitting to a dose-response curve.

Results and Discussion: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical but plausible data from the described experiments, which will be used to derive an SAR.

CompoundStructureModification vs. Compound AAURKA IC50 (nM)HeLa GI50 (nM)
A (Lead) 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid-5,200>10,000
Analog 1 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxamideAcid -> Amide85150
Analog 2 5-(Trifluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acidEthoxy -> Trifluoromethoxy3,100>10,000

Discussion:

  • The Importance of the Carboxamide: The most dramatic change in activity is observed between Compound A (IC50 = 5,200 nM) and Analog 1 (IC50 = 85 nM). Converting the carboxylic acid to a primary amide results in a ~60-fold increase in potency against AURKA. This suggests the neutral, hydrogen-bond donating and accepting amide group forms a more favorable set of interactions within the kinase's ATP-binding pocket than the negatively charged carboxylate. This finding is consistent with literature where pyrazole-4-carboxamides are effective kinase inhibitors.[5][9] Crucially, this biochemical potency translates directly to cellular activity, with Analog 1 showing a potent antiproliferative effect (GI50 = 150 nM), while the parent carboxylic acid has no effect. This indicates that the amide not only improves target binding but also likely possesses superior cell permeability.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the biological activity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid and its analogs. Our hypothetical results strongly suggest that while the lead compound itself is inactive, its amide derivative (Analog 1 ) is a potent inhibitor of Aurora Kinase A with corresponding antiproliferative effects in cancer cells.

This establishes a clear SAR, highlighting the 4-carboxamide as an essential feature for activity. Future research should focus on:

  • Expanding the SAR at the 5-position of the active carboxamide scaffold to further optimize potency.

  • Profiling Analog 1 against a broader panel of kinases to determine its selectivity.[14]

  • Confirming the mechanism of action in cells by measuring the inhibition of downstream AURKA substrates, such as phosphorylated Histone H3.[5]

  • Conducting in vivo studies to evaluate the pharmacokinetics and efficacy of promising analogs in animal models.[14]

By following the robust biochemical and cell-based protocols outlined herein, researchers can effectively screen and characterize novel pyrazole-based kinase inhibitors, accelerating the discovery of new therapeutic candidates.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

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  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (n.d.). Semantic Scholar. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). PubMed. [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (n.d.). ACS Publications. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

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  • 2.2.2. Cell proliferation assays The cell proliferation assay was performed using 3-(4,5-dimethylthiazol-2-yl). (n.d.). [Source not available].
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
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Comparative

A Comparative Guide to Pyrazole-Based Aurora Kinase Inhibitors: A Structure-Activity Relationship (SAR) Deep Dive

For researchers and drug development professionals navigating the intricate landscape of oncology, the Aurora kinase family presents a compelling target. These serine/threonine kinases are critical regulators of mitotic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of oncology, the Aurora kinase family presents a compelling target. These serine/threonine kinases are critical regulators of mitotic progression, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective Aurora kinase inhibitors. This guide provides an in-depth comparison of key pyrazole-based inhibitors, delving into their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies used to characterize them.

The Pyrazole Scaffold: A Foundation for Potency and Selectivity

The five-membered aromatic pyrazole ring is a versatile and synthetically accessible scaffold that has been extensively utilized in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing enzyme inhibitors. In the context of Aurora kinases, the pyrazole core often serves as a central hub for substituents that dictate potency and selectivity by interacting with key residues within the ATP-binding pocket.[3]

Comparative Analysis of Pyrazole-Based Aurora Kinase Inhibitors

To illustrate the nuances of SAR within this class of compounds, we will compare three prominent pyrazole-based Aurora kinase inhibitors: Tozasertib (VX-680), Barasertib (AZD1152), and Danusertib (PHA-739358). These compounds, while sharing a common pyrazole core, exhibit distinct selectivity profiles and potencies, highlighting the impact of subtle structural modifications.

InhibitorAurora A (IC50/Ki)Aurora B (IC50/Ki)Aurora C (IC50/Ki)Key Off-Targets (IC50/Ki)
Tozasertib (VX-680) 0.6 nM (Ki)[4][5]18 nM (Ki)[4][5]4.6 nM (Ki)[4][6]FLT3 (30 nM), Abl (30 nM)[6]
Barasertib (AZD1152-HQPA) 1369 nM (Ki)[7][8]0.37 nM (IC50)[7][9]17.0 nM (Ki)[7]FLT3-ITD[7]
Danusertib (PHA-739358) 13 nM (IC50)[10]79 nM (IC50)[10]61 nM (IC50)[10]Abl (25 nM), FGFR1 (47 nM), TrkA (31 nM)[10]

Note: IC50 and Ki values are compiled from various sources and may have been determined under different assay conditions. This table is for comparative purposes.

Tozasertib (VX-680) is a potent pan-Aurora kinase inhibitor, demonstrating low nanomolar inhibition of all three isoforms.[4][5] Its SAR is characterized by a cyclopropanecarboxamide group, which contributes to its high affinity.[6]

Barasertib (AZD1152-HQPA) , the active metabolite of the prodrug AZD1152, is a highly selective Aurora B inhibitor.[7][11] This remarkable selectivity is achieved through specific interactions within the Aurora B active site, which are less favorable in Aurora A.[11]

Danusertib (PHA-739358) is another pan-Aurora inhibitor but also exhibits significant activity against other kinases like Abl and FGFR1.[10] This multi-targeted profile can be advantageous in certain cancer contexts but also raises the potential for off-target effects.[12]

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of these inhibitors are dictated by the nature and position of substituents on the pyrazole ring.

SAR_of_Pyrazole_Inhibitors General SAR of Pyrazole-Based Aurora Kinase Inhibitors pyrazole Pyrazole Core R1 R1: Hinge Binding Region pyrazole->R1 R2 R2: Selectivity Pocket pyrazole->R2 R3 R3: Solvent Front pyrazole->R3 R4 R4: Hydrophobic Pocket pyrazole->R4 R1_desc Typically forms H-bonds with the kinase hinge region. e.g., Aminopyrimidine in Tozasertib. R1->R1_desc R2_desc Interacts with non-conserved residues, influencing selectivity. e.g., Substituents on the phenyl ring. R2->R2_desc R3_desc Extends into the solvent-exposed region. Modifications here can improve solubility and pharmacokinetic properties. R3->R3_desc R4_desc Occupies a hydrophobic pocket. e.g., Phenyl or substituted phenyl groups. R4->R4_desc ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Kinase_Substrate_Mix Prepare Kinase/Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution Prepare ATP Solution Add_ATP Add ATP (Initiate Reaction) ATP_Solution->Add_ATP Add_Inhibitor->Add_Kinase_Substrate Incubate_1 Incubate (10 min) Add_Kinase_Substrate->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate (60 min) Add_ATP->Incubate_2 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo_Reagent Incubate_3 Incubate (40 min) Add_ADP_Glo_Reagent->Incubate_3 Add_Detection_Reagent Add Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30-60 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that an inhibitor binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation. [13][14] Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Pyrazole inhibitor of interest

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein (for Western blotting)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the pyrazole inhibitor at various concentrations or with DMSO (vehicle control) for a specified time.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler. [15] * Cool the samples at room temperature for 3 minutes. [15]3. Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). [15]4. Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. [15]5. Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The pyrazole scaffold is a cornerstone in the development of Aurora kinase inhibitors. As demonstrated by the comparison of Tozasertib, Barasertib, and Danusertib, subtle modifications to the substituents on the pyrazole ring can profoundly impact potency and selectivity. A thorough understanding of the structure-activity relationships, guided by robust biochemical and cell-based assays, is paramount for the rational design of next-generation kinase inhibitors with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for the rigorous evaluation of such compounds, ensuring scientific integrity and advancing the field of targeted cancer therapy.

References

  • ACS Publications. Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • PubMed. Structure-based drug design of novel Aurora kinase A inhibitors. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • National Center for Biotechnology Information. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). [Link]

  • ResearchGate. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • ACS Publications. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. [Link]

  • ACS Publications. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • AstraZeneca Open Innovation. AZD1152 (Baracertib). [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • PubMed. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. [Link]

  • University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]

  • ResearchGate. IC 50 values and selectivity index of pyrazolines 1-5. [Link]

  • AACR Journals. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. [Link]

  • PubMed Central. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • PubMed. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. [Link]

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  • PubMed Central. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. [Link]

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  • PubMed. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. [Link]

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Validation

A Comparative Guide to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid and Other Bioisosteric Heterocyclic Compounds in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a lead c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a lead compound. The pyrazole ring system, a well-established pharmacophore, is a cornerstone of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a representative substituted pyrazole, with its bioisosteric counterparts, primarily focusing on thiazole and triazole derivatives. This analysis is grounded in available experimental data and established principles of medicinal chemistry to inform rational drug design.

Introduction to the Heterocyclic Scaffolds

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a polysubstituted pyrazole derivative. The pyrazole core is known for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The specific substitutions on this molecule—a methyl group at the N1 position, an ethoxy group at the C5 position, and a carboxylic acid at the C4 position—are expected to modulate its physicochemical properties and target interactions. The N-methylation can enhance metabolic stability, while the ethoxy group can influence lipophilicity and binding pocket interactions. The carboxylic acid provides a key site for forming salt bridges or hydrogen bonds with biological targets.[1]

Thiazole-4-carboxylic acids and Triazole-4-carboxylic acids are frequently employed as bioisosteric replacements for pyrazole-4-carboxylic acids.[4][5] Bioisosterism, the principle of substituting one functional group or moiety with another that has similar physical and chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design.[6] Thiazoles and triazoles, with their distinct electronic distributions and hydrogen bonding capabilities, offer a nuanced approach to optimizing a lead compound's efficacy, selectivity, and pharmacokinetic profile.

Comparative Analysis of Physicochemical and Biological Properties

The choice between a pyrazole, thiazole, or triazole core can significantly impact a compound's performance. The following table summarizes key comparative aspects based on general principles of medicinal chemistry and data from analogous compounds.

Property5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acidThiazole-4-carboxylic acid AnalogsTriazole-4-carboxylic acid Analogs
Ring Acidity/Basicity Weakly basic pyrazole ring.Thiazole ring is generally more basic than pyrazole.Triazole ring system's basicity varies with isomerism (1,2,3- vs 1,2,4-triazole).
Hydrogen Bonding The pyrazole ring has one hydrogen bond acceptor (N2). The carboxylic acid has both donor and acceptor capabilities.The thiazole ring has one hydrogen bond acceptor (N). The sulfur atom is generally not a hydrogen bond acceptor.Triazoles offer multiple hydrogen bond acceptors.
Dipole Moment The pyrazole ring possesses a significant dipole moment.Thiazoles also have a considerable dipole moment.Triazoles generally have a larger dipole moment than pyrazoles.
Metabolic Stability The N-methyl group can prevent N-dealkylation, a common metabolic pathway. The pyrazole ring is generally stable.The thiazole ring is metabolically stable.The triazole ring is known for its high metabolic stability.
Solubility The ethoxy group increases lipophilicity, while the carboxylic acid enhances aqueous solubility at physiological pH.Generally similar to pyrazoles, with specific substituents dictating the overall solubility.The increased number of nitrogen atoms can enhance aqueous solubility.

Performance in Biological Assays: A Comparative Overview

A study comparing a series of pyrazole-thiazole carboxamide derivatives as fungicides revealed that specific substitutions on either heterocycle could lead to potent activity.[7] For instance, certain pyrazole-thiazole compounds exhibited superior in vitro activity against Rhizoctonia cerealis compared to the commercial fungicide fluxapyroxad, which contains a pyrazole core.[7] This highlights that the biological activity is not solely dependent on the core heterocycle but is a result of the interplay between the scaffold and its substituents.

In another example, the bioisosteric replacement of the pyrazole moiety in the cannabinoid receptor antagonist rimonabant with thiazole, triazole, and imidazole rings yielded compounds with potent and selective CB1 antagonistic activity.[4][5] This demonstrates that these different heterocyclic cores can effectively mimic the spatial and electronic properties of the pyrazole ring to achieve similar biological outcomes.

The following table presents hypothetical comparative data based on the observed trends in the literature for antifungal activity.

CompoundHeterocyclic CoreTarget FungusMIC (µg/mL)
Compound A 5-Ethoxy-1-methyl-1H-pyrazoleCandida albicans8
Compound B 2-Amino-5-ethoxy-thiazoleCandida albicans16
Compound C 3-Amino-5-ethoxy-1H-1,2,4-triazoleCandida albicans4

This data is illustrative and based on general trends observed in the literature where triazoles often exhibit potent antifungal activity.

Structure-Activity Relationship (SAR) Insights

The substituents on the heterocyclic core play a pivotal role in determining the biological activity. For the pyrazole series, the N1-methyl group is a common feature in many active compounds, likely contributing to improved metabolic stability and target engagement.[8] The C5-alkoxy group, such as the ethoxy group in the title compound, can enhance binding to hydrophobic pockets within a target protein.[9] The C4-carboxylic acid is a versatile functional group that can participate in crucial hydrogen bonding and ionic interactions.

When considering bioisosteric replacements, the relative positions of the nitrogen atoms and other heteroatoms are critical. In triazoles, the additional nitrogen atom compared to pyrazole can lead to altered hydrogen bonding patterns and dipole moments, potentially improving target affinity and pharmacokinetic properties like solubility.[10] The sulfur atom in the thiazole ring introduces a different electronic and steric profile, which can also be exploited to fine-tune target interactions.

Experimental Protocols

Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process, starting from readily available materials. A plausible synthetic route involves the initial formation of a pyrazole ester intermediate, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate

This step involves the cyclization of a substituted acrylate with methylhydrazine.

  • Materials:

    • Ethyl 2-cyano-3-ethoxyacrylate

    • Methylhydrazine

    • Ethanol (absolute)

    • Triethylamine

  • Procedure:

    • Dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add methylhydrazine (1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Fungal strain (e.g., Candida albicans)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus in medium) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Visualization of Key Concepts

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis acrylate Ethyl 2-cyano-3-ethoxyacrylate ester Ethyl 5-ethoxy-1-methyl- 1H-pyrazole-4-carboxylate acrylate->ester Cyclization hydrazine Methylhydrazine hydrazine->ester ester_hydrolysis Pyrazole Ester Intermediate acid 5-Ethoxy-1-methyl-1H- pyrazole-4-carboxylic acid ester_hydrolysis->acid Saponification

Caption: Synthetic workflow for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Bioisosteric_Comparison cluster_properties Key Properties for Drug Design pyrazole Pyrazole Core activity Biological Activity pyrazole->activity selectivity Target Selectivity pyrazole->selectivity pk_props Pharmacokinetics pyrazole->pk_props thiazole Thiazole Core thiazole->activity thiazole->selectivity thiazole->pk_props triazole Triazole Core triazole->activity triazole->selectivity triazole->pk_props

Caption: Bioisosteric relationship between pyrazole, thiazole, and triazole cores.

Conclusion

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid represents a promising scaffold for drug discovery, benefiting from the well-established therapeutic potential of the pyrazole core. The strategic placement of ethoxy and N-methyl groups can confer advantageous physicochemical and pharmacokinetic properties. The comparison with its bioisosteric analogs, thiazoles and triazoles, reveals that while all three heterocyclic systems can serve as effective core structures, the subtle differences in their electronic and steric profiles offer medicinal chemists a valuable toolkit for fine-tuning drug candidates. The choice of heterocycle should be guided by a thorough analysis of the target binding site and the desired pharmacological profile. Further head-to-head experimental comparisons of these and other substituted heterocyclic carboxylic acids are warranted to build a more comprehensive understanding and guide future drug design efforts.

References

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (URL: [Link])

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (URL: [Link])

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (URL: [Link])

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Comparative

A Comparative Guide to Validating the In Vivo Efficacy of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid as a Novel Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Section 1: Pre-Clinical Rationale & Hypothesis Generation The landscape of hyperuricemia and gout management has been long dominated by a limited number of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Pre-Clinical Rationale & Hypothesis Generation

The landscape of hyperuricemia and gout management has been long dominated by a limited number of therapeutic mechanisms. While effective, current standards of care are not without limitations, including hypersensitivity reactions and insufficient efficacy in certain patient populations, necessitating the discovery of novel agents.[1] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various enzymes.[2][3][4] Specifically, pyrazole-based compounds have been successfully developed as inhibitors of xanthine oxidase (XO), the critical enzyme in the purine catabolism pathway responsible for uric acid production.[2][3][5]

The compound of interest, 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (herein referred to as "EMPCA"), possesses structural motifs consistent with known non-purine XO inhibitors.[5][6] Its pyrazole core, substituted with a methyl group at the N1 position and featuring a carboxylic acid moiety, suggests a potential binding interaction within the molybdenum-pterin active site of the XO enzyme, analogous to established inhibitors.[5]

Hypothesis: Based on its structural characteristics, we hypothesize that EMPCA is a novel, orally bioavailable inhibitor of xanthine oxidase. We predict that in vivo, EMPCA will effectively reduce serum uric acid (SUA) levels in a dose-dependent manner, with an efficacy and safety profile comparable or superior to existing therapies. This guide outlines a comprehensive strategy to validate this hypothesis through a rigorous, self-validating comparative study.

Section 2: Comparative Framework for In Vivo Validation

To establish the therapeutic potential of EMPCA, its efficacy must be benchmarked against current, clinically approved standards of care. This provides essential context for interpreting the experimental data and making informed decisions about the compound's future development.

  • Positive Control 1: Allopurinol - A purine analog and the first-line therapy for gout for decades.[7] It acts as a competitive inhibitor of xanthine oxidase.[8][9][10] Its well-characterized efficacy and safety profile make it an essential benchmark.[1]

  • Positive Control 2: Febuxostat - A potent, non-purine selective inhibitor of xanthine oxidase.[11][12] It offers an alternative for patients who cannot tolerate allopurinol.[12] As EMPCA is also a non-purine candidate, Febuxostat represents a more direct structural and mechanistic comparator.[11]

  • Vehicle Control: This group receives the formulation solution (e.g., 0.5% carboxymethyl cellulose) without the active compound. It is crucial for demonstrating that any observed effects are due to the test compounds and not the delivery vehicle itself.

Section 3: Designing a Self-Validating In Vivo Study

The primary objective is to assess the uric acid-lowering effect of EMPCA in a robust and reproducible animal model of hyperuricemia. The potassium oxonate-induced hyperuricemia model in rodents is the gold standard for this purpose.[13][14][15] Most mammals, unlike humans, possess the enzyme uricase, which degrades uric acid. Potassium oxonate inhibits uricase, causing an accumulation of uric acid in the blood and thus creating a model that better mimics the human condition of hyperuricemia.[14][16]

Experimental Workflow Diagram

Figure 1. Experimental workflow for in vivo efficacy validation.

Key Study Parameters:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.[15]

  • Group Size: A minimum of n=6 animals per group is recommended to achieve statistical power.[15]

  • Induction Agent: Potassium Oxonate, typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at 250 mg/kg, one hour before the administration of test compounds.[15][17][18]

  • Test Groups:

    • Normal Control (No potassium oxonate, vehicle only)

    • Hyperuricemic Model Control (Potassium oxonate + vehicle)

    • Positive Control: Allopurinol (e.g., 5 mg/kg, p.o.)[17]

    • Positive Control: Febuxostat (e.g., 5 mg/kg, p.o.)

    • EMPCA - Low Dose (e.g., 5 mg/kg, p.o.)

    • EMPCA - Medium Dose (e.g., 10 mg/kg, p.o.)

    • EMPCA - High Dose (e.g., 20 mg/kg, p.o.)

  • Primary Endpoint: Serum Uric Acid (SUA) levels at various time points post-dosing.

  • Secondary Endpoints: Serum creatinine and blood urea nitrogen (BUN) to monitor for potential nephrotoxicity.[13]

This design is "self-validating" because the significant increase in SUA in the Hyperuricemic Model group compared to the Normal Control group confirms the model's success. Furthermore, the expected significant reduction in SUA by Allopurinol and Febuxostat validates the model's sensitivity to known XO inhibitors.

Section 4: Protocol Deep Dive: Step-by-Step Methodologies

Adherence to detailed, standardized protocols is paramount for reproducibility and data integrity. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and relevant FDA guidance.[15][19][20][21]

Protocol 1: Induction of Hyperuricemia and Compound Administration

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (22-25°C, 12-hour light/dark cycle) for at least 7 days with free access to standard chow and water.[16]

  • Fasting: Prior to the experiment, fast animals overnight (approx. 12-16 hours) but allow ad libitum access to water.

  • Baseline Sample: On the day of the experiment (Day 0), collect a baseline blood sample (~0.2 mL) from the tail vein of each rat.

  • Hyperuricemia Induction: Prepare a fresh suspension of potassium oxonate in 0.5% carboxymethyl cellulose (CMC) sodium solution. Administer 250 mg/kg of potassium oxonate via intraperitoneal (i.p.) injection to all animals except the Normal Control group.[15][18]

  • Compound Administration: One hour after potassium oxonate injection, administer the test compounds or vehicle orally (p.o.) by gavage.[15][17]

    • Vehicle: 0.5% CMC-Na solution.

    • Test Compounds: Allopurinol, Febuxostat, and EMPCA doses, freshly prepared in the vehicle.

Protocol 2: Blood Sampling and Serum Analysis

  • Post-Dose Blood Collection: Collect blood samples (~0.2 mL) from the tail vein at specified time points (e.g., 2, 4, and 6 hours) after compound administration.[15]

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3,000 rpm for 15 minutes at 4°C.[15][16]

  • Sample Storage: Collect the supernatant (serum) and store at -80°C until analysis.[16]

  • Biochemical Analysis:

    • Measure serum uric acid concentrations using a commercial colorimetric or enzymatic assay kit, following the manufacturer's instructions.[22][23][24][25] These kits typically rely on the uricase-peroxidase reaction to produce a colored product measured spectrophotometrically.[23][24]

    • Similarly, measure serum creatinine and BUN levels using appropriate commercial kits.

Section 5: Data Interpretation & Comparative Efficacy Analysis

Data should be presented clearly to allow for direct comparison between EMPCA and the established benchmarks.

Purine Metabolism & Xanthine Oxidase Inhibition Pathway

Purine_Pathway Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Elevated levels lead to Hyperuricemia) XO1->Xanthine XO2->UricAcid Inhibitors EMPCA Allopurinol Febuxostat Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition caption Figure 2. Mechanism of Xanthine Oxidase inhibition.

Figure 2. Mechanism of Xanthine Oxidase inhibition.

Table 1: Hypothetical Comparative Efficacy on Serum Uric Acid (SUA) Levels (mg/dL) at 4 hours Post-Dose

Treatment Group (n=6)Dose (mg/kg, p.o.)Mean SUA (mg/dL) ± SEM% Reduction vs. Model
Normal Control-1.5 ± 0.2-
Hyperuricemic ModelVehicle6.8 ± 0.50%
Allopurinol53.6 ± 0.447.1%
Febuxostat53.1 ± 0.354.4%
EMPCA54.5 ± 0.533.8%
EMPCA103.4 ± 0.450.0%
EMPCA202.9 ± 0.357.4%
p < 0.05 compared to Hyperuricemic Model group

Interpretation:

  • Model Validation: The significant increase in SUA from 1.5 mg/dL (Normal) to 6.8 mg/dL (Model) confirms successful induction of hyperuricemia.

  • Positive Control Validation: The significant reduction in SUA by Allopurinol (47.1%) and Febuxostat (54.4%) confirms the model's responsiveness.[11]

  • EMPCA Efficacy: The data shows a clear dose-dependent reduction in SUA levels by EMPCA. The medium dose (10 mg/kg) shows efficacy comparable to Allopurinol, while the high dose (20 mg/kg) demonstrates efficacy slightly superior to Febuxostat at the tested dose.[11] This provides strong evidence for EMPCA's in vivo activity as an XO inhibitor.

Table 2: Hypothetical Safety Profile (Serum Creatinine and BUN)

Treatment GroupDose (mg/kg, p.o.)Creatinine (mg/dL) ± SEMBUN (mg/dL) ± SEM
Normal Control-0.4 ± 0.0518 ± 1.5
Hyperuricemic ModelVehicle0.8 ± 0.0725 ± 2.0
Allopurinol50.6 ± 0.0621 ± 1.8
Febuxostat50.5 ± 0.0520 ± 1.7
EMPCA200.5 ± 0.0620 ± 1.9

Interpretation:

  • Hyperuricemia can sometimes be associated with mild renal stress, as indicated by the slight elevation of creatinine and BUN in the model group.

  • The normalization of these markers by Allopurinol, Febuxostat, and the highest dose of EMPCA suggests that the compounds do not induce nephrotoxicity and may even ameliorate the mild renal stress associated with the model.

Section 6: Conclusion & Future Directions

This guide provides a comprehensive framework for the in vivo validation of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (EMPCA) as a novel xanthine oxidase inhibitor. The proposed comparative study design, utilizing the potassium oxonate-induced hyperuricemia model and benchmarking against Allopurinol and Febuxostat, allows for a robust and scientifically sound evaluation of efficacy and safety.

Based on the hypothetical data, EMPCA demonstrates potent, dose-dependent urate-lowering activity with an efficacy profile comparable or superior to the current standards of care. The favorable safety profile further strengthens its potential as a therapeutic candidate.

Next Steps:

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of EMPCA to understand its half-life and bioavailability.[26][27]

  • Chronic Dosing Studies: Evaluate the efficacy and safety of EMPCA over a longer treatment period (e.g., 7-14 days) to assess sustained urate-lowering effects.

  • In Vitro XO Inhibition Assay: Quantify the direct inhibitory activity (IC50) of EMPCA on purified xanthine oxidase to confirm the mechanism of action.

  • Toxicity Studies: Conduct formal acute and sub-chronic toxicity studies in rodent and non-rodent species to establish a comprehensive safety profile in line with regulatory guidelines.[28]

Successful completion of these studies will provide the necessary data package to support the progression of EMPCA into further pre-clinical development and, ultimately, towards clinical evaluation as a novel treatment for hyperuricemia and gout.

References

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  • MDPI. (2023). Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers.
  • Envol Biomedical. (2025). Evolving FDA Guidance on the Role of Animals in Research Aims to Improve the Efficiency of Drug Development through Science Based Decisions.
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  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
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Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures and post...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures and post-market withdrawals. This guide provides a detailed framework for the cross-reactivity profiling of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid , a heterocyclic compound with potential therapeutic applications. While primarily utilized as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs), particularly enzyme inhibitors, its biological activity profile remains to be fully elucidated.[1] This guide will equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously assess its selectivity.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4] This inherent biological promiscuity of the pyrazole nucleus underscores the critical need for a thorough investigation of potential cross-reactivities for any new derivative. This guide will therefore present a hypothetical, yet scientifically plausible, scenario where 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is being investigated as a selective inhibitor of a key therapeutic target. We will then outline a comprehensive strategy to de-risk this compound by profiling it against a panel of clinically relevant off-targets.

Hypothetical Target and Rationale for Off-Target Selection

For the purpose of this guide, we will hypothesize that 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid has been designed as a selective inhibitor of Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway. The rationale for this hypothesis is the well-documented anti-inflammatory activity of many pyrazole-containing compounds, such as celecoxib.

The selection of an appropriate off-target panel is a critical step in any cross-reactivity study. It should be guided by both structural similarity to the primary target and a broader consideration of targets implicated in common adverse drug events. Our proposed panel for profiling 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid includes:

  • Isoforms of the primary target: To assess selectivity within the same enzyme family.

  • Structurally related targets: To identify potential interactions with proteins sharing similar binding site features.

  • A panel of common "safety" targets: To proactively screen for interactions that are frequently associated with adverse effects.

Target Class Specific Target Rationale for Inclusion
Primary Target Isoform Cyclooxygenase-1 (COX-1)To determine selectivity for COX-2 over the constitutively expressed COX-1, which is crucial for minimizing gastrointestinal side effects.
Related Enzymes 5-Lipoxygenase (5-LOX)As another key enzyme in the arachidonic acid cascade, inhibition of 5-LOX could indicate broader effects on inflammatory pathways.
Kinase Panel (representative) Src, Abl, EGFRTo screen for off-target kinase inhibition, a common source of toxicity.
GPCR Panel (representative) Adrenergic Receptors (α1, β2), Muscarinic Receptor (M1)To assess potential interactions with G-protein coupled receptors, which can lead to a variety of side effects.
Ion Channel Panel (representative) hERGTo evaluate the risk of cardiac toxicity, as hERG channel blockade is a major concern in drug development.

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach combining biochemical and cell-based assays is essential for a comprehensive cross-reactivity assessment. The following workflow provides a robust strategy for profiling 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Interpretation biochem_start Compound Dilution Series enzyme_inhibition Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX, Kinases) biochem_start->enzyme_inhibition radioligand_binding Radioligand Binding Assays (GPCRs, Ion Channels) biochem_start->radioligand_binding ic50_calc IC50/Ki Determination enzyme_inhibition->ic50_calc radioligand_binding->ic50_calc cell_assay Functional Cellular Assay (e.g., PGE2 production in stimulated macrophages) cell_assay->ic50_calc selectivity_index Selectivity Index Calculation ic50_calc->selectivity_index risk_assessment Cross-Reactivity Risk Assessment selectivity_index->risk_assessment

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Comparative

Benchmarking 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid Against Known Anti-Inflammatory Drugs: A Technical Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical benchmarking of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative, against established non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole scaffolds are integral to numerous clinically approved pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, and anti-cancer effects.[1][2][3][4] Given the structural characteristics of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, it is hypothesized to exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.

This document outlines a rigorous, multi-tiered approach to compare the efficacy and selectivity of this investigational compound with a selective COX-2 inhibitor, Celecoxib, and a non-selective COX inhibitor, Ibuprofen. The experimental protocols described herein are designed to provide robust, reproducible data to inform go/no-go decisions in the early stages of drug development.

Rationale for Comparator Selection

The selection of appropriate comparators is critical for contextualizing the pharmacological profile of a new chemical entity.

  • Celecoxib : A diaryl-substituted pyrazole derivative, Celecoxib is a selective COX-2 inhibitor.[1] Its structural similarity and well-defined mechanism of action make it an ideal benchmark for assessing potential COX-2 selectivity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Ibuprofen : As a non-selective inhibitor of both COX-1 and COX-2, Ibuprofen serves as a crucial control to determine the selectivity index of the test compound.[3] Comparing the inhibitory activity against both COX isoforms is essential for predicting the potential for gastrointestinal side effects, which are often associated with COX-1 inhibition.

In Vitro Benchmarking: COX Inhibition Assays

The initial phase of benchmarking involves determining the direct inhibitory effect of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid on COX-1 and COX-2 enzymes and comparing its potency to Celecoxib and Ibuprofen.

To quantify the 50% inhibitory concentration (IC50) of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid against human recombinant COX-1 and COX-2 enzymes.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Heme - Test Compounds (Serial Dilutions) add_reagents Add to wells: 1. Assay Buffer 2. Heme 3. COX-1 or COX-2 Enzyme prep_reagents->add_reagents prep_enzyme Prepare Enzymes: - Human Recombinant COX-1 - Human Recombinant COX-2 prep_enzyme->add_reagents add_inhibitor Add Test Compounds (or Vehicle/Reference Drugs) add_reagents->add_inhibitor incubate_inhibitor Incubate (15 min, RT) (Allows for inhibitor binding) add_inhibitor->incubate_inhibitor initiate_reaction Initiate Reaction: Add Arachidonic Acid incubate_inhibitor->initiate_reaction incubate_reaction Incubate (10 min, 37°C) (Allows for substrate conversion) initiate_reaction->incubate_reaction terminate_reaction Terminate Reaction: Add Stop Solution (e.g., HCl) incubate_reaction->terminate_reaction detect_pge2 Measure Prostaglandin E2 (PGE2) (e.g., via Enzyme Immunoassay - EIA) terminate_reaction->detect_pge2 analyze_data Calculate % Inhibition & Determine IC50 Values detect_pge2->analyze_data

Caption: Workflow for the in vitro COX inhibition assay.

This protocol is adapted from standard commercially available COX inhibitor screening kits.[5][6]

  • Reagent Preparation :

    • Prepare stock solutions of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, Celecoxib, and Ibuprofen in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final assay concentrations.

  • Enzyme and Cofactor Addition :

    • In a 96-well plate, add assay buffer, heme cofactor, and either recombinant human COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation :

    • Add the diluted test compounds, reference drugs, or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation :

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation :

    • Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).

  • Reaction Termination :

    • Stop the reaction by adding a stop solution, such as a solution of hydrochloric acid.

  • Detection :

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA).[7] The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 produced.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acidExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~15~0.04~375
Ibuprofen (Reference)~13[3]~370[3]~0.035
In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory activity in a physiological context, the carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for acute inflammation.[2][8][9]

To evaluate the ability of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid to reduce acute inflammation in vivo and compare its efficacy to Celecoxib and Ibuprofen.

cluster_pre Pre-Treatment cluster_induction Induction & Measurement cluster_analysis Analysis & Biomarkers acclimatize Acclimatize Animals (e.g., Sprague-Dawley Rats) baseline Measure Baseline Paw Volume (Using a Plethysmometer) acclimatize->baseline dosing Administer Compounds Orally (p.o.): - Vehicle Control - Test Compound - Celecoxib - Ibuprofen baseline->dosing induce_edema Induce Inflammation: Inject 1% Carrageenan (Subplantar, Right Hind Paw) dosing->induce_edema measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induce_edema->measure_edema euthanize Euthanize Animals (e.g., at 5 hours post-carrageenan) measure_edema->euthanize calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition collect_samples Collect Paw Tissue & Blood euthanize->collect_samples analyze_tissue Analyze Paw Tissue: - PGE2 Levels (ELISA) - TNF-α Levels (ELISA) collect_samples->analyze_tissue analyze_tissue->calculate_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

  • Animal Acclimatization :

    • Male Sprague-Dawley rats (180-220g) are acclimatized for at least one week before the experiment.

  • Baseline Measurement :

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration :

    • Animals are randomly assigned to treatment groups.

    • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, Celecoxib (e.g., 30 mg/kg)[10][11], Ibuprofen (e.g., 40 mg/kg)[12], or vehicle control are administered orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema :

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension into the right hind paw.[13]

  • Edema Measurement :

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]

  • Data Analysis :

    • The percentage increase in paw volume is calculated for each animal.

    • The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

  • Biomarker Analysis (Optional) :

    • At the end of the experiment, animals are euthanized, and the inflamed paw tissue and blood samples are collected.

    • Paw tissue can be homogenized to measure levels of pro-inflammatory mediators such as Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) using specific ELISA kits.[14][15][16][17]

Treatment Group (Dose)% Inhibition of Paw Edema (at 3 hours)Paw Tissue PGE2 Levels (% of Control)Serum TNF-α Levels (% of Control)
Vehicle Control0%100%100%
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (Dose 1)Experimental ValueExperimental ValueExperimental Value
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (Dose 2)Experimental ValueExperimental ValueExperimental Value
Celecoxib (30 mg/kg, p.o.)Reference ValueReference ValueReference Value
Ibuprofen (40 mg/kg, p.o.)Reference ValueReference ValueReference Value
Interpretation and Next Steps

The collective data from these in vitro and in vivo studies will provide a robust initial assessment of the anti-inflammatory potential of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

  • A potent inhibition of COX-2 with a high selectivity index, coupled with significant efficacy in the paw edema model, would strongly support its further development as a selective anti-inflammatory agent.

  • Potent, non-selective inhibition of both COX-1 and COX-2 would classify the compound as a traditional NSAID, warranting further investigation into its gastrointestinal safety profile.

  • A lack of significant activity in these assays would suggest that the compound's potential therapeutic applications may lie outside the realm of COX-mediated inflammation.

This systematic benchmarking approach ensures that decisions regarding the progression of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid are based on solid, comparative data, thereby de-risking subsequent, more resource-intensive stages of drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Fakhri, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Hosseinzadeh, A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Al-Salami, H., et al. (2018). Carrageenan-induced inflammation impediment in rats. Bio-protocol. Retrieved from [Link]

  • BT-Labs. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]

  • Hosseinzadeh, A., et al. (2017). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. Retrieved from [Link]

  • Current Protocols. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Retrieved from [Link]

  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Konciv. (n.d.). Carrageenan-induced rat paw edema model: Significance and symbolism. Retrieved from [Link]

  • RayBiotech. (n.d.). Human TNF alpha ELISA Kit. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD). Retrieved from [Link]

  • ResearchGate. (n.d.). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia.... Retrieved from [Link]

  • J-Stage. (n.d.). A Novel 1,5-Diarylpyrazole Derivative Exerts Its Anti-inflammatory Effect by Inhibition of Cyclooxygenase-2 Activity as a Prodrug. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). COX | COX pathway | COX inhibitors. Retrieved from [Link]

  • ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Synthetic Routes of Pyrazole Carboxylic Acids: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Pyrazole Carboxylic Acids The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in a remarkable number of blockbuster pharmaceuticals and agrochemicals.[3][5][6] When functionalized with a carboxylic acid group, the pyrazole scaffold's utility is magnified, providing a critical anchor for molecular interactions with biological targets and a versatile handle for further synthetic modifications.[3] These compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties.[1][2][6][7]

Given their significance, the efficient and regioselective synthesis of pyrazole carboxylic acids is a topic of paramount importance for organic and medicinal chemists. This guide provides an in-depth comparative analysis of the principal synthetic strategies, offering insights into the causality behind experimental choices, detailed protocols for key methodologies, and a clear framework for selecting the optimal route for a given target molecule.

Logical Workflow for Pyrazole Carboxylic Acid Synthesis

The synthesis of a pyrazole carboxylic acid derivative fundamentally involves the construction of the heterocyclic ring from acyclic precursors. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern (regiochemistry), and scalability requirements. The general workflow can be visualized as selecting a core strategy, executing the key cyclization reaction, and performing subsequent functional group interconversions if necessary.

G cluster_0 Strategic Planning cluster_1 Core Synthetic Approaches cluster_2 Execution & Finalization Start Target Pyrazole Carboxylic Acid Structure Decision Analyze Substitution Pattern & Available Precursors Start->Decision Knorr Knorr Synthesis (from 1,3-Dicarbonyls) Decision->Knorr 1,3-Dicarbonyl precursor available Unsaturated Cyclocondensation (from α,β-Unsaturated Systems) Decision->Unsaturated Unsaturated precursor route is favorable Cycloaddition [3+2] Cycloaddition Decision->Cycloaddition Diazo/Alkyne route offers best regiocontrol MCR Multicomponent Reactions (MCR) Decision->MCR One-pot efficiency is a priority Reaction Execute Cyclization/ Cyclocondensation Reaction Knorr->Reaction Unsaturated->Reaction Cycloaddition->Reaction MCR->Reaction Hydrolysis Ester Hydrolysis (if necessary) Reaction->Hydrolysis End Final Product: Pyrazole Carboxylic Acid Hydrolysis->End G cluster_knorr Knorr Pyrazole Synthesis Mechanism start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation at Ketone cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular Attack on Ester product Pyrazolone Product cyclized->product Dehydration (-H2O) aromatization Aromatization (Tautomerization) product->aromatization Keto-Enol Tautomerism final_product Final Aromatic Pyrazole aromatization->final_product

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a standard Knorr-type reaction using a β-ketoester. [1][8]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2,4-dioxo-4-phenylbutanoate (1a-j intermediate from similar syntheses) (10 mmol) in 30 mL of glacial acetic acid.

  • Reaction Initiation: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 eq) dropwise. Causality: Glacial acetic acid serves as both the solvent and a catalyst to facilitate the condensation and dehydration steps.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled mixture onto 100 g of crushed ice with stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from an ethanol/water mixture to yield the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. [1]

II. [3+2] Cycloaddition Reactions: A Modern and Regiocontrolled Approach

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for synthesizing pyrazoles with excellent control over regioselectivity. [9][10]This reaction involves a 1,3-dipole (like a diazo compound or a nitrilimine) reacting with a dipolarophile (like an alkyne or alkene). [9] Mechanism and Application

To synthesize pyrazole carboxylic acid esters, the typical strategy involves the reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkyne. The diazo compound acts as the three-atom (C-N-N) component, and the alkyne serves as the two-atom component. The concerted or stepwise cycloaddition leads directly to the pyrazole ring.

The regioselectivity is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. This predictability is a major advantage over classical condensation methods. For example, the reaction of ethyl diazoacetate with terminal alkynes often yields 3-carboxy pyrazoles with high regioselectivity. [9]

G cluster_cyclo [3+2] Cycloaddition for Pyrazole Synthesis start Diazo Compound (1,3-Dipole) + Alkyne (Dipolarophile) transition Concerted or Stepwise Cycloaddition start->transition intermediate Initial Cycloadduct (3H-Pyrazole) transition->intermediate product Aromatization (Prototropic Shift) intermediate->product final_product Final Aromatic Pyrazole product->final_product

Figure 3: Conceptual pathway for [3+2] cycloaddition synthesis.

Experimental Protocol: Synthesis of a 3,5-Disubstituted-4-bromo-1H-pyrazole

This protocol describes a one-pot synthesis where the diazo compound and alkyne are generated in situ. [10]

  • Reaction Setup: To a solution of an appropriate terminal alkyne (1.0 mmol) in acetonitrile (5 mL) in a sealed tube, add tosylhydrazone (1.2 mmol) and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture. Causality: DBU acts as a base to generate the diazo compound from the tosylhydrazone in situ.

  • Heating: Seal the tube and heat the reaction mixture at 80°C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyrazole product.

III. Multicomponent Reactions (MCRs): The Path to Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach to complex molecules. [11][12][13]Several MCRs have been developed for the synthesis of highly substituted pyrazole-4-carboxylic acid esters. [11][12] A common three-component strategy involves the reaction of an aldehyde, an active methylene compound (like ethyl acetoacetate), and a hydrazine in the presence of a catalyst. [11][13]This approach allows for significant molecular diversity by simply varying the three starting components.

Experimental Protocol: One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Esters

This protocol utilizes a recyclable magnetic ionic liquid as a catalyst. [11]

  • Catalyst and Reactant Mixing: In a round-bottom flask, place [bmim][FeCl4] (0.1 mmol) as the magnetic ionic liquid catalyst. Add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).

  • Reaction Conditions: Stir the mixture at 80°C for the appropriate time (typically 1-2 hours), with a gentle flow of oxygen as an oxidant.

  • Catalyst Separation: After the reaction is complete, cool the mixture. Add ethyl acetate and separate the catalyst using an external magnet. The catalyst can be washed, dried, and reused.

  • Product Isolation: Decant the ethyl acetate solution and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative. Yields are often reported in the 75-92% range. [11]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a strategic decision based on several factors. The following table provides a comparative overview to guide this selection process.

FeatureKnorr Synthesis (from 1,3-Dicarbonyls)[3+2] CycloadditionMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyl compounds (e.g., β-ketoesters), Hydrazines [8][14]Diazo compounds (or precursors), Alkynes/Alkenes [9]Aldehydes, Active Methylene Compounds, Hydrazines [11][13]
Regioselectivity Often moderate to good; dependent on electrophilicity of carbonyls. [15]Can lead to mixtures. [15]Generally high and predictable, governed by frontier molecular orbital theory. [10][16]Can be highly regioselective, but may depend on the specific reaction and catalyst used. [12]
Yields Good to excellent.Good to excellent.Good to excellent, often very high. [11]
Substrate Scope Very broad; a vast number of 1,3-dicarbonyls and hydrazines are available.Broad, but availability/stability of some diazo compounds can be a limitation.Extremely broad, allows for rapid generation of diverse libraries.
Reaction Conditions Typically requires heating (reflux) in acid or base.Varies from room temperature to elevated temperatures; often requires metal catalysts (e.g., Cu, Rh). [10]Often mild, can be catalyzed by Lewis acids, ionic liquids, or nanoparticles. [5][11]
Key Advantages Well-established, reliable, uses readily available starting materials. [17]Excellent regiocontrol, access to substitution patterns difficult to obtain otherwise. [16]High efficiency, atom economy, operational simplicity (one-pot). [5][11]
Key Limitations Potential for regioisomeric mixtures with unsymmetrical substrates. [15][16]Some diazo compounds are hazardous/unstable; may require expensive catalysts.Reaction discovery and optimization can be complex.

Conclusion

The synthesis of pyrazole carboxylic acids is a mature field with a rich diversity of reliable methods. The classical Knorr synthesis remains a robust and go-to method due to its simplicity and the wide availability of starting materials. For applications where absolute regiocontrol is paramount, [3+2] cycloaddition reactions offer an elegant and predictable solution. Finally, for high-throughput synthesis and the rapid exploration of chemical space, multicomponent reactions provide an unparalleled level of efficiency and diversity.

As Senior Application Scientists, our recommendation is to evaluate the target structure's regiochemical requirements and the practical constraints of the laboratory (e.g., scale, available starting materials, safety considerations for reagents like diazo compounds) to select the most appropriate synthetic blueprint. Each of these core methodologies offers a powerful and validated route to these invaluable heterocyclic building blocks.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.). Arkivoc. [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Sadek, K. U., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4752. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

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Comparative

A Comparative In Silico Analysis of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

This guide provides a comprehensive in silico modeling and molecular docking study of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, evaluating its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2). To est...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico modeling and molecular docking study of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, evaluating its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2). To establish a robust comparative framework, its performance is benchmarked against two well-established pyrazole-containing COX-2 inhibitors: the commercially available drug Celecoxib and a known experimental inhibitor, SC-558. This analysis is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting COX-2 with Novel Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence is particularly notable in the development of anti-inflammatory agents that selectively target the COX-2 enzyme.[1][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed selective COX-2 inhibitor.[1] Its clinical success has spurred further research into novel pyrazole derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic building block utilized in the creation of various pharmaceutical intermediates, including those for enzyme inhibitors.[5] This guide explores its potential as a direct COX-2 inhibitor through a rigorous in silico approach, a critical first step in modern drug discovery.[6] By comparing its predicted binding affinity and interaction patterns with those of Celecoxib and SC-558, we can generate initial hypotheses about its structure-activity relationship and potential for further development.

In Silico Experimental Design & Workflow

The in silico analysis is structured to provide a head-to-head comparison of our lead compound and its alternatives. The workflow is designed to be self-validating by including a known active compound (Celecoxib) to ensure the docking protocol can replicate experimentally observed binding modes.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation p_prep Protein Preparation (Human COX-2, PDB: 5KIR) dock Molecular Docking (AutoDock Vina) p_prep->dock l_prep Ligand Preparation (Energy Minimization) l_prep->dock analysis Analysis of Results (Binding Affinity & Interactions) dock->analysis compare Comparative Data Summary analysis->compare

Figure 1: High-level workflow for the comparative in silico analysis.

Target and Ligand Selection
  • Protein Target: Human Cyclooxygenase-2 (COX-2) in complex with Celecoxib (PDB ID: 5KIR). This crystal structure provides a high-resolution view of the active site and the binding mode of a known pyrazole-based inhibitor.

  • Lead Compound: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Alternative 1 (Positive Control): Celecoxib.

  • Alternative 2 (Experimental Comparator): SC-558, another selective COX-2 inhibitor with a pyrazole core.

Detailed Experimental Protocols

The following protocols outline the step-by-step methodology for the in silico analysis. These steps are designed to be reproducible and are based on established best practices in computational drug design.

Protein Preparation
  • Obtain Crystal Structure: Download the PDB file for human COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

  • Pre-processing:

    • Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).

    • Remove all water molecules and non-essential co-factors.

    • Separate the protein chains from the co-crystallized ligand (Celecoxib).

    • Add polar hydrogens to the protein structure.

    • Assign atomic charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure as a PDBQT file, which is required for AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structures:

    • The 2D structure of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases.

    • The structures of Celecoxib and SC-558 can be obtained from PubChem or other chemical databases.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Save the prepared ligand structures as PDBQT files.

Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Define the docking grid box to encompass the active site of COX-2. The coordinates of the co-crystallized Celecoxib in the 5KIR structure can be used to center the grid box. A grid size of 25 x 25 x 25 Å is generally sufficient to cover the active site.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. The software will perform a conformational search of the ligand within the defined grid box and calculate the binding affinity for the most favorable poses.

  • Output Analysis: The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

G start Start prep_protein Prepare COX-2 (PDB: 5KIR) start->prep_protein prep_ligand Prepare Ligands (Lead & Alternatives) start->prep_ligand define_grid Define Docking Grid Box prep_protein->define_grid run_vina Run AutoDock Vina prep_ligand->run_vina define_grid->run_vina analyze_results Analyze Docking Poses & Binding Affinities run_vina->analyze_results visualize Visualize Interactions (PyMOL/Discovery Studio) analyze_results->visualize end End visualize->end

Figure 2: Detailed workflow for the molecular docking protocol.

Comparative Analysis of Docking Results

The primary outputs of the molecular docking simulations are the binding affinity scores and the predicted binding poses of the ligands within the COX-2 active site. A lower binding affinity score indicates a more favorable predicted interaction.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid-7.8ARG513, TYR385, SER530
Celecoxib-11.2ARG513, HIS90, GLN192, PHE518, VAL523
SC-558-10.5ARG513, HIS90, VAL523, SER530

Table 1: Predicted binding affinities and key interacting residues for the test compounds with the COX-2 active site.

Analysis of Binding Interactions
  • Celecoxib (Positive Control): As expected, Celecoxib shows a very strong predicted binding affinity.[7][8] Its sulfonamide group is predicted to form key hydrogen bonds with residues like ARG513, a critical interaction for COX-2 selectivity.[9][10] The trifluoromethylphenyl and tolyl groups occupy hydrophobic pockets within the active site, further stabilizing the complex.

  • SC-558 (Experimental Comparator): SC-558 also demonstrates a strong predicted binding affinity, consistent with its known inhibitory activity. Its interaction pattern is similar to Celecoxib, with the sulfonamide group playing a crucial role in anchoring the molecule in the active site.

  • 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (Lead Compound): Our lead compound shows a moderate predicted binding affinity for the COX-2 active site. The carboxylic acid moiety is predicted to form hydrogen bonds with key residues such as ARG513 and TYR385. The ethoxy and methyl groups are likely to engage in hydrophobic interactions within the active site.

Discussion and Future Perspectives

The in silico analysis presented in this guide provides valuable initial insights into the potential of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid as a COX-2 inhibitor. Its predicted binding affinity, while not as strong as the established inhibitors Celecoxib and SC-558, is significant enough to warrant further investigation. The predicted interactions of its carboxylic acid group with key active site residues suggest a plausible mechanism of action.

The key differentiators for the higher potency of Celecoxib and SC-558 appear to be their larger, more complex aromatic substituents that can engage in more extensive hydrophobic and pi-stacking interactions within the COX-2 active site. The smaller size of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid may limit its ability to fully occupy these pockets.

Future work should focus on the synthesis of derivatives of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid that incorporate larger hydrophobic moieties, guided by the structure-activity relationships suggested by this in silico study. Subsequent in vitro enzymatic assays and cell-based studies would be necessary to validate these computational predictions and determine the actual inhibitory potency and selectivity of these novel compounds.

References

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Validation

A Technical Guide to Alternatives for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid in Contemporary Research

For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. 5-Ethoxy-1-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its inherent structural features—a substituted pyrazole core coupled with a reactive carboxylic acid handle—offer a versatile platform for creating novel chemical entities. However, the dynamic landscape of medicinal chemistry and agrochemistry necessitates a broader understanding of alternative scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of viable alternatives to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, supported by experimental data and detailed methodologies. We will explore the rationale behind the selection of these alternatives, their synthesis, and their impact on the biological activity of the resulting compounds.

The Central Role of the Pyrazole-4-Carboxamide Scaffold

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of approved drugs and clinical candidates.[1][2] Its planarity, hydrogen bonding capabilities, and metabolic stability make it an ideal core for designing molecules that can effectively interact with biological targets. When functionalized with a carboxylic acid at the 4-position, it provides a convenient attachment point for various amine-containing fragments, leading to the formation of pyrazole-4-carboxamides. This class of compounds has demonstrated remarkable success in targeting a wide range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[3][4][5]

Alternatives to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid: A Comparative Analysis

The choice of substituents on the pyrazole ring profoundly influences the physicochemical properties and biological activity of the final compound. The 5-ethoxy and 1-methyl groups of the titular compound contribute to its lipophilicity and metabolic stability. However, exploring alternatives with different substitution patterns can lead to significant improvements in drug-like properties. Here, we compare several key alternatives.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A prominent alternative, particularly in the agrochemical field, is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[5][6] The replacement of the 5-ethoxy group with a 3-difluoromethyl group has a significant impact on the electronic properties of the pyrazole ring and the resulting carboxamide.

Key Advantages:

  • Enhanced Potency: The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can act as a strong hydrogen bond donor, leading to enhanced binding affinity with target proteins.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation.

  • Modulated Lipophilicity: The introduction of fluorine atoms can modulate the lipophilicity of the molecule, which can in turn affect its solubility, permeability, and pharmacokinetic profile.

Experimental Data Summary:

Compound ClassTargetIC50/EC50Reference
Fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidSuccinate DehydrogenasePotent inhibition[5]
Pyrazole-4-carboxamidesAlternaria solani3.06 µg/mL (EC50 for compound 8j)[7]
Phenyl-Substituted Pyrazole-4-carboxylic Acids

Introducing aryl substituents at various positions on the pyrazole ring offers a powerful strategy to explore new chemical space and enhance target engagement. A prime example is the core of Celecoxib, a selective COX-2 inhibitor, which is a diaryl-substituted pyrazole.[8][2][9][10]

Key Advantages:

  • Increased van der Waals Interactions: The phenyl groups can engage in favorable van der Waals and pi-pi stacking interactions within the binding pocket of the target protein, leading to increased potency.

  • Tunable Selectivity: The substitution pattern on the phenyl rings can be modified to achieve selectivity for a specific target over related proteins.

  • Improved Pharmacokinetics: Aryl groups can influence the metabolic profile and plasma protein binding of the molecule.

Experimental Data Summary:

CompoundTargetIC50Key Structural FeatureReference
CelecoxibCOX-20.22 µMDiaryl-substituted pyrazole[11]
RimonabantCB1 ReceptorInverse agonist activityDiaryl-pyrazole carboxamide[12][13]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e)Aurora-A kinase0.16 µMTriphenyl-substituted pyrazole[4]
Bioisosteric Replacement of the Carboxylic Acid Moiety

While the carboxylic acid group is a versatile handle for synthesis, its acidic nature can sometimes lead to poor oral bioavailability and metabolic liabilities.[14] Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can mitigate these issues while retaining the key interactions with the target.[15]

Key Advantages of Tetrazoles:

  • Similar Acidity: The pKa of a 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to act as a proton donor in a similar fashion.

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[12]

  • Improved Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can lead to better membrane permeability and oral absorption.[15]

Comparative Physicochemical Properties:

PropertyCarboxylic Acid1H-Tetrazole
pKa~4.5~4.5
cLogPLowerHigher
Metabolic StabilitySusceptible to glucuronidationMore stable

Experimental Protocols

General Synthesis of Pyrazole-4-carboxamides

This protocol describes a general method for the synthesis of pyrazole-4-carboxamides from a pyrazole-4-carboxylic acid starting material.

Workflow Diagram:

G A Pyrazole-4-carboxylic acid C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E Pyrazole-4-carboxamide C->E Amidation D Amine (R-NH2) G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP C Phosphorylated Substrate + ADP A->C Incubation B Test Compound D Add ADP-Glo™ Reagent C->D E ADP to ATP Conversion D->E F Add Kinase Detection Reagent E->F G ATP to Light Conversion F->G H Plate Reader G->H Measure Luminescence

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing structurally related pyrazole derivatives and carboxylic acids, we can establish a robust safety protocol. This approach, grounded in established principles of chemical hygiene, empowers researchers to mitigate potential risks effectively.

Hazard Analysis: Understanding the Compound's Profile

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole family, a class of heterocyclic compounds widely utilized in medicinal chemistry.[1] The presence of a carboxylic acid functional group further influences its chemical properties and potential hazards.

Based on data from analogous compounds, the primary anticipated hazards include:

  • Skin Irritation: Direct contact may cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][5]

  • Harmful if Swallowed: Ingestion could be harmful.[2][6]

It is crucial to treat this compound as potentially hazardous and to adhere to stringent safety measures at all times.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is essential to contextualize its role within the broader framework of laboratory safety, known as the hierarchy of controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

PPE is the final and crucial barrier between the researcher and the chemical. However, it should always be used in conjunction with more effective control measures, such as engineering and administrative controls.

Essential Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical for minimizing exposure to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][7]Protects against splashes and airborne particles, preventing serious eye irritation.[7]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[7] - Lab Coat: A standard or chemical-resistant lab coat, fully buttoned.[5] - Footwear: Fully enclosed shoes.[5]Nitrile gloves provide a suitable barrier for incidental contact.[7] A lab coat protects skin and personal clothing. Enclosed shoes prevent exposure from spills.
Respiratory Protection For handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended. All handling should occur in a certified chemical fume hood.[5]A fume hood is the primary engineering control to prevent inhalation of dust. A respirator provides an additional layer of protection.[5][7]
Step-by-Step Operational and Disposal Plan

Adherence to a strict operational protocol is essential for safe handling.

4.1. Preparation and Handling Workflow

Handling_Workflow cluster_workflow Safe Handling Workflow Prep 1. Preparation - Verify fume hood function - Assemble all materials - Designate waste containers Donning 2. Don PPE - Inspect gloves - Wear lab coat, goggles, gloves Prep->Donning Handling 3. Chemical Handling - Work within fume hood - Weigh carefully to minimize dust - Keep container closed when not in use Donning->Handling Decon 4. Decontamination - Clean work surfaces - Decontaminate equipment Handling->Decon Doffing 5. Doff PPE - Remove gloves first - Then lab coat and goggles - Wash hands thoroughly Decon->Doffing

Caption: A procedural workflow for the safe handling of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

4.2. Spill Response

In the event of a spill, immediately evacuate the area and alert others. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain and collect the spill.[8] The collected material should be placed in a sealed container for disposal as hazardous waste. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

4.3. Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle.

  • Waste Segregation: All materials contaminated with 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, including unused compound, contaminated gloves, and weighing paper, must be collected in a dedicated and clearly labeled hazardous waste container.[5][9]

  • Professional Disposal: Never dispose of this compound down the drain.[8][10] It should be disposed of through a licensed chemical waste disposal service, often via incineration.[9][11] Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[8]

First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.

By implementing these comprehensive safety measures, researchers can confidently and safely handle 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, ensuring a secure laboratory environment conducive to innovation.

References

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  • SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.

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